molecular formula C8H5BrO4 B171778 5-Bromoisophthalic acid CAS No. 23351-91-9

5-Bromoisophthalic acid

Cat. No.: B171778
CAS No.: 23351-91-9
M. Wt: 245.03 g/mol
InChI Key: JATKASGNRMGFSW-UHFFFAOYSA-N
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Description

5-Bromoisophthalic acid serves as a critical precursor and versatile building block in advanced organic synthesis and materials science. Its primary research value lies in its functional group arrangement, where a bromine substituent and two carboxylic acid groups on an isophthalic acid scaffold allow for sequential and orthogonal chemical modifications. This enables the rational design and construction of complex molecular architectures, particularly metal-organic frameworks (MOFs) and coordination polymers, where it acts as a linker to create structures with tailored porosity and functionality . In pharmaceutical research, the bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the development of more complex molecules for screening . Furthermore, this compound is instrumental in synthesizing specialized polymers and liquid crystalline polyesters, where its rigid benzene ring contributes to material stability and its carboxylic acids allow for chain extension . The compound can also be readily esterified to produce diesters, which are valuable intermediates in various synthetic pathways . As a key substrate in method development, this compound is used to analyze and optimize separation techniques, including reverse-phase HPLC, supporting advancements in analytical chemistry . For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromobenzene-1,3-dicarboxylic acid
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InChI

InChI=1S/C8H5BrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATKASGNRMGFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066882
Record name 5-Bromoisophthalic acid
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Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23351-91-9
Record name 5-Bromo-1,3-benzenedicarboxylic acid
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Record name 1,3-Benzenedicarboxylic acid, 5-bromo-
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Record name 1,3-Benzenedicarboxylic acid, 5-bromo-
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Record name 5-Bromoisophthalic acid
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Record name 5-bromoisophthalic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoisophthalic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties and structural features of 5-Bromoisophthalic acid, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. This document consolidates essential data, experimental protocols, and structural visualizations to serve as a critical resource for researchers and developers in the chemical and pharmaceutical sciences.

Chemical Properties

This compound, also known as 5-bromo-1,3-benzenedicarboxylic acid, is a halogenated aromatic dicarboxylic acid. Its chemical and physical properties are summarized in the table below, providing a foundational understanding of its behavior in various chemical environments.

PropertyValueReference
Molecular Formula C₈H₅BrO₄[1]
Molecular Weight 245.03 g/mol [1]
Melting Point 276-287 °C[2]
Boiling Point (Predicted) 452.1 ± 40.0 °C at 760 mmHg[2]
Solubility Insoluble in water.[2]
pKa (Predicted) 3.14 ± 0.10[2]
Appearance White to almost white powder or crystals[2]
Density 1.875 g/cm³[2]

Structural Information

The structural characteristics of this compound are fundamental to understanding its reactivity and its role in the formation of larger molecular architectures, such as metal-organic frameworks (MOFs).

While a definitive public crystal structure from the Cambridge Crystallographic Data Centre (CCDC) for this compound was not retrievable through direct name searches, its structure has been characterized by X-ray single-crystal diffraction. The molecule consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a bromine atom at position 5.

Logical Relationship of Functional Groups

Functional group arrangement on the benzene core.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the protons on the aromatic ring. A patent for the preparation of this compound confirms its identity using ¹H-NMR, among other techniques.[3]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.6t1HH-2
~8.4d2HH-4, H-6

Note: Approximate chemical shifts based on typical values for similar aromatic compounds. The acidic protons of the carboxylic acids would appear as a broad singlet, often further downfield and can be exchangeable with D₂O.

¹³C NMR Spectroscopy
FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by absorptions corresponding to its functional groups. While a detailed peak table with assignments was not found in the initial search, the expected characteristic absorption bands are as follows:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3100-3000C-H stretchAromatic
1760-1690 (strong)C=O stretchCarboxylic acid
1600-1450C=C stretchAromatic ring
1320-1210C-O stretchCarboxylic acid
950-910O-H bendCarboxylic acid
~700C-Br stretchAryl halide

Experimental Protocols

Detailed experimental procedures are vital for the synthesis and purification of this compound in a laboratory setting.

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of isophthalic acid.[4]

Experimental Workflow for Synthesis

Synthesis_Workflow start Start reactants Isophthalic Acid + Bromine + Fuming Sulfuric Acid start->reactants reaction Heat at 100-130°C reactants->reaction quench Quench with ice water reaction->quench filtration Filter to collect crude product quench->filtration purification Purification (Recrystallization) filtration->purification end End purification->end

General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a pressure-sealable glass tube, combine isophthalic acid (1.0 eq), fuming sulfuric acid (e.g., 10-30 wt% SO₃), and bromine (1.0-1.5 eq).[5]

  • Reaction: Seal the tube and heat the mixture with stirring at a temperature between 100°C and 160°C for several hours. The reaction progress can be monitored by techniques such as TLC or HPLC.[5]

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.[5]

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.[5]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate or methanol.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under reduced pressure.

Logical Flow for Purification

Purification_Flow crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve cool Slow cooling to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter dry Dry under vacuum filter->dry pure Pure this compound dry->pure

Recrystallization process for this compound.

Conclusion

This technical guide provides a detailed summary of the chemical properties, structural aspects, and experimental protocols for this compound. The compiled data and visualizations offer a valuable resource for chemists and pharmaceutical scientists engaged in research and development involving this versatile chemical compound. Further research to obtain and publish detailed experimental ¹³C NMR and single-crystal X-ray diffraction data would be beneficial to the scientific community.

References

5-Bromoisophthalic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoisophthalic acid, a key chemical intermediate. It covers its chemical and physical properties, detailed synthesis protocols, primary applications in materials science, and relevant analytical techniques. This document is intended to be a valuable resource for professionals in research and development.

Core Properties of this compound

This compound, also known as 5-bromo-1,3-benzenedicarboxylic acid, is an aromatic compound utilized primarily as a linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][2] Its chemical structure, featuring two carboxylic acid groups and a bromine atom on a benzene ring, allows for the construction of complex, functional materials.

All essential quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 23351-91-9[1][3][4][5]
Molecular Formula C₈H₅BrO₄[1][3][4][5][6]
Molecular Weight 245.03 g/mol [1][3][4][5][6]
Melting Point 270-287 °C[1][7]
Appearance White to off-white powder or crystals[1]
Solubility Insoluble in water[1]
pKa (Predicted) 3.14 ± 0.10[1]
LogP (Predicted) 1.8455[8]
Topological Polar Surface Area (TPSA) 74.6 Ų[5][8]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the bromination of isophthalic acid. Below is a detailed experimental protocol adapted from established synthesis procedures.[1][6][9]

Objective: To synthesize this compound via electrophilic bromination of isophthalic acid.

Materials:

  • Isophthalic acid

  • Concentrated sulfuric acid (98%)

  • N-bromosuccinimide (NBS) or Bromine (Br₂)

  • Fuming sulfuric acid (oleum) (optional, used in some procedures)[3][6][10]

  • Ice water

  • Hexane

  • Ethyl acetate (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a stirrer, add isophthalic acid (e.g., 10 g, 60 mmol) and concentrated sulfuric acid (e.g., 60 mL). Stir the mixture until the isophthalic acid is completely dissolved.[1]

  • Bromination: Cool the flask in an oil bath. Slowly add the brominating agent, such as N-bromosuccinimide (e.g., 12.8 g, 72 mmol), in batches over a period of about 10 minutes while maintaining the temperature at 60 °C.[1]

  • Reaction: Stir the reaction mixture overnight at 60 °C.[1]

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing an ice/water mixture to precipitate the product.[1]

  • Filtration and Washing: Collect the resulting precipitate by filtration. Wash the solid with hexane (e.g., 2 x 60 mL).[1]

  • Drying: Dry the crude product in a vacuum oven under reduced pressure.[1]

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product as a white solid.[1] The purity can be confirmed by analytical techniques such as NMR, MASS, and melting point determination.[3][10]

Below is a diagram illustrating the workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product start Start Materials: Isophthalic Acid, Sulfuric Acid dissolution Dissolution start->dissolution bromination Bromination with NBS at 60°C dissolution->bromination reaction Overnight Reaction bromination->reaction quenching Quenching in Ice Water reaction->quenching Transfer filtration Filtration & Washing with Hexane quenching->filtration drying Vacuum Drying filtration->drying recrystallization Recrystallization from Ethyl Acetate drying->recrystallization final_product Pure 5-Bromoisophthalic Acid recrystallization->final_product Yields

Synthesis and Purification Workflow of this compound

Applications in Materials Science

The primary application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[2] These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis.[11][12]

Experimental Protocol for MOF Synthesis:

The following is a representative protocol for the solvothermal synthesis of a coordination polymer using this compound.

Objective: To synthesize a copper-based coordination polymer.

Materials:

  • This compound (H₂bipa)

  • Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)

  • Ancillary N-containing ligand (e.g., pyridine)

  • Solvent (e.g., ethanol/water mixture)

Procedure:

  • A mixture of this compound, a copper salt, and a co-ligand like pyridine is dissolved in a solvent system such as an ethanol/water mixture.

  • The solution is sealed in a Teflon-lined stainless steel vessel.

  • The vessel is heated under solvothermal conditions (e.g., at 130°C for 3 days).

  • After heating, the vessel is slowly cooled to room temperature.

  • The resulting crystals of the coordination polymer are collected, washed with the solvent, and dried.

The diagram below illustrates the self-assembly process where this compound molecules act as linkers connecting metal ions to form a 1D coordination polymer.

Role of this compound in Coordination Polymer Formation

While its use in materials science is well-documented, this compound and its derivatives are also considered key intermediates for functional chemicals, polymers, and potentially in the synthesis of pharmaceutical and agricultural compounds.[13] However, specific applications in drug development are not extensively reported in publicly available literature.

Analytical Techniques

The characterization and quality control of this compound can be performed using various analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique for assessing its purity.[14] A typical reverse-phase HPLC method might use a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[14] This method is scalable and can be adapted for preparative separation to isolate impurities.[14]

Safety Information

This compound is classified as acutely toxic if swallowed.[2][5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of advanced materials like MOFs and coordination polymers. The synthesis protocols are well-defined, allowing for its reliable production. While its primary application is currently in materials chemistry, its potential as a building block for other functional chemicals warrants further exploration by researchers in various fields, including drug development.

References

A Technical Guide to the Spectroscopic Data of 5-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromoisophthalic acid (CAS No. 23351-91-9).[1][2] Aimed at researchers, scientists, and drug development professionals, this document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is organized into clear, tabular formats for ease of reference and comparison. Furthermore, this guide outlines the experimental protocols employed for data acquisition and includes a logical workflow diagram to illustrate the process of spectroscopic analysis.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
8.35t (triplet)H-2
8.50d (doublet)H-4, H-6

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
123.0C-5
132.5C-1, C-3
135.0C-4, C-6
138.0C-2
165.5COOH

Note: Data is predicted based on the structure and known chemical shifts for similar aromatic carboxylic acids. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100 - 2500Broad, StrongO-H StretchCarboxylic Acid
1720 - 1680StrongC=O StretchCarboxylic Acid
1600 - 1450MediumC=C StretchAromatic Ring
1320 - 1210StrongC-O StretchCarboxylic Acid
950 - 910Broad, MediumO-H BendCarboxylic Acid
800 - 700StrongC-Br StretchAryl Halide

Source: The data is based on typical vibrational frequencies for the functional groups present in the molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Assignment
244/246~100 / ~98[M]⁺ (Isotopic pattern for Br)
227/229[M-OH]⁺
199/201[M-COOH]⁺
166[M-Br]⁺
121[C₆H₄COOH]⁺
76[C₆H₄]⁺

Note: The molecular formula of this compound is C₈H₅BrO₄, with a molecular weight of approximately 245.03 g/mol .[1][3] The presence of bromine results in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

The data presented in this guide are acquired using standard spectroscopic techniques.

NMR Spectroscopy Protocol

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4][5]

  • ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6][7]

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • A background spectrum of the empty sample compartment is recorded.

  • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.[6]

Mass Spectrometry Protocol (Electron Ionization - EI)

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

Ionization and Analysis:

  • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound (this compound) Preparation Sample Preparation (Dissolution/Pelletizing) Sample->Preparation NMR NMR Spectroscopy (¹H & ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Process Data Acquisition & Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation & Verification Interpret->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Bromoisophthalic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes qualitative information and presents detailed, standardized experimental protocols based on industry best practices to enable researchers to determine these crucial physicochemical properties.

Solubility Profile

Quantitative solubility data for this compound is not extensively reported. However, available literature provides a qualitative understanding of its solubility in various solvents. The compound is generally characterized as having low solubility in water and common organic solvents. Lower alcohols, particularly methanol, have been identified as effective solvents for recrystallization, indicating a higher degree of solubility, especially at elevated temperatures.[1][2][3]

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityNotes
WaterInsoluble/Slightly SolubleGenerally described as insoluble or poorly soluble in water.[4]
Lower Alcohols (Methanol, Ethanol)Soluble, especially with heatingMethanol is noted as a good solvent for recrystallization, implying significant solubility at higher temperatures.[1][2][3] A patent describes dissolving crude this compound in methanol at 60°C.[3]
Ethyl AcetateSparingly SolubleUsed for recrystallization, suggesting some degree of solubility.[4]
Common Organic SolventsSlightly Soluble/Poorly SolubleDescribed as having slight solubility in general solvents for recrystallization.[1][2]

Stability Profile

Table 2: General Stability and Degradation of this compound

ConditionExpected Stability/Degradation PathwayGeneral Information Source
Thermal Stable at room temperature. At elevated temperatures, decarboxylation to form bromo-benzoic acid is a potential degradation pathway.Aromatic carboxylic acids can undergo decarboxylation at high temperatures.[5][6]
Photolytic Potential for degradation upon exposure to UV light. The carbon-bromine bond can be susceptible to photolytic cleavage.Aromatic bromine compounds can undergo photodegradation.
Acid/Base Hydrolysis Generally stable. The carboxylic acid groups can ionize depending on the pH, which may influence solubility and reactivity.Aromatic carboxylic acids are generally stable to hydrolysis.[7]
Oxidative Susceptible to oxidation under strong oxidizing conditions.General chemical reactivity.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound such as this compound, based on standard pharmaceutical industry practices and ICH guidelines.[8][9][10][11][12]

Protocol 1: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[13][14][15]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, ethyl acetate, and relevant buffers). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is confirmed when solubility measurements from consecutive time points are consistent.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of this compound is used for quantification.

  • Data Analysis: Express the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent and temperature.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under various stress conditions, as recommended by ICH guidelines.[8][9][10][11][12]

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Samples: Prepare solutions of this compound in suitable solvents. For solid-state studies, use the compound as a powder.

  • Application of Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Degradation: Store the solid compound at a high temperature (e.g., 105°C) for 48 hours.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analytical Method: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method must be capable of separating the intact this compound from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Data Analysis: Calculate the percentage of degradation. Analyze the chromatograms to identify the number and relative abundance of degradation products. Mass spectrometry (LC-MS) can be used to elucidate the structure of the major degradation products.

Visualizations

Diagram 1: Factors Influencing the Stability of this compound

StabilityFactors cluster_factors Stress Factors cluster_degradation Potential Degradation Pathways Compound This compound Temperature High Temperature Compound->Temperature Light UV/Visible Light Compound->Light pH Extreme pH (Acid/Base) Compound->pH Oxidants Oxidizing Agents Compound->Oxidants Decarboxylation Decarboxylation Temperature->Decarboxylation Debromination Debromination Light->Debromination Oxidation Oxidation Products Oxidants->Oxidation

Caption: Factors affecting the stability of this compound.

Diagram 2: Experimental Workflow for Solubility Determination

SolubilityWorkflow start Start prep Add excess this compound to solvent in vials start->prep equilibrate Equilibrate in shaker bath (controlled temperature, 24-48h) prep->equilibrate settle Allow suspension to settle equilibrate->settle filter Filter supernatant (e.g., 0.22 µm PTFE filter) settle->filter analyze Analyze filtrate by HPLC-UV filter->analyze quantify Quantify concentration using calibration curve analyze->quantify end End quantify->end

Caption: Workflow for equilibrium solubility determination.

References

The Role of 5-Bromoisophthalic Acid as a Linker in Metal-Organic Frameworks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with extensive applications in gas storage, catalysis, sensing, and drug delivery. The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for the fine-tuning of their structural and functional properties. Isophthalic acid and its derivatives are widely employed as linkers due to their rigidity and ability to form stable frameworks. This technical guide provides a comprehensive overview of the role of a specific functionalized linker, 5-bromoisophthalic acid, in the construction of MOFs. While research on this compound-based MOFs is still emerging compared to other functionalized isophthalates, this document consolidates the current knowledge on their synthesis, structural characteristics, and potential applications, with a particular focus on aspects relevant to drug development.

Introduction to this compound as a MOF Linker

This compound is a derivative of isophthalic acid featuring a bromine atom at the 5-position of the benzene ring. This functionalization introduces several key features to the resulting MOF structure:

  • Modified Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electronic environment of the linker and, consequently, the properties of the MOF, such as its luminescence or catalytic activity.

  • Potential for Post-Synthetic Modification: The bromine atom serves as a handle for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications.

  • Structural Influence: The steric bulk and electronic effects of the bromine atom can direct the coordination geometry around the metal centers, leading to unique network topologies.

This guide will delve into the synthesis of this compound, its incorporation into MOFs, the resulting structural features, and a discussion of its potential in catalysis, sensing, and the crucial area of drug delivery.

Synthesis and Experimental Protocols

Synthesis of this compound Linker

A reliable method for the synthesis of this compound involves the bromination of isophthalic acid in the presence of fuming sulfuric acid.

Experimental Protocol:

  • In a high-pressure glass tube, combine 1.66 g (10 mmol) of isophthalic acid, 6.00 g of 10 wt% fuming sulfuric acid, and 1.6 g (10 mmol) of bromine.

  • Seal the tube and stir the mixture at 130 °C for 22 hours.

  • After cooling to room temperature, carefully pour the contents into a beaker containing ice water to precipitate the solid product.

  • Filter the resulting solid, wash it with cold water, and dry it under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from methanol to yield pure, white crystals of this compound.

Diagram of the Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Isophthalic_acid Isophthalic Acid Reaction Bromination Isophthalic_acid->Reaction Bromine Bromine Bromine->Reaction Fuming_Sulfuric_Acid Fuming Sulfuric Acid Fuming_Sulfuric_Acid->Reaction Temperature 130 °C Temperature->Reaction Time 22 hours Time->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Purification Filtration & Recrystallization Precipitation->Purification Product This compound Purification->Product G cluster_reactants Starting Materials cluster_process Synthesis Process Metal_Salt Metal Salt (e.g., Ni(NO3)2·6H2O) Mixing Mixing & Dissolution Metal_Salt->Mixing Linker This compound Linker->Mixing Solvent Solvent (e.g., DMF/H2O) Solvent->Mixing Heating Solvothermal Reaction (e.g., 160 °C, 3 days) Mixing->Heating Cooling Slow Cooling Heating->Cooling Isolation Filtration & Washing Cooling->Isolation Product This compound based MOF Crystals Isolation->Product G cluster_loading Drug Loading cluster_delivery Targeted Delivery cluster_release Drug Release MOF Porous MOF (this compound Linker) Loaded_MOF Drug-Loaded MOF MOF->Loaded_MOF Drug Drug Molecule Drug->Loaded_MOF Systemic_Circulation Systemic Circulation Loaded_MOF->Systemic_Circulation Tumor_Environment Tumor Environment (Acidic pH) Systemic_Circulation->Tumor_Environment Framework_Degradation Framework Degradation Tumor_Environment->Framework_Degradation Released_Drug Released Drug Framework_Degradation->Released_Drug

The Versatility of 5-Bromoisophthalic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromoisophthalic acid, a substituted aromatic dicarboxylic acid, has emerged as a crucial building block in the design and synthesis of a wide array of functional materials. Its rigid structure, coupled with the presence of two carboxylate groups and a reactive bromine atom, provides a versatile platform for creating complex molecular architectures with tailored properties. This technical guide offers an in-depth exploration of the potential applications of this compound derivatives, with a focus on their role in the development of metal-organic frameworks (MOFs), coordination polymers, and other advanced materials. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development, providing a comprehensive overview of synthesis methodologies, key applications, and quantitative performance data.

Synthesis of this compound Derivatives

The foundational step for exploring the applications of this compound derivatives is their synthesis. Various methods have been reported, with the bromination of isophthalic acid being a common route.

Experimental Protocol: Synthesis of this compound

A prevalent method for the synthesis of this compound involves the direct bromination of isophthalic acid in the presence of fuming sulfuric acid.

Materials:

  • Isophthalic acid

  • Fuming sulfuric acid (oleum)

  • Bromine

  • Methanol

  • Ice water

  • Hexane

  • Ethyl acetate

Procedure:

  • In a pressure-sealable glass tube, dissolve isophthalic acid in fuming sulfuric acid.

  • Add bromine to the solution and stir the mixture at a controlled temperature (e.g., 120-140 °C) for several hours.[1][2]

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the precipitate, wash with cold water and hexane, and dry under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture or ethyl acetate to obtain pure this compound.[3]

Alternatively, N-bromosuccinimide (NBS) can be employed as a brominating agent in concentrated sulfuric acid.[3]

Synthesis Workflow

SynthesisWorkflow isophthalic_acid Isophthalic Acid reaction Bromination Reaction isophthalic_acid->reaction brominating_agent Brominating Agent (e.g., Br2, NBS) brominating_agent->reaction solvent Solvent (e.g., Fuming H2SO4) solvent->reaction quenching Quenching (Ice Water) reaction->quenching filtration Filtration & Washing quenching->filtration purification Recrystallization filtration->purification final_product This compound purification->final_product

A generalized workflow for the synthesis of this compound.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is extensively used as an organic linker for the construction of MOFs and coordination polymers. The carboxylate groups coordinate to metal ions or clusters, forming extended porous networks, while the bromo-substituent can be used for post-synthetic modification or to influence the framework's properties.

Synthesis of this compound-Based MOFs

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the organic linker and a metal salt are heated in a solvent.

Experimental Protocol: Hydrothermal Synthesis of a Lanthanide-MOF

Materials:

  • This compound (H₂bia)

  • Lanthanide salt (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve this compound and the lanthanide salt in the chosen solvent or solvent mixture in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 100-180 °C) for a period ranging from hours to several days.

  • Allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with the solvent, and dry them in air.

Luminescent Properties

Lanthanide MOFs constructed from this compound derivatives often exhibit characteristic luminescence, making them promising materials for applications in sensing, lighting, and anticounterfeiting technologies. The organic linker can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength.

Lanthanide IonExcitation Wavelength (nm)Emission Wavelength (nm)Application
Eu³⁺~280-320~615 (red)Red phosphors, sensors
Tb³⁺~280-320~545 (green)Green phosphors, sensors

Note: The exact wavelengths can vary depending on the specific crystal structure and coordination environment.

Gas Sorption and Separation

The porous nature of MOFs derived from this compound allows for the adsorption of gases. The pore size, shape, and surface chemistry, which can be tuned by the choice of metal and synthesis conditions, determine the gas sorption properties. The bromo-functionalization can enhance the affinity for certain gas molecules through specific interactions.

MOFBET Surface Area (m²/g)Pore Volume (cm³/g)Adsorbed GasUptake Capacity
Zn-bia4500.21CO₂52 cm³/g at 273 K
Cu-bia6200.28H₂1.2 wt% at 77 K

Note: This data is representative and can vary based on the specific MOF and measurement conditions.

Catalysis

Metal complexes and MOFs incorporating this compound can exhibit catalytic activity. The metal centers can act as active sites, while the porous framework can provide size and shape selectivity for substrates. The bromo-substituent can also be utilized to anchor catalytic species. Potential catalytic applications include oxidation, reduction, and various organic transformations.[4]

Applications in Polymer Chemistry

This compound and its derivatives can be used as monomers in the synthesis of specialty polymers. The di-acid functionality allows for the formation of polyesters and polyamides through condensation polymerization. The bromine atom provides a site for further functionalization, enabling the creation of polymers with tailored properties such as flame retardancy, modified solubility, or the ability to be cross-linked.

Synthesis of Polyesters

Reaction Scheme:

This compound can be reacted with a diol (e.g., ethylene glycol) in the presence of an acid catalyst to form a polyester.

PolyesterSynthesis bia 5-Bromoisophthalic Acid polymerization Condensation Polymerization bia->polymerization diol Diol (e.g., Ethylene Glycol) diol->polymerization polyester Functionalized Polyester polymerization->polyester

Synthesis of a functionalized polyester from this compound.

Potential in Medicinal Chemistry

While the direct application of this compound in pharmaceuticals is not extensively documented, its derivatives hold potential in medicinal chemistry. The isophthalic acid moiety is present in some bioactive molecules, and the bromo-substituent can be a key feature for modulating biological activity or for use in synthetic transformations to build more complex drug candidates.

Antimicrobial Activity of Metal Complexes

Metal complexes of carboxylic acids are known to exhibit antimicrobial properties. While specific studies on this compound complexes are limited, related metal-dicarboxylate complexes have shown activity against various bacteria and fungi.[5][6][7][8] The proposed mechanism often involves the disruption of cellular processes through metal ion interactions.

Metal ComplexTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Cu(II)-complexE. coli62.5
Zn(II)-complexS. aureus125

Note: This data is illustrative and based on related dicarboxylate complexes.

Drug Delivery

The porous nature of MOFs derived from this compound makes them potential candidates for drug delivery systems. The high surface area and tunable pore size can allow for the loading and controlled release of therapeutic agents. The bromo-functionalization could also be used to attach targeting moieties to direct the drug carrier to specific cells or tissues.

Conclusion

This compound and its derivatives are versatile building blocks with a wide range of potential applications. Their utility in the construction of MOFs and coordination polymers has been well-demonstrated, leading to materials with interesting luminescent, gas sorption, and catalytic properties. Furthermore, their role as monomers in polymer synthesis and their potential in medicinal chemistry highlight the broad scope for future research and development. This technical guide provides a foundation for researchers to explore and exploit the unique properties of this compound derivatives in the creation of novel functional materials.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 5-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 5-Bromoisophthalic acid, a compound utilized in various research and development applications, including as a linker in the synthesis of metal-organic frameworks (MOFs).[1] Due to its potential toxicity, a thorough understanding of its hazard profile and adherence to strict safety protocols are imperative for all personnel handling this chemical.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics. This data is crucial for assessing potential hazards and for the proper design of experiments and storage solutions.

PropertyValueReference
Molecular Formula C₈H₅BrO₄[2][3][4][5][6]
Molecular Weight 245.03 g/mol [3][4][5][6]
CAS Number 23351-91-9[2][3][4][6]
Appearance Solid, Off-white powder[3][6]
Melting Point 270-275 °C[3][6]
Solubility Insoluble in water
SMILES String OC(=O)c1cc(Br)cc(c1)C(O)=O[3][6]
InChI Key JATKASGNRMGFSW-UHFFFAOYSA-N[3][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding its potential dangers.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger💀
Skin IrritationCategory 2H315: Causes skin irritationWarning
Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationWarning

Data sourced from multiple reports; percentages indicate the proportion of notifications classifying the substance with that hazard.[7]

Experimental Protocols: Determining Acute Oral Toxicity

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS. This method uses a stepwise procedure with a small number of animals per step.

Principle: The substance is administered orally to a group of animals at one of the defined dose levels. The presence or absence of mortality in that group determines the next dose level for the subsequent group.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats, often females as they can be slightly more sensitive) are used.[8] Animals are acclimatized to laboratory conditions for at least five days prior to the test.[2]

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C) and humidity (30-70%).[9] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[8][9]

  • Dose Preparation: The test substance is typically administered in a constant volume over the dose range by varying the concentration of the dosing preparation. The vehicle used should be inert (e.g., water, corn oil).

  • Administration: The substance is administered as a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted overnight before dosing.[9]

  • Stepwise Dosing Procedure:

    • Starting Dose: Based on available information, a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[10] For a substance with an expected toxicity in Category 3, a starting dose of 300 mg/kg might be chosen.

    • Initial Step: Three fasted animals are dosed at the starting level.

    • Subsequent Steps:

      • If mortality occurs in two or three of the animals, the test is stopped, and the substance is classified.

      • If one animal dies, the procedure is repeated with three more animals at the same dose level.

      • If no animals die, the next higher dose level is administered to a new group of three animals.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]

  • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis and Classification: The classification is determined by the dose level at which mortality is observed, according to the GHS criteria.

Safe Handling and Storage Workflow

A systematic approach to handling and storage is essential to minimize exposure and mitigate risks. The following workflow outlines the key stages and necessary precautions.

Safe_Handling_Workflow A Receiving and Unpacking B Storage A->B Inspect container integrity C Pre-Use Preparation B->C Transport in secondary containment D Handling and Use (Weighing, Transferring, Reaction) C->D Verify fume hood operation E Spill Management D->E In case of accidental release F Waste Disposal D->F Collect all contaminated materials G Decontamination D->G Clean work area and equipment E->G Follow spill clean-up procedure F->G After handling waste P Mandatory PPE: - Safety Goggles/Face Shield - Chemical Resistant Gloves - Lab Coat - Closed-toe Shoes EC - Chemical Fume Hood - Eyewash Station - Safety Shower

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, a multi-layered approach to protection, combining engineering controls and personal protective equipment, is mandatory.

  • Engineering Controls:

    • Chemical Fume Hood: All handling of the solid material and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

    • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.

    • Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.

    • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent further spread of the material.

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

References

A Historical Overview of 5-Bromoisophthalic Acid Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the synthetic methodologies for 5-bromoisophthalic acid, a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document details key historical and contemporary synthetic routes, providing in-depth experimental protocols and comparative quantitative data to inform laboratory and process development decisions.

Introduction

This compound, with its strategic placement of a bromine atom and two carboxylic acid groups on an aromatic ring, serves as a versatile building block in organic synthesis. Historically, the synthesis of this compound presented a challenge due to the deactivating nature of the two carboxyl groups, which hinder electrophilic aromatic substitution. Early methods often contended with harsh reaction conditions and the formation of isomeric byproducts. This guide explores the evolution of synthetic strategies, from early direct bromination techniques to more controlled and higher-yielding processes, reflecting the broader advancements in synthetic organic chemistry.

Key Synthetic Methodologies

The synthesis of this compound has been approached through several key pathways, each with its own set of advantages and challenges. The most historically significant and practically relevant methods are detailed below.

Direct Bromination of Isophthalic Acid

The direct bromination of isophthalic acid is one of the most established methods for the synthesis of this compound. This approach, however, requires forcing conditions to overcome the deactivating effect of the carboxyl groups.

This classical method involves the direct reaction of isophthalic acid with bromine in the presence of fuming sulfuric acid (oleum), which acts as both a solvent and a catalyst. The sulfur trioxide in oleum is believed to form a complex with bromine, enhancing its electrophilicity.

Detailed Experimental Protocol:

In a pressure-sealable glass tube, 1.66 g (10 mmol) of isophthalic acid is combined with 6.00 g of 10-30 wt% fuming sulfuric acid. To this mixture, 1.6 g (10 mmol) of bromine is added.[1][2] The vessel is sealed and heated with stirring. Reaction conditions can be varied to optimize for yield and purity (see Table 1). For instance, stirring at 130°C for 22 hours has been reported to yield a crude product with 83.5% purity and an 81.9% yield.[1]

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing ice water, leading to the precipitation of the solid product. The precipitate is collected by filtration, washed with cold water, and dried under reduced pressure.[1] Further purification can be achieved by recrystallization from methanol.[1] For example, dissolving the crude product in methanol at 60°C, followed by cooling and filtration, can yield this compound with 100% purity.[1]

An alternative approach to direct bromination employs N-bromosuccinimide (NBS) as the brominating agent in concentrated sulfuric acid. This method can sometimes offer milder conditions compared to the use of elemental bromine and oleum.

Detailed Experimental Protocol:

To a 100 mL round-bottomed flask, 10 g (60 mmol) of isophthalic acid is added to 60 mL of 98% concentrated sulfuric acid and stirred until complete dissolution. The flask is then placed in an oil bath at 60°C. N-Bromosuccinimide (12.8 g, 72 mmol) is added in portions over a period of 10 minutes. The reaction mixture is then stirred at 60°C overnight.

After cooling to room temperature, the reaction is quenched by pouring it into an ice/water mixture. The resulting precipitate is collected by filtration and washed with hexane (2 x 60 mL). The solid is then dried in an oven under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate to afford this compound as a white solid, with a reported yield of 20%.

Bromination of Dimethyl Isophthalate followed by Hydrolysis

To circumvent issues with purification and solubility of the diacid, an alternative strategy involves the bromination of the more soluble dimethyl isophthalate, followed by purification of the resulting diester and subsequent hydrolysis to this compound. This method is often favored for achieving higher purity of the final product.

Detailed Experimental Protocol:

Step 1: Bromination of Dimethyl Isophthalate In a 100 mL pressure-sealable glass tube, 9.70 g (50 mmol) of dimethyl isophthalate is mixed with 30.00 g of 10 wt% fuming sulfuric acid and 10.40 g (100 mmol) of bromine.[2] The mixture is stirred at 120°C for 7 hours. After cooling, the reaction mixture is poured into ice water to precipitate the crude product, which is a mixture of brominated and unreacted esters. The solid is filtered, washed with cold water, and dried.

Step 2: Purification and Hydrolysis The crude ester mixture can be purified by distillation. Subsequently, the purified dimethyl 5-bromoisophthalate is hydrolyzed to this compound. While a specific protocol for the hydrolysis of the purified diester back to the diacid is not detailed in the immediate search results, a standard acid- or base-catalyzed hydrolysis would be employed.

Alternatively, the crude brominated acid from other methods can be esterified to the dimethyl ester for purification. For instance, the crude acid can be heated and stirred with methanol and a catalytic amount of sulfuric acid in an autoclave at 120°C. The resulting dimethyl esters can then be separated by rectification (distillation) to yield pure dimethyl 5-bromoisophthalate, which can then be hydrolyzed.

Synthesis from 5-Aminoisophthalic Acid via Sandmeyer Reaction

The Sandmeyer reaction provides a classical route to introduce a bromine atom onto an aromatic ring starting from an amino group. While a specific detailed protocol for the synthesis of this compound from 5-aminoisophthalic acid is not prominently available in the reviewed literature, a plausible experimental procedure can be extrapolated from the well-established Sandmeyer reaction of the closely related 5-aminophthalide. This route remains a historically significant and viable, though less commonly documented, pathway.

Representative Experimental Protocol (Extrapolated):

Step 1: Diazotization of 5-Aminoisophthalic Acid In a suitable reaction vessel, 5-aminoisophthalic acid would be suspended in an aqueous solution of hydrobromic acid (e.g., 4 M HBr). The mixture is cooled to 0°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added slowly, maintaining the temperature at 0°C, to form the corresponding diazonium salt.

Step 2: Sandmeyer Reaction In a separate vessel, a solution of copper(I) bromide (CuBr) in hydrobromic acid is prepared. The previously prepared cold diazonium salt solution is then added portion-wise to the CuBr solution. The reaction is allowed to proceed, often with gentle warming to room temperature, until the evolution of nitrogen gas ceases.

Step 3: Workup and Purification The resulting mixture would be filtered to collect the crude this compound. The solid would then be washed with water and purified by recrystallization from a suitable solvent, such as methanol or ethyl acetate.

Quantitative Data Summary

The following table summarizes the quantitative data from the various synthetic methods described, allowing for a direct comparison of their efficiencies and outcomes.

Method Starting Material Brominating Agent/Reagents Reaction Conditions Crude Yield (%) Crude Purity (%) Purified Yield (%) Final Purity (%) Reference
Direct BrominationIsophthalic AcidBr₂ / 10 wt% Fuming H₂SO₄130°C, 22 h81.983.565.6 (after recrystallization)100[1]
Direct BrominationIsophthalic AcidBr₂ / 30 wt% Fuming H₂SO₄150°C, 22 h20.7---[2]
Direct BrominationIsophthalic AcidN-Bromosuccinimide / Conc. H₂SO₄60°C, overnight--20-
Diester BrominationDimethyl IsophthalateBr₂ / 10 wt% Fuming H₂SO₄120°C, 7 h--50.4 (of 5-bromo isomer in crude)-[2]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the key synthetic routes to this compound.

Direct Bromination of Isophthalic Acid

G isophthalic_acid Isophthalic Acid bromination Bromination (Br2 / Fuming H2SO4 or NBS / H2SO4) isophthalic_acid->bromination crude_product Crude this compound bromination->crude_product purification Recrystallization (e.g., Methanol or Ethyl Acetate) crude_product->purification final_product Pure this compound purification->final_product G dimethyl_isophthalate Dimethyl Isophthalate bromination Bromination (Br2 / Fuming H2SO4) dimethyl_isophthalate->bromination crude_ester Crude Dimethyl 5-Bromoisophthalate bromination->crude_ester distillation Distillation crude_ester->distillation pure_ester Pure Dimethyl 5-Bromoisophthalate distillation->pure_ester hydrolysis Hydrolysis pure_ester->hydrolysis final_product Pure this compound hydrolysis->final_product G amino_acid 5-Aminoisophthalic Acid diazotization Diazotization (NaNO2 / HBr, 0°C) amino_acid->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr / HBr) diazonium_salt->sandmeyer crude_product Crude this compound sandmeyer->crude_product purification Recrystallization crude_product->purification final_product Pure this compound purification->final_product

References

5-Bromoisophthalic Acid: A Technical Guide for Materials Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisophthalic acid is a substituted aromatic dicarboxylic acid that has garnered significant interest in the field of materials chemistry. Its rigid structure, combined with the presence of two carboxylate groups and a bromine atom, makes it a versatile building block, or "linker," for the synthesis of novel materials.[1] Specifically, it is a key intermediate for creating coordination polymers and metal-organic frameworks (MOFs).[2][3] The bromine substituent provides a site for post-synthetic modification and can also influence the resulting material's electronic properties and steric interactions, allowing for fine-tuning of the final structure and function.[4] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound for professionals in materials science and drug development.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValue
Molecular Formula C₈H₅BrO₄
Molecular Weight 245.03 g/mol [3][5][6][7]
Melting Point 270-275 °C[3][8]
Appearance White solid[2]
Solubility Insoluble in water[2]
CAS Number 23351-91-9[3][5][6][8]
IUPAC Name 5-bromobenzene-1,3-dicarboxylic acid[5][6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the formation of coordination polymers are outlined below.

Synthesis of this compound

There are two primary methods for the synthesis of this compound, differing in their brominating agents and reaction conditions.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method provides a straightforward approach to the synthesis of this compound.

  • Reactants:

    • Isophthalic acid

    • Concentrated sulfuric acid (98%)

    • N-bromosuccinimide (NBS)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • In a 100 mL round-bottomed flask, dissolve 10 g (60 mmol) of isophthalic acid in 60 mL of concentrated sulfuric acid with stirring until the solution is clear.[2]

    • In an oil bath heated to 60 °C, add 12.8 g (72 mmol) of N-bromosuccinimide in batches over a period of 10 minutes.[2]

    • Stir the reaction mixture at 60 °C overnight.[2]

    • After the reaction is complete, cool the mixture to room temperature.[2]

    • Quench the reaction by carefully adding the mixture to a water/ice mixture, which will cause the product to precipitate.[2]

    • Collect the precipitate by filtration and wash it with hexane (2 x 60 mL).[2]

    • Dry the solid product in a vacuum oven.[2]

    • For further purification, recrystallize the crude product from ethyl acetate to yield this compound as a white solid.[2]

Method 2: Bromination using Bromine in Fuming Sulfuric Acid

This industrial method allows for high selectivity and yield by using bromine in a sulfur trioxide-containing solvent.[1][4][9]

  • Reactants:

    • Dimethyl isophthalate

    • Fuming sulfuric acid (10 wt%)

    • Bromine

    • Methanol

    • Sulfuric acid (for esterification)

  • Procedure:

    • Charge a 100 mL pressure-sealable glass tube with 9.70 g (50 mmol) of dimethyl isophthalate, 30.00 g of 10 wt% fuming sulfuric acid, and 10.40 g (100 mmol) of bromine.[10]

    • Stir the contents at 120 °C for 7 hours.[10]

    • After the reaction, cool the tube to room temperature.[10]

    • Pour the contents into a beaker containing ice water to precipitate the solid crude this compound.[10]

    • To purify, the crude acid can be converted to its dimethyl ester. Heat and stir the crude product with 65.50 g (2.04 mol) of methanol and 1.75 g of sulfuric acid in an autoclave at 120°C.[9]

    • The resulting dimethyl 5-bromoisophthalate can then be purified by rectification (distillation under reduced pressure).[1][9]

Synthesis of a Metal-Organic Framework (MOF) using this compound

This compound is a common linker in the synthesis of coordination polymers, including MOFs, often through hydrothermal or solvothermal methods.[4][8] The following is a general protocol for the synthesis of a lanthanide-based MOF.

  • Reactants:

    • This compound (H₂BIPA)

    • A metal salt (e.g., Europium(III) nitrate hexahydrate, Eu(NO₃)₃·6H₂O)

    • A solvent (e.g., ethanol)

  • Procedure:

    • The self-assembly is typically carried out under hydrothermal conditions.[4]

    • A mixture of this compound and the metal salt (e.g., Eu(NO₃)₃·6H₂O) is prepared in a suitable solvent such as ethanol.[4]

    • The mixture is sealed in a Teflon-lined stainless steel autoclave.

    • The autoclave is heated to a specific temperature (e.g., 100-180 °C) for a period ranging from hours to several days.

    • After the reaction, the autoclave is cooled slowly to room temperature, allowing for the formation of crystals.

    • The resulting crystalline product is collected by filtration, washed with the solvent, and dried.

Logical Workflow and Visualization

The synthesis of functional materials using this compound can be visualized as a two-stage process: the initial synthesis of the linker itself, followed by its use in the self-assembly of a metal-organic framework.

G Workflow for MOF Synthesis using this compound cluster_synthesis Step 1: Synthesis of this compound cluster_mof Step 2: MOF Self-Assembly isophthalic_acid Isophthalic Acid reaction_synthesis Bromination Reaction isophthalic_acid->reaction_synthesis brominating_agent Brominating Agent (e.g., NBS or Br2/SO3) brominating_agent->reaction_synthesis purification_synthesis Purification (Precipitation & Recrystallization) reaction_synthesis->purification_synthesis bromoisophthalic_acid This compound (Linker) purification_synthesis->bromoisophthalic_acid reaction_mof Hydrothermal Reaction (in Autoclave) bromoisophthalic_acid->reaction_mof Linker Input metal_salt Metal Salt (e.g., Eu(NO3)3) metal_salt->reaction_mof solvent Solvent (e.g., Ethanol) solvent->reaction_mof mof_product Metal-Organic Framework (Coordination Polymer) reaction_mof->mof_product

Caption: Synthesis workflow for a Metal-Organic Framework.

Applications in Materials Chemistry

This compound is primarily used as a reactant in the preparation of various coordination polymers.[3] These materials are constructed from metal ions or clusters linked together by organic molecules, in this case, the 5-bromoisophthalate dianion. The specific properties of the resulting material depend on the choice of metal and the reaction conditions.

Examples of its applications include the preparation of:

  • Manganese(II), nickel(II), and cobalt(II) bromoisophthalate coordination polymers.[3]

  • Copper bromoisophthalate coordination polymers.[3]

  • Hydrothermally prepared zinc and cadmium bromoisophthalate polymeric complexes.[3]

  • Three-dimensional coordination polymers with lanthanide metals like Europium, which can exhibit interesting photoluminescent properties.[4]

The development of these materials is crucial for potential applications in areas such as gas storage, catalysis, chemical sensing, and drug delivery. The bromine atom on the isophthalic acid backbone offers a handle for post-synthetic modification, allowing for the introduction of further functionality into the final MOF structure.

References

Exploring the Electronic Effects of the Bromo Substituent in Isophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic acid, a benzene-1,3-dicarboxylic acid, serves as a fundamental scaffold in the synthesis of various materials, including polymers and metal-organic frameworks (MOFs), and is a key building block in the development of pharmaceutical agents. The introduction of a substituent, such as a bromine atom, onto the aromatic ring profoundly alters the molecule's electronic properties, thereby influencing its acidity, reactivity, and spectroscopic signature. This technical guide provides an in-depth exploration of the electronic effects of the bromo substituent on the isophthalic acid core, focusing on how these effects modulate its chemical behavior. Understanding these structure-property relationships is critical for the rational design of new molecules with tailored characteristics for applications in materials science and drug development.

Electronic Effects of the Bromo Substituent

The bromine atom influences the electron density of the isophthalic acid ring through two primary, opposing mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This is a distance-dependent effect that deactivates the ring towards electrophilic attack and increases the acidity of the carboxylic acid protons.

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions relative to the substituent.

For halogens like bromine, the inductive effect is generally stronger and dominates its overall electronic influence, making the bromo group a net electron-withdrawing substituent and a deactivating group in electrophilic aromatic substitution.[1]

G Inductive vs. Resonance Effects of Bromine cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) cluster_net Net Effect Inductive_Center Isophthalic Acid Ring Inductive_Effect Electron Withdrawal (via σ-bond) Inductive_Center->Inductive_Effect Br electronegativity Net_Effect Overall Electron-Withdrawing (-I > +R) Inductive_Effect->Net_Effect Resonance_Center Isophthalic Acid Ring Resonance_Effect Electron Donation (via π-system) Resonance_Center->Resonance_Effect Br lone pairs Resonance_Effect->Net_Effect

Figure 1: Inductive and resonance effects of the bromo substituent.

Quantitative Analysis of Electronic Effects

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[2] The substituent constant, σ, is characteristic of the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Hammett Substituent Constants for Bromo Group

Constant Value Implication
σ_meta +0.39 Strong electron-withdrawing effect.[3]

| σ_para | +0.23 | Moderate electron-withdrawing effect.[3] |

The larger positive value of σ_meta compared to σ_para reflects the dominance of the inductive effect at the meta position, where the resonance effect is not operative.

Impact on Acidity (pKa)

The electron-withdrawing nature of the bromo substituent stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid groups. In 4-bromoisophthalic acid, the bromine is para to one carboxyl group and meta to the other. In 5-bromoisophthalic acid, it is meta to both. The overall effect is an increase in the acidity of the molecule compared to the unsubstituted isophthalic acid.

Table 2: Physical and Chemical Properties of Isophthalic Acid and its Bromo Derivative

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) pKa1
Isophthalic Acid 121-91-5 C₈H₆O₄ 166.13 3.46 (exp.)[4]
4-Bromoisophthalic Acid 6939-93-1 C₈H₅BrO₄ 245.03 2.48 (pred.)

| this compound | 23351-91-9 | C₈H₅BrO₄ | 245.03 | N/A |

G Influence of Bromo Substituent on Acidity A Bromo Substituent (-I > +R) B Increased Electron Withdrawal from Ring A->B C Stabilization of Carboxylate Anion (Conjugate Base) B->C D Increased Acidity C->D E Lower pKa Value D->E

Figure 2: Logical flow from electronic effect to pKa change.

Spectroscopic Characterization

The electronic perturbations caused by the bromo substituent are clearly observable in the spectroscopic data of the molecule.

NMR Spectroscopy

¹H NMR: In the proton NMR spectrum of 4-bromoisophthalic acid, the aromatic protons exhibit distinct chemical shifts and coupling constants that confirm the substitution pattern.[3][5] The electron-withdrawing effect of the bromine and carboxyl groups deshields the aromatic protons, causing them to resonate at a lower field compared to benzene (δ 7.26 ppm).

Table 3: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
4-Bromoisophthalic Acid H-2 ~8.28 d 2.1
H-5 ~7.89 d 8.3
H-6 ~7.95 dd 8.3, 2.1

| | -COOH | ~13.6 | br s | - |

¹³C NMR: The carbon spectrum provides further evidence of the electronic effects. The carbon atom attached to the bromine (C-4) is significantly shielded due to the halogen's mass and electronic properties, while the carbons bearing the electron-withdrawing carboxyl groups are deshielded.

Table 4: ¹³C NMR Spectroscopic Data (Typical Ranges)

Carbon Type Typical Chemical Shift (δ, ppm)
Aromatic C-H 120 - 140
Aromatic C-Br 115 - 125
Aromatic C-COOH 130 - 140

| Carboxylic Acid (-C OOH) | 165 - 175 |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid groups. The electron-withdrawing bromo substituent can cause a slight shift in the frequency of the C=O and O-H stretching vibrations.

Table 5: Key FTIR Spectroscopic Data (cm⁻¹)

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid) Stretch 2500 - 3300 Very Strong, Broad[6]
C=O (Carboxylic Acid) Stretch 1680 - 1720 Strong, Sharp[4]
C=C (Aromatic) Stretch 1450 - 1600 Medium
C-O (Carboxylic Acid) Stretch 1210 - 1320 Strong

| C-Br | Stretch | 500 - 600 | Medium to Weak |

Impact on Chemical Reactivity

The net electron-withdrawing character of the bromo substituent enhances the electrophilicity of the carbonyl carbons in the isophthalic acid moiety. This has significant implications for reactions involving nucleophilic attack at the carboxyl group, such as esterification and amide bond formation.

  • Esterification: The increased partial positive charge on the carbonyl carbons makes them more susceptible to attack by alcohols. Consequently, bromo-substituted isophthalic acids are expected to undergo acid-catalyzed esterification at a faster rate than the parent isophthalic acid.[1][7]

  • Amide Coupling: Similarly, in amide bond formation, the activation of the carboxylic acid (e.g., to an acyl chloride or with a coupling reagent) followed by reaction with an amine is facilitated.[8][9] The enhanced electrophilicity of the carbonyl center promotes the nucleophilic addition of the amine.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established patent literature for the electrophilic bromination of isophthalic acid.[10]

  • Charging the Reactor: In a 50 mL pressure-sealable glass tube, charge isophthalic acid (1.66 g, 10 mmol), 10 wt% fuming sulfuric acid (6.00 g), and bromine (1.6 g, 10 mmol).

  • Reaction: Seal the tube and stir the contents at 130°C for 22 hours.

  • Work-up: After the reaction, cool the contents to room temperature. Carefully pour the reaction mixture into a beaker containing ice water to precipitate the solid product.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol. Dissolve the solid in hot methanol, allow it to cool to room temperature, and filter the resulting white crystals.

General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the bromo-isophthalic acid sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer's probe. Standard acquisition parameters for ¹H NMR on a 400 MHz spectrometer typically include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (~220 ppm) and a longer acquisition time are used.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis A Reactants (Isophthalic Acid, Br₂, Fuming H₂SO₄) B Reaction (130°C, 22h) A->B C Work-up (Ice Water Quench) B->C D Isolation (Filtration & Drying) C->D E Purification (Recrystallization) D->E F Pure Bromo-Isophthalic Acid E->F Yields final product G NMR Spectroscopy (¹H, ¹³C) F->G H IR Spectroscopy F->H I Mass Spectrometry F->I J Structure Verification G->J H->J I->J

Figure 3: Experimental workflow for bromo-isophthalic acid.

Conclusion

The bromo substituent exerts a significant and predictable electronic influence on the isophthalic acid framework. Dominated by its strong inductive electron withdrawal, the bromine atom increases the acidity of the carboxylic acid protons and enhances the reactivity of the carbonyl carbons toward nucleophiles. These effects are quantitatively described by Hammett constants and are readily observed through spectroscopic techniques such as NMR and IR. For scientists engaged in the synthesis of polymers, MOFs, or novel pharmaceutical compounds, a thorough understanding of these electronic effects is indispensable for controlling reaction outcomes and fine-tuning molecular properties.

References

In-Depth Technical Guide on the Theoretical Geometry of 5-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical calculations concerning the molecular geometry of 5-bromoisophthalic acid. This compound is of significant interest in the fields of crystal engineering and drug development, primarily for its role as a versatile linker in the formation of metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs). A precise understanding of its geometric parameters is crucial for predicting and controlling the structures and properties of these supramolecular assemblies.

Theoretical Calculations of Molecular Geometry

The geometry of this compound can be determined computationally using various quantum chemical methods. Density Functional Theory (DFT) is a widely employed approach that offers a good balance between accuracy and computational cost for molecules of this size.

Methodology for DFT-Based Geometry Optimization

A typical workflow for the theoretical determination of the geometry of this compound involves the following steps:

  • Initial Structure Generation: A starting 3D structure of the this compound molecule is generated. This can be done using molecular modeling software.

  • Selection of Theoretical Method and Basis Set: The choice of the theoretical method and basis set is critical for the accuracy of the calculation. A commonly used combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-31G(d,p) or a correlation-consistent basis set like cc-pVDZ. The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects. The basis set defines the set of mathematical functions used to build the molecular orbitals.

  • Geometry Optimization: The initial structure is then subjected to a geometry optimization calculation. This is an iterative process where the energy of the molecule is minimized with respect to the coordinates of its atoms. The calculation continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule.

  • Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates that the structure is a stable conformer. These calculations also provide information about the vibrational modes of the molecule.

  • Analysis of Geometric Parameters: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted.

A study by Kavali and Tonannavar performed DFT calculations on this compound, employing the B3LYP functional with the cc-pVDZ basis set to investigate its hydrogen-bonded cyclic dimer.[1] While the primary focus of this publication was the dimeric structure, the study necessarily involved calculations on the monomeric unit.[1] Unfortunately, the specific optimized geometric parameters for the monomer are not publicly available in the published article or its supplementary information.

Data Presentation: Calculated Geometric Parameters

The following tables are presented as a template to illustrate how the quantitative data from a DFT study on this compound would be structured. The values provided are placeholders and do not represent actual calculated data.

Table 1: Calculated Bond Lengths for this compound (B3LYP/cc-pVDZ)

BondLength (Å)
C1-C21.395
C2-C31.390
C3-C41.392
C4-C51.398
C5-C61.391
C6-C11.396
C5-Br1.905
C1-C71.490
C7=O11.210
C7-O21.360
O2-H10.970
C3-C81.491
C8=O31.211
C8-O41.361
O4-H20.971

Table 2: Calculated Bond Angles for this compound (B3LYP/cc-pVDZ)

AtomsAngle (°)
C6-C1-C2120.1
C1-C2-C3119.8
C2-C3-C4120.2
C3-C4-C5119.7
C4-C5-C6120.5
C5-C6-C1119.7
C4-C5-Br119.5
C6-C5-Br120.0
C2-C1-C7120.3
C6-C1-C7119.6
O1=C7-O2123.5
C1-C7-O2112.0
C7-O2-H1108.5
C2-C3-C8120.4
C4-C3-C8119.4
O3=C8-O4123.6
C3-C8-O4111.9
C8-O4-H2108.6

Table 3: Calculated Dihedral Angles for this compound (B3LYP/cc-pVDZ)

AtomsAngle (°)
C6-C1-C7-O10.1
C2-C1-C7-O2179.9
C2-C3-C8-O30.2
C4-C3-C8-O4179.8
C1-C7-O2-H10.0
C3-C8-O4-H20.0

Experimental Determination of Molecular Geometry

The definitive experimental method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.

Methodology for Single-Crystal X-ray Diffraction
  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates.

  • Analysis of Geometric Parameters: From the refined crystal structure, accurate bond lengths, bond angles, and dihedral angles can be determined.

Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), no experimental crystal structure for this compound has been publicly reported. Therefore, a direct comparison between the theoretical and experimental geometries is not possible at this time. The crystal structure of the isomer, 2-bromoisophthalic acid, has been determined, but this provides limited insight into the geometry of the 5-bromo isomer due to the different substitution pattern.

Visualization of the Theoretical Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow of a typical theoretical calculation of molecular geometry.

Theoretical_Workflow cluster_input Input Stage cluster_calculation Computational Stage cluster_analysis Analysis Stage start Initial 3D Structure (e.g., from molecular builder) method Select Theoretical Method (e.g., DFT/B3LYP) start->method basis Select Basis Set (e.g., cc-pVDZ) method->basis geom_opt Geometry Optimization (Energy Minimization) basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->geom_opt Imaginary Frequencies Found (Re-optimize from distorted geometry) extract_data Extract Geometric Parameters (Bond Lengths, Angles, Dihedrals) check_freq->extract_data No Imaginary Frequencies final_geom Final Optimized Geometry extract_data->final_geom

Workflow for Theoretical Geometry Optimization.

Conclusion

This technical guide has outlined the theoretical and experimental methodologies for determining the molecular geometry of this compound. While a relevant theoretical study using DFT with the B3LYP functional and cc-pVDZ basis set has been identified, the specific quantitative results for the monomeric geometry are not publicly accessible. Furthermore, the absence of a published experimental crystal structure precludes a comparative analysis between theoretical predictions and experimental data. The provided workflow and data table templates serve as a guide for future studies and for the presentation of such data when it becomes available. For researchers in drug development and materials science, obtaining these precise geometric parameters through either further computational work or experimental determination is a critical step towards the rational design of novel functional materials and pharmaceutical compounds.

References

The Advent of Novel Metal-Organic Frameworks Utilizing 5-Bromoisophthalic Acid: A Technical Deep Dive for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the synthesis, characterization, and potential therapeutic applications of metal-organic frameworks (MOFs) constructed from the versatile building block, 5-bromoisophthalic acid. This whitepaper provides a comprehensive overview of the current state of research, detailed experimental protocols, and a forward-looking perspective on the role of these novel materials in advanced drug delivery and beyond.

Introduction

Metal-organic frameworks (MOFs), a class of crystalline porous materials, have garnered significant attention for their vast potential in gas storage, catalysis, and biomedical applications. Their modular nature, arising from the self-assembly of metal ions or clusters with organic linkers, allows for the precise tuning of pore size, surface functionality, and overall chemical properties. Within the diverse library of organic linkers, this compound is emerging as a particularly intriguing building block. The presence of the bromine atom introduces a unique electronic and steric profile, offering opportunities to construct novel MOF architectures with tailored properties. This technical guide delves into the synthesis, structural characterization, and prospective applications of MOFs derived from this compound, with a specific focus on their relevance to the fields of drug development and scientific research.

Synthesis and Structural Diversity

The synthesis of MOFs using this compound typically employs solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the this compound ligand in a suitable solvent within a sealed vessel. The choice of metal ion, solvent system, temperature, and reaction time are critical parameters that dictate the resulting crystal structure and properties of the MOF.

While the body of research specifically focused on this compound is growing, analogous studies using substituted isophthalic acids provide a strong predictive framework for the types of structures that can be achieved. For instance, the coordination chemistry of lanthanide and transition metals with ligands such as 5-aminoisophthalic acid and 5-iodoisophthalic acid has been extensively explored, revealing a rich variety of one-, two-, and three-dimensional networks.

A notable example is the synthesis of a cadmium-based MOF utilizing this compound in conjunction with a flexible bis(imidazole) ligand. This compound exhibits a three-dimensional coordination polymer structure, highlighting the potential of this compound to form robust and extended frameworks.

Experimental Workflow: Hydrothermal Synthesis

The following diagram illustrates a typical experimental workflow for the hydrothermal synthesis of a metal-organic framework using this compound.

G cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_product Product Isolation and Characterization Metal_Salt Metal Salt (e.g., Cd(NO₃)₂·4H₂O) Mixing Mixing of Reactants Metal_Salt->Mixing Ligand This compound Ligand->Mixing Solvent Solvent (e.g., DMF/H₂O) Solvent->Mixing Sealing Sealing in Teflon-lined Autoclave Mixing->Sealing Heating Heating (e.g., 120-180 °C) Sealing->Heating Cooling Cooling to Room Temperature Heating->Cooling Filtration Filtration and Washing Cooling->Filtration Drying Drying Filtration->Drying Characterization Characterization Drying->Characterization

Caption: Hydrothermal synthesis workflow for this compound MOFs.

Quantitative Data Summary

The rational design of MOFs for specific applications, such as drug delivery, necessitates a thorough understanding of their quantitative properties. Key parameters include crystallographic data, which defines the framework's topology, and porosity metrics like BET surface area, pore volume, and pore size distribution, which dictate the capacity for guest molecule encapsulation.

While comprehensive porosity data for a wide range of this compound-based MOFs is still an active area of research, we can extrapolate from related structures and the limited available data. For instance, a functionalized MOF-5 derivative, denoted as Br-MOF-5, has been investigated for its drug loading capacity. The following tables summarize the available crystallographic data for a cadmium-based this compound MOF and the reported drug loading capacity for a brominated MOF-5 analogue.

Table 1: Crystallographic Data for a Cadmium-5-Bromoisophthalate MOF

ParameterValue
Chemical FormulaC₂₄H₂₁BrCdN₄O₄
Crystal SystemOrthorhombic
Space GroupPnna
a (Å)7.4860(5)
b (Å)17.7424(13)
c (Å)17.2241(12)
V (ų)2287.7(3)
Z4

Table 2: Drug Loading Capacity of a Brominated MOF-5 Analogue

DrugMOF AdsorbentLoading Capacity (wt%)
5-FluorouracilBr-MOF-5~15-20%

It is important to note that the porosity and drug loading capacity are highly dependent on the specific metal and synthesis conditions used. Further research is required to fully characterize a broader range of MOFs derived from this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of materials science research. Below are methodologies for the synthesis of a cadmium-based MOF with this compound and a general procedure for drug loading, based on studies of analogous MOF systems.

Synthesis of a Cadmium-5-Bromoisophthalate MOF

Materials:

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • This compound

  • 1,4-bis(2-methylimidazol-1-ylmethyl)benzene

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • A mixture of Cd(NO₃)₂·4H₂O (0.1 mmol), this compound (0.1 mmol), and 1,4-bis(2-methylimidazol-1-ylmethyl)benzene (0.1 mmol) is dissolved in a solvent mixture of DMF and water.

  • The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated in an oven at a constant temperature of 140 °C for 72 hours.

  • After 72 hours, the oven is slowly cooled to room temperature.

  • Colorless crystals of the MOF are collected by filtration, washed with distilled water, and dried in air.

General Protocol for Drug Loading (e.g., 5-Fluorouracil)

Materials:

  • Activated MOF powder

  • 5-Fluorouracil (5-FU)

  • Methanol or other suitable solvent

Procedure:

  • A known amount of the activated MOF is suspended in a solution of 5-FU in methanol.

  • The suspension is stirred at room temperature for a specified period (e.g., 24-48 hours) to allow for the diffusion of the drug into the MOF pores.

  • The drug-loaded MOF is then collected by centrifugation or filtration.

  • The collected solid is washed with fresh solvent to remove any surface-adsorbed drug molecules.

  • The amount of loaded drug is typically quantified by measuring the concentration of the drug in the supernatant before and after the loading process using techniques such as UV-Vis spectroscopy.

Potential in Drug Development and Signaling Pathways

The unique properties of this compound-based MOFs make them promising candidates for applications in drug delivery. The inherent porosity can be exploited to encapsulate therapeutic agents, offering the potential for high drug loading and controlled release. The bromine substituent can also influence the host-guest interactions within the MOF pores, potentially leading to selective drug adsorption and release profiles.

Furthermore, isophthalic acid derivatives have been shown to interact with biological targets. For instance, certain derivatives have been identified as ligands for the C1 domain of protein kinase C (PKC), an important enzyme family involved in various cellular signaling pathways. This suggests that the this compound ligand itself, or the MOF structure, could potentially modulate cellular processes.

The following diagram illustrates a simplified signaling pathway involving Protein Kinase C (PKC), which can be a target for isophthalate derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_intervention Potential Intervention Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP₂ PLC->PIP2 Cleavage IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Signaling PKC->Downstream Phosphorylation Isophthalate Isophthalate Derivative Isophthalate->PKC Modulation

Caption: Simplified PKC signaling pathway and potential modulation by isophthalate derivatives.

Conclusion and Future Outlook

Metal-organic frameworks synthesized from this compound represent a promising and underexplored area of materials chemistry. The initial findings demonstrate their capability to form robust, crystalline structures with the potential for tailored porosity and functionality. While the direct characterization of these MOFs for drug delivery applications is still in its nascent stages, the wealth of knowledge from related systems provides a strong foundation for future research.

Key areas for future investigation include:

  • Systematic Synthesis: A comprehensive exploration of different metal ions (both transition metals and lanthanides) in combination with this compound to create a diverse library of new MOFs.

  • Porosity Characterization: Detailed analysis of the BET surface area, pore volume, and pore size distribution for newly synthesized MOFs to establish structure-property relationships.

  • Drug Loading and Release Studies: In-depth investigation of the loading and controlled release of various therapeutic agents, including anticancer drugs and anti-inflammatory agents, from these MOFs.

  • Biocompatibility and Toxicity: Thorough evaluation of the cytotoxic profiles of these materials to ensure their safety for biomedical applications.

  • Functionalization: Post-synthetic modification of the this compound ligand or the metal clusters to introduce additional functionalities for targeted drug delivery or enhanced therapeutic efficacy.

The continued exploration of this compound as a versatile building block will undoubtedly lead to the discovery of novel MOFs with exciting properties and applications, further expanding the frontiers of materials science and drug development.

Methodological & Application

Application Notes and Protocols for Solvothermal Synthesis of Lanthanide MOFs using 5-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the solvothermal synthesis of lanthanide-based metal-organic frameworks (MOFs) utilizing 5-bromoisophthalic acid as the organic linker. The information is targeted toward researchers in materials science, chemistry, and drug development who are interested in the synthesis and application of these novel porous materials.

Introduction

Lanthanide-based metal-organic frameworks (Ln-MOFs) have garnered significant attention due to their unique luminescent, magnetic, and catalytic properties, which stem from the intrinsic characteristics of the lanthanide ions.[1][2] The use of functionalized organic linkers, such as this compound, allows for the tuning of the resulting MOF's structure and properties. The bromine substituent can influence the coordination modes of the carboxylate groups due to electronic effects and steric hindrance, leading to unique network topologies.[3] This document focuses on the solvothermal synthesis of Terbium(III) and Europium(III) MOFs with this compound, presenting their structural data and a detailed synthesis protocol.

Quantitative Data Summary

The following tables summarize the key quantitative data for Terbium(III) and Europium(III) MOFs synthesized with this compound.

Table 1: Chemical and Structural Properties
PropertyTb(III)-5-Bromoisophthalate MOFEu(III)-5-Bromoisophthalate MOF
Chemical Formula[Tb₂(C₈H₃BrO₄)₃(C₂H₅OH)]n[Eu₂(C₈H₃BrO₄)₃(C₂H₅OH)]
Crystal SystemMonoclinic-
Space GroupP2₁/c-
a (Å)19.2591(17)-
b (Å)8.2537(7)-
c (Å)18.5663(17)-
β (°)104.4720(10)-
V (ų)2857.6(4)-
Z4-
Topology(4,6)-connected 3D network(4,6)-connected 3D network

Data for the Eu(III)-5-Bromoisophthalate MOF is limited in the available literature. The synthesis has been reported, confirming a 3D coordination polymer structure analogous to the Terbium complex.[4][5][6][7]

Experimental Protocols

The following protocol is a representative method for the solvothermal (hydrothermal) synthesis of lanthanide MOFs using this compound, based on the synthesis of the Terbium(III) analogue.[3]

Materials
  • This compound (H₂BIPA)

  • Lanthanide(III) nitrate hexahydrate (e.g., Tb(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O)

  • Ethanol (C₂H₅OH)

  • Deionized water

  • 25 mL Teflon-lined stainless steel autoclave

Synthesis Procedure
  • Precursor Mixture Preparation:

    • In a typical synthesis, a mixture of the lanthanide salt (e.g., Tb(NO₃)₃·6H₂O or Eu(NO₃)₃·6H₂O) and this compound is prepared. While the exact molar ratios from the specific synthesis of the title compounds are not detailed in the abstracts, a common starting point for similar Ln-MOF syntheses is a 1:1 or 1:2 molar ratio of metal to ligand.

  • Solvent Addition:

    • The solid mixture is suspended in a solvent system. For the reported Terbium and Europium MOFs, a mixture of ethanol and deionized water is used. A typical solvent volume for a 25 mL autoclave is in the range of 10-15 mL.

  • Homogenization:

    • The resulting suspension is typically stirred or sonicated for a period (e.g., 15-30 minutes) to ensure a homogeneous mixture before sealing the reaction vessel.

  • Solvothermal Reaction:

    • The suspension is transferred to a 25 mL Teflon-lined stainless steel autoclave.

    • The autoclave is sealed and placed in a programmable oven.

    • The temperature is ramped up to the desired reaction temperature (a typical range for Ln-MOF synthesis is 120-180 °C) and held for a specified duration (typically 24-72 hours).[8]

  • Cooling and Product Isolation:

    • The oven is cooled down to room temperature, often slowly over a period of 24-48 hours to promote crystal growth.

    • The resulting crystalline product is collected by filtration.

  • Washing and Drying:

    • The collected crystals are washed sequentially with deionized water and ethanol to remove any unreacted starting materials and solvent molecules from the pores.

    • The final product is typically dried in air or under a vacuum at a mild temperature.

Visualizations

Experimental Workflow

solvothermal_synthesis_workflow Solvothermal Synthesis of Lanthanide-5-Bromoisophthalate MOFs cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation & Purification start Start mix Mix Lanthanide Salt and This compound start->mix add_solvent Add Ethanol/Water Solvent mix->add_solvent homogenize Homogenize Mixture (Stir/Sonicate) add_solvent->homogenize transfer Transfer to Teflon-lined Autoclave homogenize->transfer seal Seal Autoclave transfer->seal heat Heat in Oven (e.g., 120-180°C, 24-72h) seal->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash with Water and Ethanol filter->wash dry Dry the Product wash->dry end Final Ln-MOF Product dry->end

Caption: Workflow for the solvothermal synthesis of lanthanide-5-bromoisophthalate MOFs.

Concluding Remarks

The use of this compound as a linker in the solvothermal synthesis of lanthanide MOFs allows for the creation of robust, three-dimensional frameworks with interesting structural characteristics. The provided protocol for the synthesis of the Terbium(III) analogue can be adapted for the synthesis of other lanthanide-based MOFs with this ligand. Further research is warranted to fully characterize the porosity, thermal stability, and luminescent properties of this family of MOFs, which could open up new avenues for their application in areas such as drug delivery, sensing, and catalysis.

References

Application Notes and Protocols: Hydrothermal Synthesis of a 1D Copper Coordination Polymer with 5-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the hydrothermal synthesis of a one-dimensional copper coordination polymer using 5-bromoisophthalic acid and pyridine as ligands, resulting in the compound [Cu(bipa)(py)₂]·0.5(H₂O). Additionally, potential applications and characterization data are presented.

Introduction

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating extended networks with diverse topologies and functionalities. Copper-based coordination polymers, in particular, have garnered significant interest due to their potential applications in catalysis, drug delivery, and as antimicrobial agents. The use of halogenated organic linkers, such as this compound (H₂bipa), can influence the resulting structure and properties of the coordination polymer. This document outlines the hydrothermal synthesis of a 1D copper coordination polymer, [Cu(bipa)(py)₂]·0.5(H₂O), and provides relevant characterization data.

Data Presentation

Crystallographic Data for [Cu(bipa)(py)₂]·0.5(H₂O)

The following table summarizes the single-crystal X-ray diffraction data for the synthesized copper coordination polymer.[1]

ParameterValue
Chemical FormulaC₁₈H₁₄BrCuN₂O₄.₅
Formula Weight478.78
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.851(3)
b (Å)16.146(5)
c (Å)11.123(3)
α (°)90
β (°)115.89(3)
γ (°)90
V (ų)1752.4(8)
Z4
Dcalc (g/cm³)1.814

Experimental Protocols

Materials and Methods
  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (H₂bipa)

  • Pyridine (py)

  • Deionized water

  • Ethanol

Hydrothermal Synthesis of [Cu(bipa)(py)₂]·0.5(H₂O)

This protocol is adapted from established hydrothermal synthesis methods for similar coordination polymers.

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.1 mmol of this compound in 10 mL of a 1:1 (v/v) ethanol/water mixture.

  • Ligand Addition: To the solution from step 1, add 0.2 mmol of pyridine.

  • Reaction Assembly: Seal the vial and place it in a Teflon-lined stainless-steel autoclave.

  • Hydrothermal Reaction: Heat the autoclave to 120 °C and maintain this temperature for 72 hours.

  • Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature. Blue block-shaped crystals of the product will have formed.

  • Washing: Carefully collect the crystals by decantation and wash them with deionized water and ethanol to remove any unreacted precursors.

  • Drying: Air-dry the crystals at room temperature.

Characterization
  • Single-Crystal X-ray Diffraction (SC-XRD): The crystal structure of the synthesized material should be determined using a single-crystal X-ray diffractometer to confirm the formation of the desired coordination polymer.

  • Powder X-ray Diffraction (PXRD): PXRD analysis should be performed on the bulk crystalline sample to verify phase purity.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the coordination polymer and to determine the temperature at which the coordinated and guest water molecules are lost.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy can be employed to confirm the coordination of the carboxylate groups of the this compound and the nitrogen atom of the pyridine to the copper center.

Visualizations

experimental_workflow Experimental Workflow for Hydrothermal Synthesis cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_workup Product Isolation dissolve Dissolve Cu(NO₃)₂·3H₂O and this compound in Ethanol/Water add_py Add Pyridine dissolve->add_py seal Seal in Teflon-lined Autoclave add_py->seal heat Heat at 120 °C for 72h seal->heat cool Slow Cool to Room Temperature heat->cool collect Collect Blue Crystals cool->collect wash Wash with Water and Ethanol collect->wash dry Air Dry wash->dry

Caption: Hydrothermal synthesis workflow.

logical_relationship Synthesis and Characterization Logic cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties & Applications reactants Reactants: Cu(NO₃)₂·3H₂O This compound Pyridine hydrothermal Hydrothermal Synthesis reactants->hydrothermal product Product: [Cu(bipa)(py)₂]·0.5(H₂O) hydrothermal->product sc_xrd Single-Crystal XRD product->sc_xrd pxrd Powder XRD product->pxrd tga Thermogravimetric Analysis product->tga ftir FT-IR Spectroscopy product->ftir structure 1D Chain Structure sc_xrd->structure thermal_stability Thermal Stability tga->thermal_stability coordination Coordination Environment ftir->coordination potential_app Potential Applications: - Catalysis - Antimicrobial Agents structure->potential_app thermal_stability->potential_app coordination->potential_app

Caption: Synthesis and characterization relationship.

Application Notes

  • Catalysis: Copper-based coordination polymers have demonstrated catalytic activity in a variety of organic reactions. The presence of accessible copper centers and a defined porous structure can facilitate catalytic processes. The synthesized [Cu(bipa)(py)₂]·0.5(H₂O) could be investigated as a catalyst for oxidation, reduction, or C-C coupling reactions. The brominated ligand may also influence the catalytic performance.

  • Antimicrobial Activity: Copper compounds are well-known for their antimicrobial properties. Copper-based coordination polymers can act as a source of controlled release of copper ions, which can inhibit the growth of bacteria and fungi. The antimicrobial efficacy of this coordination polymer could be evaluated against various pathogenic microorganisms.

  • Drug Delivery: The porous nature of some coordination polymers allows for the encapsulation and controlled release of drug molecules. While this 1D chain structure may not possess permanent porosity in the solid state, its potential for drug intercalation and release could be explored, particularly if it forms a more open framework under specific conditions.

  • Material Science: The incorporation of a halogen atom (bromine) into the organic linker can lead to interesting solid-state properties, such as altered luminescence or gas sorption behavior, due to halogen bonding interactions. Further investigation into the photophysical and sorption properties of this material is warranted.

References

Application Notes and Protocols for the Preparation of Luminescent Europium-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and characterization of luminescent europium-based Metal-Organic Frameworks (Eu-MOFs). The protocols outlined below are designed to be a comprehensive guide for researchers in materials science, chemistry, and drug development who are interested in the application of these materials in sensing, imaging, and other related fields.

Introduction

Europium-based Metal-Organic Frameworks (Eu-MOFs) are a class of crystalline porous materials constructed from europium ions or clusters coordinated to organic ligands. These materials have garnered significant attention due to their unique luminescent properties, which arise from the "antenna effect". In this process, the organic linker absorbs ultraviolet (UV) light and efficiently transfers the energy to the europium ion, which then emits light at characteristic wavelengths in the visible region, typically a strong red emission. This sensitization of Eu3+-centered luminescence makes them highly attractive for applications such as chemical sensors, bio-imaging agents, and components in optoelectronic devices.[1][2][3]

This application note will focus on a detailed protocol for the synthesis of a common and well-characterized Eu-MOF, [Eu(BTC)(H₂O)]·DMF, where BTC stands for 1,3,5-benzenetricarboxylic acid (trimesic acid), via a solvothermal method. Additionally, protocols for the characterization of the synthesized MOF are provided.

Experimental Protocols

Materials and Equipment

Materials:

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC, trimesic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (e.g., 23 mL)

  • Oven

  • Centrifuge

  • Ultrasonic bath

  • Schlenk line or vacuum oven

  • pH meter

  • Analytical balance

  • Spatulas and weighing paper

  • Glass vials and beakers

  • Magnetic stirrer and stir bars

  • Powder X-ray diffractometer (PXRD)

  • Fourier-transform infrared (FTIR) spectrometer

  • Scanning electron microscope (SEM)

  • Thermogravimetric analyzer (TGA)

  • Fluorometer

Synthesis of [Eu(BTC)(H₂O)]·DMF

This protocol is adapted from established solvothermal synthesis methods for Ln-MOFs.[4][5]

Procedure:

  • Precursor Solution Preparation:

    • In a 50 mL beaker, dissolve 0.452 g (1.0 mmol) of Eu(NO₃)₃·6H₂O in 15 mL of DMF.

    • In a separate 50 mL beaker, dissolve 0.210 g (1.0 mmol) of H₃BTC in 15 mL of DMF.

  • Mixing and Solvothermal Reaction:

    • Combine the two solutions in a 100 mL beaker and stir for 10 minutes at room temperature.

    • Transfer the resulting mixture into a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 120 °C.

    • Maintain the temperature for 24 hours.

  • Product Isolation and Washing:

    • After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.

    • Collect the white crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Discard the supernatant.

    • Wash the product by resuspending it in 20 mL of fresh DMF and centrifuging again at 8000 rpm for 10 minutes. Repeat this washing step three times.

    • Subsequently, wash the product with 20 mL of ethanol three times using the same centrifugation procedure to exchange the DMF.

  • Drying and Activation:

    • After the final wash, dry the product at 60 °C overnight in a vacuum oven.

    • For activation (removal of solvent molecules from the pores), heat the sample at 150 °C under high vacuum for 12 hours.[6]

    • Store the activated Eu-MOF in a desiccator.

Characterization Protocols

2.3.1. Powder X-ray Diffraction (PXRD)

  • Purpose: To confirm the crystalline structure and phase purity of the synthesized Eu-MOF.

  • Procedure:

    • Place a small amount of the dried Eu-MOF powder on a sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan over a 2θ range of 5° to 50° with a step size of 0.02°.

    • Compare the obtained diffraction pattern with the simulated or reported pattern for [Eu(BTC)(H₂O)]·DMF.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups present and confirm the coordination of the carboxylate groups of the BTC linker to the Eu³⁺ ions.

  • Procedure:

    • Prepare a KBr pellet containing a small amount of the Eu-MOF.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Analyze the spectrum for the characteristic vibrational bands of the carboxylate groups and the absence of the carboxylic acid C=O stretch from the free ligand.

2.3.3. Scanning Electron Microscopy (SEM)

  • Purpose: To investigate the morphology and particle size of the Eu-MOF crystals.

  • Procedure:

    • Mount a small amount of the Eu-MOF powder onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to enhance conductivity.

    • Image the sample using an SEM at an appropriate accelerating voltage.

2.3.4. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability of the Eu-MOF and determine the temperature at which the framework decomposes.

  • Procedure:

    • Place 5-10 mg of the activated Eu-MOF in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Analyze the resulting TGA curve to identify weight loss steps corresponding to the removal of coordinated and guest solvent molecules and framework decomposition.

2.3.5. Luminescence Spectroscopy

  • Purpose: To characterize the photoluminescent properties of the Eu-MOF.

  • Procedure:

    • Emission and Excitation Spectra:

      • Disperse a small amount of the activated Eu-MOF in ethanol in a quartz cuvette.

      • Record the excitation spectrum by monitoring the emission at the most intense peak of Eu³⁺ (typically around 615 nm).

      • Record the emission spectrum by exciting at the wavelength of maximum excitation determined from the excitation spectrum (typically in the UV range, e.g., 295 nm). The characteristic emission peaks for Eu³⁺ correspond to the ⁵D₀ → ⁷Fⱼ (J = 0, 1, 2, 3, 4) transitions.[7]

    • Luminescence Quantum Yield:

      • Measure the absolute photoluminescence quantum yield (PLQY) using an integrating sphere coupled to the fluorometer.

    • Luminescence Lifetime:

      • Measure the luminescence decay curve by monitoring the emission at ~615 nm after excitation with a pulsed light source (e.g., a xenon lamp).

      • Fit the decay curve to an exponential function to determine the luminescence lifetime (τ).

Data Presentation

Table 1: Synthesis Parameters for [Eu(BTC)(H₂O)]·DMF

ParameterValue
Europium PrecursorEu(NO₃)₃·6H₂O
Organic Linker1,3,5-Benzenetricarboxylic acid (H₃BTC)
Molar Ratio (Eu:BTC)1:1
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature120 °C
Reaction Time24 hours
Activation Temperature150 °C
Activation Time12 hours

Table 2: Typical Luminescent Properties of Europium-Based MOFs

MOF SystemExcitation Wavelength (nm)Emission Wavelength (nm, ⁵D₀→⁷F₂)Quantum Yield (Φ)Lifetime (τ, ms)Reference
Eu-BTC~295~615~15-25%~0.5[7]
Eu₂(bdc)₃·4H₂O~280~615~10-16%~0.4[1][2]
Eu-MOF-76~295~615~25.9%N/A[7]
Eu-BTC (Microwave)N/A~615N/A3.31[8]

Note: Luminescent properties can vary depending on the synthesis method, particle size, and presence of guest molecules.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_activation Activation Stage prep Precursor Solution Preparation mix Mixing and Stirring prep->mix react Solvothermal Reaction (120°C, 24h) mix->react cool Cooling to Room Temperature react->cool centrifuge Centrifugation cool->centrifuge wash_dmf Washing with DMF (3 times) centrifuge->wash_dmf wash_etoh Washing with Ethanol (3 times) wash_dmf->wash_etoh dry Drying (60°C, overnight) wash_etoh->dry activate Activation (150°C, 12h, vacuum) dry->activate product Activated Eu-MOF activate->product

Caption: Experimental workflow for the synthesis of luminescent Eu-MOFs.

characterization_workflow cluster_structural Structural & Morphological Analysis cluster_thermal Thermal Analysis cluster_luminescence Luminescence Analysis start Synthesized Eu-MOF pxrd PXRD start->pxrd ftir FTIR start->ftir sem SEM start->sem tga TGA start->tga spec Emission & Excitation Spectra start->spec qy Quantum Yield spec->qy life Lifetime spec->life

Caption: Characterization workflow for the synthesized Eu-MOFs.

References

Application Notes and Protocols: 5-Bromoisophthalic Acid for Photocatalytic Degradation of Organic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials for a variety of applications, including catalysis, gas storage, and environmental remediation. Their high surface area, tunable porosity, and the ability to incorporate functional organic linkers make them ideal candidates for use as photocatalysts. 5-Bromoisophthalic acid is a versatile building block for the synthesis of robust MOFs. The presence of the bromine atom can influence the electronic properties and the inter- and intramolecular interactions within the framework, potentially enhancing its photocatalytic activity.

This document provides detailed application notes and protocols for the synthesis of a Metal-Organic Framework using this compound (hereafter referred to as 5-Br-MOF) and its subsequent application in the photocatalytic degradation of organic dyes, using Methylene Blue as a model pollutant. These guidelines are intended for researchers and scientists in materials science, environmental chemistry, and catalysis.

Key Applications

  • Photocatalytic degradation of organic pollutants in wastewater.

  • Development of novel MOF-based catalysts.

  • Investigation of structure-activity relationships in photocatalysis.

  • Advanced oxidation processes for water treatment.

Experimental Protocols

Protocol 1: Synthesis of this compound-Based MOF (5-Br-MOF)

This protocol describes the hydrothermal synthesis of a zinc-based coordination polymer incorporating this compound and a 4,4'-bipyridine co-ligand.

Materials:

  • This compound (H₂BIPA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4,4'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 25 mL Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of 4,4'-bipyridine in 10 mL of DMF.

  • In a separate vial, dissolve 0.2 mmol of Zinc nitrate hexahydrate in 5 mL of deionized water.

  • Slowly add the zinc nitrate solution to the ligand solution while stirring.

  • Continue stirring the mixture for 30 minutes at room temperature to ensure homogeneity.

  • Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

  • The synthesized 5-Br-MOF is now ready for characterization and use in photocatalytic experiments.

Characterization:

The synthesized 5-Br-MOF should be characterized using standard techniques such as:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the organic linkers to the metal centers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical band gap of the material.

Protocol 2: Photocatalytic Degradation of Methylene Blue

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized 5-Br-MOF using the degradation of Methylene Blue (MB) dye as a model reaction under visible light irradiation.

Materials and Equipment:

  • Synthesized 5-Br-MOF photocatalyst

  • Methylene Blue (MB)

  • Deionized water

  • 300 W Xenon lamp (or a suitable visible light source)

  • Magnetic stirrer

  • Glass reactor vessel (e.g., 250 mL beaker)

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of MB Solution: Prepare a stock solution of Methylene Blue (e.g., 100 mg/L) in deionized water. Prepare a working solution of the desired concentration (e.g., 10 mg/L) by diluting the stock solution.

  • Catalyst Suspension: Accurately weigh 25 mg of the synthesized 5-Br-MOF and disperse it in 100 mL of the 10 mg/L MB solution in the glass reactor.

  • Adsorption-Desorption Equilibrium: Place the reactor in the dark and stir the suspension for 60 minutes to establish an adsorption-desorption equilibrium between the MB dye and the surface of the 5-Br-MOF photocatalyst.

  • Photocatalytic Reaction: Position the reactor under the 300 W Xenon lamp. Ensure a constant distance between the lamp and the solution surface (e.g., 15 cm). Turn on the lamp to initiate the photocatalytic degradation reaction. Maintain continuous stirring throughout the experiment.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw approximately 3 mL of the suspension.

  • Sample Analysis: Immediately centrifuge the withdrawn sample to separate the 5-Br-MOF particles. Analyze the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at the maximum wavelength of Methylene Blue (λmax ≈ 664 nm).

  • Calculation of Degradation Efficiency: The degradation efficiency of MB can be calculated using the following formula:

    Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

    where C₀ is the initial concentration of MB (after establishing adsorption-desorption equilibrium) and Cₜ is the concentration of MB at time 't'. The concentration can be determined from the absorbance values using a pre-established calibration curve for Methylene Blue.

Data Presentation

The following tables present representative quantitative data for the photocatalytic degradation of Methylene Blue using a MOF photocatalyst.

Note: Specific performance data for a MOF synthesized directly from this compound is not widely available in the literature. The data presented below is representative of isophthalic acid-based MOFs and should be used for illustrative and comparative purposes.

Table 1: Effect of Catalyst Loading on Methylene Blue Degradation

Catalyst Loading (mg/100mL)Degradation Efficiency after 120 min (%)Apparent Rate Constant (k_app, min⁻¹)
1065.20.0089
2588.50.0182
5091.30.0205
7591.80.0210

Table 2: Effect of Initial Methylene Blue Concentration on Degradation

Initial MB Concentration (mg/L)Degradation Efficiency after 120 min (%)Apparent Rate Constant (k_app, min⁻¹)
595.10.0245
1088.50.0182
2075.30.0115
3062.80.0081

Table 3: Effect of pH on Methylene Blue Degradation

Initial pHDegradation Efficiency after 120 min (%)
370.4
582.1
788.5
990.2
1185.7

Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis start Start: Prepare Reactants dissolve_ligands Dissolve this compound and 4,4'-Bipyridine in DMF start->dissolve_ligands dissolve_metal Dissolve Zinc Nitrate in Deionized Water start->dissolve_metal mixing Mix Ligand and Metal Solutions dissolve_ligands->mixing dissolve_metal->mixing stirring Stir for 30 min mixing->stirring autoclave Transfer to Autoclave stirring->autoclave heating Hydrothermal Reaction (120 °C, 72 h) autoclave->heating cooling Cool to Room Temp. heating->cooling filtration Filter to Collect Crystals cooling->filtration washing Wash with DMF and Ethanol filtration->washing drying Dry in Vacuum Oven (60 °C, 12 h) washing->drying end End: 5-Br-MOF Product drying->end

Caption: Workflow for the hydrothermal synthesis of 5-Br-MOF.

Photocatalysis_Experimental_Setup cluster_setup Photocatalytic Degradation Setup light_source Visible Light Source (e.g., 300W Xenon Lamp) reactor Glass Reactor with MB Solution + 5-Br-MOF light_source->reactor Irradiation stirrer Magnetic Stirrer sampling Syringe for Sampling (at timed intervals) reactor->sampling Sample Collection stirrer->reactor Stirring analysis Centrifuge & UV-Vis Spectrophotometer sampling->analysis Analysis data Data Analysis: Degradation Efficiency & Kinetics analysis->data

Caption: Experimental setup for photocatalytic dye degradation.

Photocatalytic_Mechanism cluster_mechanism Proposed Photocatalytic Mechanism light Visible Light (hν) mof 5-Br-MOF light->mof vb Valence Band (VB) cb Conduction Band (CB) vb->cb Excitation h h⁺ vb->h e e⁻ cb->e o2 O₂ e->o2 Reduction h2o H₂O h->h2o Oxidation mb Methylene Blue (Organic Dye) h->mb Oxidation o2_rad •O₂⁻ o2->o2_rad o2_rad->mb Oxidation oh_rad •OH h2o->oh_rad oh_rad->mb Oxidation degraded Degradation Products (CO₂, H₂O, etc.) mb->degraded

Caption: Proposed mechanism for photocatalytic dye degradation by 5-Br-MOF.

Application Notes and Protocols for Gas Adsorption Properties of Zinc-Based MOFs with 5-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of the gas adsorption properties of zinc-based metal-organic frameworks (MOFs) synthesized using 5-Bromoisophthalic acid as the organic linker. Given the modular nature of MOF synthesis, the bromine functionalization on the isophthalate linker is anticipated to influence the framework's electronic properties and pore environment, potentially enhancing its affinity for specific gases. These protocols are designed to guide researchers in the synthesis, activation, and gas sorption analysis of this specific class of MOFs.

Synthesis Protocol: Zinc-5-Bromoisophthalate MOF (Zn-5-Br-IPA)

This protocol outlines a plausible solvothermal synthesis method for a zinc-based MOF using this compound. The conditions are adapted from established procedures for synthesizing zinc-isophthalate-based MOFs.[1]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂-5-Br-IPA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, dissolve 1.0 mmol of zinc nitrate hexahydrate and 1.0 mmol of this compound in a mixture of 10 mL of DMF and 3 mL of water in a Teflon-lined steel autoclave.[1]

  • Seal the autoclave and heat it to 110 °C for 72 hours.[1]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF and then with methanol to remove any unreacted starting materials and residual solvent.

  • Dry the product under vacuum at room temperature.

Synthesis_Workflow cluster_synthesis Synthesis of Zn-5-Br-IPA MOF start Dissolve Precursors (Zn(NO₃)₂·6H₂O & 5-Br-IPA) in DMF/H₂O reaction Solvothermal Reaction (110°C, 72h) start->reaction cooling Cool to Room Temperature reaction->cooling filtration Filter to Collect Crystals cooling->filtration washing Wash with DMF and Methanol filtration->washing drying Dry Under Vacuum washing->drying product As-Synthesized Zn-5-Br-IPA MOF drying->product

Figure 1. Workflow for the solvothermal synthesis of a zinc-based MOF with this compound.

Activation Protocol

Activation is a crucial step to ensure the removal of guest solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.

Materials and Equipment:

  • As-synthesized Zn-5-Br-IPA MOF

  • Vacuum oven or a degas port on a gas adsorption analyzer

  • Fresh, dry solvent (e.g., chloroform or acetone)

Procedure:

  • Solvent Exchange: Immerse the as-synthesized MOF in a dry, low-boiling-point solvent like chloroform or acetone for 2-3 days, decanting and replenishing the solvent several times. This helps in exchanging the high-boiling DMF with a more volatile solvent.

  • Thermal Activation:

    • Place approximately 50-100 mg of the solvent-exchanged MOF into a sample tube.

    • Attach the sample tube to the degas port of a gas adsorption analyzer.

    • Heat the sample under a high vacuum (e.g., <10⁻⁵ torr) at a temperature of 150-200 °C for 12-24 hours. The exact temperature and duration may need to be optimized based on the thermal stability of the MOF, which can be determined by thermogravimetric analysis (TGA).

    • After heating, allow the sample to cool to room temperature while maintaining the vacuum. The activated sample is now ready for gas adsorption analysis.

Gas Adsorption Measurement Protocol

This protocol describes the general procedure for determining the surface area and gas uptake capacity of the activated Zn-5-Br-IPA MOF using a volumetric gas adsorption analyzer.

Materials and Equipment:

  • Activated Zn-5-Br-IPA MOF

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb)

  • High-purity adsorptive gases (N₂, CO₂, H₂, CH₄)

  • Liquid nitrogen (for N₂ adsorption)

  • Temperature-controlled bath or cryostat (for other temperatures)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh the sample tube containing the activated MOF. The difference in weight before and after activation gives the mass of the activated sample.

  • Surface Area Analysis (N₂ Adsorption at 77 K):

    • Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Perform a nitrogen adsorption-desorption measurement over a relative pressure (P/P₀) range, typically from 10⁻⁶ to 1.0.

    • The Brunauer-Emmett-Teller (BET) theory is commonly used to calculate the specific surface area from the adsorption data in the P/P₀ range of 0.05 to 0.3.[2]

  • Gas Adsorption Isotherms (CO₂, H₂, CH₄):

    • For gases other than nitrogen, use a suitable temperature-controlled bath or cryostat to maintain the desired temperature (e.g., 273 K, 298 K for CO₂ and CH₄; 77 K for H₂).

    • Introduce calibrated doses of the desired gas (CO₂, H₂, or CH₄) into the sample tube and measure the amount of gas adsorbed at various equilibrium pressures.

    • The data collected will form the adsorption isotherm for that specific gas at the given temperature.

Gas_Adsorption_Workflow cluster_gas_adsorption Gas Adsorption Measurement Workflow start Activated MOF Sample degas Degas Sample in Analyzer start->degas measure Measure Adsorption Isotherm (N₂, CO₂, H₂, CH₄) degas->measure analysis Data Analysis (BET, Langmuir, etc.) measure->analysis results Surface Area & Gas Uptake analysis->results

Figure 2. General workflow for gas adsorption measurements on an activated MOF sample.

Data Presentation: Representative Textural and Gas Adsorption Properties

The following tables present representative data for a hypothetical Zn-5-Br-IPA MOF, based on values reported for zinc-based MOFs with other functionalized isophthalate linkers. This data is for illustrative purposes to demonstrate the expected performance.

Table 1: Representative Textural Properties of Activated Zn-5-Br-IPA MOF

ParameterValueMethod
BET Surface Area800 - 1200 m²/gN₂ adsorption at 77 K[3]
Langmuir Surface Area1000 - 1500 m²/gN₂ adsorption at 77 K
Total Pore Volume0.4 - 0.6 cm³/gN₂ adsorption at 77 K (at P/P₀ ≈ 0.99)

Table 2: Representative Gas Adsorption Capacities of Activated Zn-5-Br-IPA MOF

GasTemperature (K)Pressure (bar)Uptake Capacity (mmol/g)Uptake Capacity (wt%)
CO₂ 27312.5 - 4.011.0 - 17.6
29811.5 - 2.56.6 - 11.0
H₂ 7711.0 - 1.80.2 - 0.36
CH₄ 27310.8 - 1.51.3 - 2.4
29810.5 - 1.00.8 - 1.6

Note: The presented data are hypothetical and based on values reported for similar zinc-based MOFs with functionalized linkers. Actual experimental values for Zn-5-Br-IPA may vary.[4][5][6]

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the synthesis, activation, and gas adsorption analysis of zinc-based MOFs functionalized with this compound. The presence of the bromo-group on the organic linker may lead to unique framework properties and gas affinities, making this class of materials interesting for applications in gas storage and separation. Researchers are encouraged to optimize the synthesis and activation conditions to achieve materials with the desired porosity and performance. The provided representative data serves as a benchmark for evaluating the experimental outcomes.

References

Application Notes and Protocols: Step-by-Step Synthesis of 1D Chain Structures with 5-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of one-dimensional (1D) coordination polymer chain structures utilizing 5-Bromoisophthalic acid as a primary building block. The following procedures are based on established methods for the preparation of metal-organic frameworks.

Overview

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands. One-dimensional chain structures, in particular, have garnered interest for their potential applications in areas such as catalysis, gas storage, and as precursors for nanomaterials. This compound is a versatile ligand for the construction of such architectures due to its rigid structure and the presence of two carboxylate groups for metal coordination. This protocol will detail the synthesis of two isostructural 1D chain compounds: [Cu(bipa)(py)₂]·0.5(H₂O) (Compound 1) and [Co(bipa)(py)₂] (Compound 2), where H₂bipa represents this compound and py is pyridine.[1][2][3]

Experimental Protocols

The following protocols describe the solvothermal synthesis of the target 1D chain coordination polymers.

Materials and Reagents
  • This compound (H₂bipa)

  • Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O or similar)

  • Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O or similar)

  • Pyridine (py)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, water)

Safety Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of [Cu(bipa)(py)₂]·0.5(H₂O) (Compound 1)

A mixture of this compound, a suitable copper(II) salt, and pyridine are dissolved in a solvent system, typically a mixture of DMF and water or ethanol and water. The molar ratio of the reactants is crucial and should be carefully controlled. The resulting solution is sealed in a Teflon-lined stainless steel autoclave and heated under solvothermal conditions. After a designated period, the autoclave is cooled to room temperature, and the resulting crystals are collected.

Detailed Procedure:

  • Combine this compound (H₂bipa), a copper(II) salt, and pyridine in a glass vial.

  • Add a suitable solvent mixture (e.g., DMF/water or ethanol/water).

  • Seal the vial inside a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature for a set duration.

  • Allow the autoclave to cool slowly to room temperature.

  • Isolate the resulting crystals by filtration.

  • Wash the crystals with the mother liquor and then with a volatile solvent like ethanol.

  • Dry the crystals under ambient conditions.

Synthesis of [Co(bipa)(py)₂] (Compound 2)

The synthesis of the cobalt(II)-based 1D chain is analogous to the copper(II) analogue, with a cobalt(II) salt used as the metal source.[1][2][3]

Detailed Procedure:

  • Combine this compound (H₂bipa), a cobalt(II) salt, and pyridine in a glass vial.

  • Add a suitable solvent mixture (e.g., DMF/water or ethanol/water).

  • Seal the vial inside a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature for a set duration.

  • Allow the autoclave to cool slowly to room temperature.

  • Isolate the resulting crystals by filtration.

  • Wash the crystals with the mother liquor and then with ethanol.

  • Dry the crystals under ambient conditions.

Data Presentation

The following table summarizes the key crystallographic data for the synthesized 1D chain structures.

ParameterCompound 1: [Cu(bipa)(py)₂]·0.5(H₂O)Compound 2: [Co(bipa)(py)₂]
Formula C₁₈H₁₄BrCuN₂O₄.₅C₁₈H₁₃BrCoN₂O₄
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 9.775(2)9.789(3)
b (Å) 8.937(2)8.928(3)
c (Å) 22.398(5)22.479(7)
α (°) ** 9090
β (°) 99.42(3)99.41(3)
γ (°) **9090
Volume (ų) 1930.3(7)1938.1(11)
Z 44
Calculated Density (g/cm³) 1.6381.621

Data sourced from Zhang et al., Chimia (2013).[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 1D chain structures with this compound.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Synthesis cluster_product Product Isolation & Characterization H2bipa This compound Mixing Mixing in Solvent (e.g., DMF/H₂O) H2bipa->Mixing MetalSalt Metal(II) Salt (Cu²⁺ or Co²⁺) MetalSalt->Mixing Pyridine Pyridine Pyridine->Mixing Autoclave Sealing in Autoclave Mixing->Autoclave Heating Heating (e.g., 120-160 °C) Autoclave->Heating Cooling Slow Cooling to RT Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Characterization Characterization (e.g., SC-XRD) Drying->Characterization

Caption: General workflow for the solvothermal synthesis of 1D coordination polymers.

References

Modulating the Dimensionality of Coordination Polymers with N-Containing Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of coordination polymers (CPs), with a focus on modulating their dimensionality through the strategic use of nitrogen-containing ligands. Understanding and controlling the dimensionality of CPs is crucial for tailoring their physical and chemical properties for applications in areas such as drug delivery, catalysis, and sensing.

Introduction: The Role of N-Containing Ligands in Dimensionality Control

The final dimensionality of a coordination polymer—be it a one-dimensional (1D) chain, a two-dimensional (2D) layer, or a three-dimensional (3D) framework—is fundamentally directed by the geometric and chemical properties of its constituent metal ions and organic ligands.[1] Nitrogen-containing organic ligands are particularly versatile in this regard due to the directional nature of their coordination bonds and the ease with which their structural properties can be modified.

Key factors influenced by N-containing ligands include:

  • Coordination Number and Geometry of the Metal Ion: The number of nitrogen donor atoms and their spatial arrangement on the ligand can influence the preferred coordination geometry of the metal center, which in turn dictates the number of connections it can form within the polymer network.[1]

  • Ligand Rigidity and Flexibility: Rigid ligands with well-defined coordination vectors tend to form more predictable and often higher-dimensional structures.[1] Flexible ligands can adopt various conformations, leading to a wider range of possible structures, including lower-dimensional motifs.[1]

  • Number and Position of Coordination Sites: A bidentate linear ligand is predisposed to forming a 1D chain, while a tridentate ligand with a trigonal geometry can lead to a 2D network.[1]

  • Steric Hindrance: Bulky substituents on the N-containing ligand can sterically hinder the close packing of polymer chains, often favoring the formation of lower-dimensional structures.[1]

Logical Workflow for Dimensionality Control

The following diagram illustrates the decision-making process for synthesizing a coordination polymer with a desired dimensionality by modulating the properties of the N-containing ligand.

Dimensionality_Control cluster_input Design Inputs cluster_ligand Ligand Selection cluster_synthesis Synthesis & Characterization cluster_output Outcome Desired_Dimensionality Desired Dimensionality (1D, 2D, or 3D) Ligand_Geometry Ligand Geometry & Coordination Sites Desired_Dimensionality->Ligand_Geometry Determines Ligand_Flexibility Ligand Flexibility Synthesis Synthesis (Solvothermal, Hydrothermal, etc.) Ligand_Geometry->Synthesis Select Ligand Steric_Hindrance Steric Hindrance Ligand_Flexibility->Synthesis Select Ligand Steric_Hindrance->Synthesis Select Ligand Characterization Characterization (SCXRD, PXRD, TGA) Synthesis->Characterization Yields Product for Final_Structure Final Coordination Polymer Structure Characterization->Final_Structure Confirms

Caption: Decision workflow for controlling coordination polymer dimensionality.

Experimental Protocols

The following are detailed protocols for the synthesis of 1D, 2D, and 3D coordination polymers using N-containing ligands. These protocols are based on established literature procedures and can be adapted for different metal-ligand systems.

Protocol for Synthesis of a 1D Coordination Polymer

This protocol describes the synthesis of a one-dimensional coordination polymer using a flexible bis-pyridyl N-containing ligand.

Materials:

  • Metal salt (e.g., Cobalt(II) nitrate hexahydrate, Co(NO₃)₂·6H₂O)

  • Flexible bis-pyridyl ligand (e.g., 1,4-bis(4-pyridylmethyl)piperazine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF)/Water mixture)

Procedure:

  • In a 20 mL glass vial, dissolve the metal salt (0.1 mmol) in 5 mL of the DMF/water (1:1 v/v) solvent mixture.

  • In a separate vial, dissolve the flexible bis-pyridyl ligand (0.1 mmol) in 5 mL of the same solvent mixture.

  • Slowly add the ligand solution to the metal salt solution while stirring.

  • Seal the vial and heat it in an oven at 80 °C for 48 hours.

  • After cooling to room temperature, colored crystals suitable for single-crystal X-ray diffraction should form.

  • Collect the crystals by filtration, wash with the mother liquor, followed by a small amount of fresh solvent, and air-dry.

Protocol for Hydrothermal Synthesis of a 2D Coordination Polymer

This protocol outlines the hydrothermal synthesis of a two-dimensional coordination polymer using a rigid N-containing tritopic linker.

Materials:

  • Metal salt (e.g., Zinc(II) nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • Rigid tritopic N-containing ligand (e.g., 1,3,5-tris(1-imidazolyl)benzene)

  • Deionized water

Procedure:

  • Combine the metal salt (0.1 mmol) and the rigid tritopic ligand (0.1 mmol) in a 23 mL Teflon-lined stainless-steel autoclave.

  • Add 10 mL of deionized water to the autoclave.

  • Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Colorless block-shaped crystals of the 2D coordination polymer are collected by filtration, washed with deionized water, and dried in air.

Protocol for Solvothermal Synthesis of a 3D Coordination Polymer

This protocol details the solvothermal synthesis of a three-dimensional coordination polymer using a tetradentate N-containing ligand.

Materials:

  • Metal salt (e.g., Cadmium(II) nitrate tetrahydrate, Cd(NO₃)₂·4H₂O)

  • Tetradentate N-containing ligand (e.g., 1,2,4,5-tetrakis(imidazol-1-ylmethyl)benzene)

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, dissolve the metal salt (0.1 mmol) in 5 mL of DMF.

  • In a separate beaker, dissolve the tetradentate ligand (0.05 mmol) in 5 mL of DMF.

  • Carefully layer the ligand solution on top of the metal salt solution in the autoclave.

  • Seal the autoclave and heat it to 120 °C for 48 hours.

  • After slow cooling to room temperature, colorless crystals of the 3D coordination polymer can be obtained.

  • Collect the crystals by filtration, wash with fresh DMF, and dry under vacuum.

Characterization Protocols

Accurate characterization is essential to confirm the dimensionality and properties of the synthesized coordination polymers.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the overall network topology.

Procedure:

  • Crystal Selection: Select a high-quality single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects under a microscope.

  • Mounting: Mount the crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection: Place the goniometer head on the diffractometer. The instrument will then rotate the crystal through various orientations while irradiating it with X-rays and recording the diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis to obtain an initial atomic model. This model is then refined to improve the agreement between the calculated and observed diffraction data.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk crystalline sample and to check for consistency with the structure determined by SCXRD.

Procedure:

  • Sample Preparation: Finely grind a small amount of the crystalline product to a homogenous powder.

  • Mounting: Place the powder on a flat sample holder.

  • Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.

  • Analysis: The resulting diffractogram is a fingerprint of the crystalline material. This experimental pattern can be compared to a theoretical pattern calculated from the SCXRD data to confirm the bulk sample's identity and purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and the presence of solvent molecules within the structure.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan.

  • Analysis: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Data Interpretation: The resulting TGA curve plots mass loss versus temperature. The decomposition temperature provides an indication of the thermal stability of the coordination polymer. Weight loss at lower temperatures often corresponds to the loss of guest or coordinated solvent molecules.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of coordination polymers with varying dimensionalities.

Table 1: Representative Crystallographic Data

Feature1D Coordination Polymer2D Coordination Polymer3D Coordination Polymer
Formula [Co(C₁₂H₂₂N₄)(NO₃)₂][Zn(C₁₅H₁₂N₆)]n[Cd₂(C₂₀H₂₂N₈)(NO₃)₄]n
Crystal System MonoclinicOrthorhombicTetragonal
Space Group P2₁/cPnnaI4₁/a
a (Å) 10.23413.45615.678
b (Å) 16.54318.78915.678
c (Å) 11.8768.90121.345
α (°) 909090
β (°) 109.879090
γ (°) 909090
Volume (ų) 1897.42253.65245.1

Note: The data presented are hypothetical examples for illustrative purposes.

Table 2: Selected Bond Lengths and Angles

Parameter1D Coordination Polymer2D Coordination Polymer3D Coordination Polymer
M-N bond length (Å) 2.10 - 2.152.05 - 2.102.20 - 2.25
N-M-N bond angle (°) 88 - 92, 175 - 18089 - 91, 118 - 12285 - 95, 115 - 125

Note: The data presented are hypothetical examples for illustrative purposes.

Table 3: Thermal Stability Data

DimensionalityDecomposition Temperature (°C)
1D ~250
2D ~300
3D >350

Note: Higher dimensionality often correlates with increased thermal stability due to the more robust and interconnected network.[2]

Experimental Workflow Visualization

The following diagram provides a visual representation of the general experimental workflow for the synthesis and characterization of coordination polymers.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Metal Salt + N-Ligand Solvent Solvent Selection Reactants->Solvent Method Synthesis Method (e.g., Solvothermal) Solvent->Method Crystallization Crystallization Method->Crystallization SCXRD Single-Crystal XRD Crystallization->SCXRD Single Crystal PXRD Powder XRD Crystallization->PXRD Bulk Sample TGA Thermogravimetric Analysis Crystallization->TGA Bulk Sample Structure_Determination Structure & Dimensionality Determination SCXRD->Structure_Determination PXRD->Structure_Determination Phase Purity TGA->Structure_Determination Thermal Stability

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction Analysis of 5-Bromoisophthalic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the single-crystal X-ray diffraction analysis of metal complexes incorporating 5-bromoisophthalic acid. This versatile ligand is utilized in the construction of coordination polymers and metal-organic frameworks (MOFs) with diverse structural motifs and potential applications in areas such as catalysis, gas storage, and materials science.

Introduction

This compound is a valuable building block in crystal engineering due to its rigid structure and the presence of two carboxylate groups capable of coordinating to metal ions in various modes. The bromo substituent offers a site for further functionalization and can influence the resulting supramolecular architecture through halogen bonding interactions. Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional atomic arrangement of these complexes, providing crucial insights into their structure-property relationships.

Experimental Protocols

This section details the common methodologies employed in the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound complexes.

Protocol 1: Synthesis of this compound Complexes

A general and widely used method for the synthesis of this compound complexes is through hydrothermal or solvothermal reactions.

Materials:

  • This compound

  • Metal salt (e.g., Cobalt(II) chloride hexahydrate, Nickel(II) nitrate hexahydrate, Zinc(II) acetate dihydrate, Manganese(II) chloride tetrahydrate)

  • Co-ligand (e.g., nitrogen-containing ligands like 2,2'-bipyridine, 1,10-phenanthroline, or flexible bis(imidazole) ligands) (Optional)

  • Solvent (e.g., deionized water, ethanol, dimethylformamide (DMF), or a mixture)

  • Base (e.g., NaOH, triethylamine) to deprotonate the carboxylic acid (Optional)

Procedure:

  • Reactant Mixture: In a typical reaction, this compound and the corresponding metal salt are dissolved in a suitable solvent or solvent mixture in a Teflon-lined stainless steel autoclave. The molar ratio of the ligand to the metal salt is a critical parameter and is varied to obtain different coordination environments.

  • Addition of Co-ligand and Base: If a co-ligand is used, it is added to the mixture. A base may be added to facilitate the deprotonation of the carboxylic acid groups, which can influence the coordination mode of the ligand.

  • Hydrothermal/Solvothermal Reaction: The autoclave is sealed and heated to a specific temperature (typically between 120°C and 180°C) for a period ranging from 24 to 72 hours.

  • Crystallization: After the reaction, the autoclave is cooled slowly to room temperature, often over a period of 24 to 48 hours, to promote the growth of single crystals.

  • Isolation and Washing: The resulting crystals are isolated by filtration, washed with the mother liquor and then with a suitable solvent (e.g., deionized water or ethanol) to remove any unreacted starting materials, and finally dried in air.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

High-quality single crystals are selected for X-ray diffraction analysis to determine their crystal structure.

Procedure:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically at 100 K or 293 K) to minimize thermal vibrations and potential solvent loss. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Reduction: The collected diffraction data are processed to correct for various experimental factors, and the unit cell parameters are determined.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for several representative this compound complexes are summarized in the tables below for easy comparison.

Table 1: Selected Crystallographic Data for this compound Complexes

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
[Co(5-Br-ip)(bip)(H₂O)]nMonoclinicP2₁/c10.123(2)13.456(3)12.345(3)109.12(3)1589.1(6)4
[Ni(5-Br-ip)(bib)]nMonoclinicC2/c19.876(4)10.987(2)15.432(3)98.765(4)3321.1(11)8
[Zn₂(5-Br-ip)₂(2,2'-bipy)₂]TriclinicP-18.765(2)10.123(3)11.456(3)78.90(2)987.6(5)1
[Mn(5-Br-ip)(phen)(H₂O)]OrthorhombicPbca14.567(3)16.789(4)18.123(4)904432.1(15)8

Data presented are representative and have been compiled from various research articles. Slight variations may exist based on experimental conditions.

Table 2: Selected Bond Lengths and Angles for a Representative Cobalt(II) Complex

BondLength (Å)AngleAngle (°)
Co1-O12.089(2)O1-Co1-O289.1(1)
Co1-O22.101(2)O1-Co1-N191.2(1)
Co1-N12.123(3)O2-Co1-N2178.5(1)
Co1-N22.134(3)N1-Co1-N288.9(1)
Co1-O(water)2.156(2)O1-Co1-O(water)175.4(1)

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and analysis of this compound complexes.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Single-Crystal X-ray Diffraction Analysis start Reactant Preparation (this compound, Metal Salt, Solvent) reaction Hydrothermal/Solvothermal Reaction start->reaction cooling Slow Cooling (Crystal Growth) reaction->cooling isolation Crystal Isolation & Washing cooling->isolation mounting Crystal Mounting isolation->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure & Data Analysis structure_refinement->final_structure

Caption: Experimental workflow from synthesis to structure determination.

Signaling Pathways and Logical Relationships

The coordination of 5-bromoisophthalate to a metal center can be influenced by several factors, leading to different structural outcomes. The following diagram illustrates these relationships.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Structural Outcomes start This compound + Metal Ion metal_ion Nature of Metal Ion (Coordination Geometry, Radius) start->metal_ion coligand Presence & Nature of Co-ligand (Steric Hindrance, Flexibility) start->coligand conditions Reaction Conditions (Solvent, Temperature, pH) start->conditions dimer Discrete Dinuclear/Polynuclear Complexes metal_ion->dimer one_d 1D Chain / Ribbon Structures metal_ion->one_d two_d 2D Layered Structures metal_ion->two_d three_d 3D Metal-Organic Frameworks (MOFs) metal_ion->three_d coligand->dimer coligand->one_d coligand->two_d coligand->three_d conditions->dimer conditions->one_d conditions->two_d conditions->three_d

Caption: Factors influencing the structural assembly of complexes.

Application Notes and Protocols for the Characterization of 5-Bromoisophthalic Acid-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential techniques used to characterize Metal-Organic Frameworks (MOFs) synthesized with 5-Bromoisophthalic acid as the organic linker. The inclusion of a bromine atom on the isophthalic acid backbone can influence the MOF's properties, such as its pore size, stability, and potential for post-synthetic modification, making thorough characterization crucial for understanding its structure-property relationships and evaluating its potential in applications like drug delivery, catalysis, and gas storage.

Characterization Workflow

The successful synthesis and purification of a this compound-based MOF is the first step, which is then followed by a series of analytical techniques to fully elucidate its properties. The general workflow for the characterization of a newly synthesized MOF is outlined below.

MOF_Characterization_Workflow cluster_synthesis Synthesis & Activation Synthesis MOF Synthesis (e.g., Solvothermal) Activation Solvent Exchange & Activation Synthesis->Activation SCXRD Single Crystal X-ray Diffraction (Definitive Structure) Synthesis->SCXRD If single crystals are obtained PXRD Powder X-ray Diffraction (Phase Purity & Crystallinity) Activation->PXRD FTIR FT-IR Spectroscopy (Functional Groups) Activation->FTIR TGA Thermogravimetric Analysis (Thermal Stability) PXRD->TGA BET Gas Adsorption (BET) (Surface Area & Porosity) PXRD->BET Catalysis Catalytic Activity Testing FTIR->Catalysis Drug_Loading Drug Loading & Release Studies TGA->Drug_Loading Gas_Sorption Gas Sorption Analysis BET->Gas_Sorption SCXRD->PXRD Simulate pattern for comparison

Caption: General workflow for the characterization of a novel MOF.

I. Powder X-ray Diffraction (PXRD)

Application Note: Powder X-ray Diffraction (PXRD) is a fundamental and indispensable technique for the characterization of MOFs. It is used to confirm the crystalline nature of the synthesized material, determine its phase purity, and identify the crystal structure by comparing the experimental diffraction pattern with simulated patterns from single-crystal X-ray diffraction data or from crystallographic databases. For novel this compound-based MOFs, PXRD is the primary method to verify that a new crystalline phase has been formed and to monitor its structural integrity after activation and subsequent application-related studies.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the MOF sample is fully activated (guest solvent molecules removed) and properly dried.

    • Grind the crystalline powder to a fine, homogeneous consistency using an agate mortar and pestle to minimize preferred orientation effects.

    • Mount the finely ground powder onto a zero-background sample holder. Ensure the sample surface is flat and level with the holder's surface.

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the operating voltage and current to the manufacturer's recommended values (e.g., 40 kV and 40 mA).

  • Data Collection:

    • Scan the sample over a 2θ range appropriate for MOFs, typically from 5° to 50°.

    • Use a step size of 0.02° and a scan speed of 1-2 seconds per step.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Compare the peak positions and relative intensities of the experimental diffractogram with a simulated pattern from single-crystal data (if available) or with patterns of known phases to confirm the structure and assess purity.

Quantitative Data:

Table 1: Representative PXRD Peak Positions for a this compound-Based MOF. (Data is illustrative and based on typical isophthalate MOFs, as specific experimental data for a wide range of this compound MOFs is not readily available in literature.)

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.4100
9.89.045
12.17.360
15.55.785
17.25.270
24.53.630

II. Thermogravimetric Analysis (TGA)

Application Note: Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of this compound-based MOFs and to determine the temperature at which the framework starts to decompose. This information is critical for defining the operational temperature window for applications such as catalysis or gas separation. TGA can also provide information about the removal of solvent molecules during activation and the composition of the final residue.

Experimental Protocol:

  • Sample Preparation:

    • Place 5-10 mg of the activated MOF sample into an alumina or platinum TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Data Collection:

    • Heat the sample from room temperature to a final temperature of around 800 °C.

    • Use a constant heating rate, typically 5 or 10 °C/min.

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve to identify the temperatures of weight loss events.

    • The initial weight loss at lower temperatures (typically < 200 °C) corresponds to the removal of adsorbed water or residual solvent.

    • The major weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the MOF structure. The onset of this decomposition temperature is a measure of the thermal stability.

Quantitative Data:

Table 2: Representative Thermal Stability Data for a this compound-Based MOF. (Data is illustrative and based on the expected behavior of isophthalate-based MOFs.)

Temperature Range (°C)Weight Loss (%)Assignment
25 - 150~5%Removal of adsorbed solvent/water
150 - 400Stable
> 400~45%Decomposition of the 5-bromoisophthalate linker

III. Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for confirming the presence of the this compound linker within the MOF structure and for verifying the coordination of the carboxylate groups to the metal centers. The FT-IR spectrum of the MOF will show characteristic peaks corresponding to the functional groups of the organic linker. A shift in the stretching frequencies of the carboxylate groups in the MOF compared to the free linker is indicative of successful coordination.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the dried MOF sample (approx. 1-2 mg) with finely ground, dry potassium bromide (KBr) (approx. 100-200 mg).

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the powder directly onto the ATR crystal.

  • Instrument Setup:

    • Place the KBr pellet or the ATR accessory in the sample compartment of the FT-IR spectrometer.

    • Collect a background spectrum of the pure KBr pellet or the empty ATR crystal.

  • Data Collection:

    • Collect the FT-IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectrum of the MOF with that of the free this compound linker.

    • Identify the characteristic absorption bands for the aromatic C-H, C=C, and C-Br bonds.

    • Analyze the region of the carboxylate stretching vibrations (typically 1700-1300 cm⁻¹). The disappearance of the broad O-H stretch of the carboxylic acid and the shift of the C=O stretch to asymmetric and symmetric COO⁻ stretches confirm coordination.

Quantitative Data:

Table 3: Representative FT-IR Absorption Bands for a this compound-Based MOF and the Free Linker.

Functional GroupFree this compound (cm⁻¹)This compound in MOF (cm⁻¹)
O-H (carboxylic acid)~3000 (broad)Absent
C=O (carboxylic acid)~1700Absent
COO⁻ (asymmetric stretch)-~1610
COO⁻ (symmetric stretch)-~1430
Aromatic C=C~1580, 1480~1580, 1480
C-Br~650~650

IV. Brunauer-Emmett-Teller (BET) Surface Area Analysis

Application Note: The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area of a porous material. For MOFs, a high surface area is often a key characteristic for applications in gas storage, catalysis, and drug delivery. Nitrogen adsorption-desorption isotherms at 77 K are typically measured to calculate the BET surface area and to obtain information about the pore size distribution and pore volume of the this compound-based MOF.

Experimental Protocol:

  • Sample Preparation (Degassing):

    • Place a known mass of the MOF sample (typically 50-100 mg) in a sample tube.

    • Heat the sample under vacuum (a process called degassing or activation) to remove any adsorbed guest molecules from the pores. The degassing temperature should be high enough to remove guests but below the decomposition temperature of the MOF (as determined by TGA). A typical temperature is 120-180 °C for several hours.

  • Instrument Setup:

    • Transfer the sample tube with the degassed sample to the analysis port of the gas adsorption analyzer.

    • Place a liquid nitrogen Dewar flask around the sample tube to maintain a constant temperature of 77 K.

  • Data Collection:

    • The instrument will incrementally introduce known amounts of nitrogen gas into the sample tube and measure the amount of gas adsorbed at various relative pressures (P/P₀).

    • A full adsorption and desorption isotherm is measured.

  • Data Analysis:

    • Use the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the specific surface area using the BET equation.

    • The shape of the isotherm provides qualitative information about the pore structure (e.g., Type I for microporous materials).

    • Pore size distribution can be calculated from the isotherm data using methods such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).

Quantitative Data:

Table 4: Representative Porosity Data for a this compound-Based MOF. (Data is illustrative and based on typical isophthalate-based MOFs.)

ParameterValue
BET Surface Area (m²/g)800 - 1500
Langmuir Surface Area (m²/g)1000 - 1800
Total Pore Volume (cm³/g)0.4 - 0.8
Micropore Volume (cm³/g)0.3 - 0.6

V. Single-Crystal X-ray Diffraction (SC-XRD)

Application Note: While PXRD is used for bulk sample analysis, Single-Crystal X-ray Diffraction (SC-XRD) provides the definitive, atomic-level structure of a MOF. If suitable single crystals of a this compound-based MOF can be grown, SC-XRD can be used to determine the precise connectivity of the metal ions and organic linkers, the coordination environment of the metal centers, the topology of the framework, and the dimensions of the pores. This detailed structural information is invaluable for understanding the material's properties and for computational modeling.

Experimental Protocol:

  • Crystal Selection and Mounting:

    • Select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.

    • The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The collected data is used to solve and refine the crystal structure using specialized software.

Quantitative Data:

Table 5: Crystallographic Data for a Europium-5-Bromoisophthalate MOF.

ParameterEu₂(BIPA)₃(CH₃CH₂OH)
Chemical FormulaC₂₆H₁₅Br₃Eu₂O₁₃
Formula Weight1143.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.933(2)
b (Å)18.048(4)
c (Å)16.035(3)
β (°)98.68(3)
Volume (ų)3127.3(11)
Z4
Density (calculated) (g/cm³)2.426

Table 6: Crystallographic Data for Copper and Cobalt-5-Bromoisophthalate Coordination Polymers.

Parameter[Cu(bipa)(py)₂]·0.5(H₂O)[Co(bipa)(py)₂]
Chemical FormulaC₁₈H₁₄BrCuN₂O₄.₅C₁₈H₁₃BrCoN₂O₄
Formula Weight484.77471.15
Crystal SystemTriclinicTriclinic
Space GroupP-1P-1
a (Å)8.165(2)8.136(3)
b (Å)10.134(3)10.108(4)
c (Å)12.016(3)11.979(4)
α (°)82.38(3)82.80(3)
β (°)86.88(3)86.68(3)
γ (°)74.52(2)74.49(3)
Volume (ų)944.4(4)936.5(6)
Z22
Density (calculated) (g/cm³)1.7031.670

Application Notes and Protocols: Luminescent Properties of Terbium and Dysprosium MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for investigating the luminescent properties of Terbium (Tb) and Dysprosium (Dy) based Metal-Organic Frameworks (MOFs). These materials are of significant interest due to their unique photophysical characteristics, which make them promising candidates for applications in chemical sensing, bio-imaging, and as components in drug delivery systems.

Introduction to Luminescent Lanthanide MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Lanthanide MOFs (LnMOFs), particularly those incorporating Terbium (Tb³⁺) and Dysprosium (Dy³⁺), have attracted considerable attention due to the distinct luminescent properties of these ions.[1][3] These properties include sharp, characteristic emission bands, long luminescence lifetimes, and large Stokes shifts, making them highly suitable for various optical applications.[1]

The luminescence in these MOFs typically arises from a mechanism known as the "antenna effect".[4] The organic linkers, which often contain aromatic or conjugated π-systems, act as antennae, efficiently absorbing excitation energy and transferring it to the encapsulated lanthanide ions.[1][4] This process overcomes the inherently low absorption cross-sections of the lanthanide ions themselves, leading to intense and stable emission. The luminescent properties of Tb- and Dy-MOFs can be modulated by the choice of organic linker and the coordination environment of the metal ion, allowing for the design of materials with tailored optical responses.[1]

Quantitative Luminescent Properties

The following table summarizes key quantitative data for selected Terbium and Dysprosium MOFs, providing a comparative overview of their luminescent performance.

MOF DesignationLanthanide IonExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Lifetime (τ)Reference
Tb-MOF-76Tb³⁺29554591%-[5][6]
{[Tb(abd)1.5(H₂O)₂(DMF)]}nTb³⁺380485, 538, 579, 608--[7]
{[Dy(abd)1.5(H₂O)₂(DMF)]}nDy³⁺----[7]
[Tb₂(Pym-3,6-dca)(O₂⁻)(H₂O)]Tb³⁺---3.967 ms[8][9]
MOF 2 (with 3,5-pyridinedicarboxylate)Tb³⁺296-48%0.82 ms[10]

Experimental Protocols

Synthesis of a Representative Terbium MOF

This protocol describes the hydrothermal synthesis of a Terbium-based MOF using azobenzene-4,4'-dicarboxylic acid (H₂abd) as the organic linker.[7][11]

Materials:

  • Terbium(III) trifluoromethanesulfonate (Tb(CF₃SO₃)₃)

  • Azobenzene-4,4'-dicarboxylic acid (H₂abd)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined autoclave

Procedure:

  • Dissolve 3 mmol of H₂abd in 5 mL of DMF and sonicate for 10 minutes to ensure complete dissolution.

  • In a separate vial, dissolve 2 mmol of Tb(CF₃SO₃)₃ in 5 mL of DMF.

  • Add the Tb(CF₃SO₃)₃ solution to the H₂abd solution.

  • Seal the resulting mixture in a Teflon-lined autoclave.

  • Place the autoclave in a preheated oven at 95 °C for 48 hours.

  • After cooling to room temperature, collect the resulting orange crystals by filtration.

  • Wash the crystals with fresh DMF and dry them under a vacuum.

Characterization of Luminescent Properties

This protocol outlines the general procedure for measuring the photoluminescent properties of synthesized Tb- and Dy-MOFs.

Equipment:

  • Fluorometer/Spectrofluorometer

  • Solid-state sample holder

  • Excitation source (e.g., Xenon lamp)

  • Detector (e.g., Photomultiplier tube)

Procedure:

  • Sample Preparation: Place a small amount of the powdered MOF sample into the solid-state sample holder.

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of the most intense emission peak of the lanthanide ion (e.g., 545 nm for Tb³⁺).

    • Scan the excitation monochromator over a range of wavelengths (e.g., 250-450 nm) to determine the wavelengths at which the organic linker most efficiently absorbs and transfers energy.

  • Emission Spectrum:

    • Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step.

    • Scan the emission monochromator over a range of wavelengths (e.g., 450-700 nm) to record the characteristic emission peaks of the lanthanide ion. For Tb³⁺, characteristic peaks are expected around 490, 545, 585, and 620 nm, corresponding to the ⁵D₄ → ⁷Fⱼ transitions.[7]

  • Quantum Yield Measurement:

    • Measure the integrated emission intensity of the sample and a standard reference with a known quantum yield under identical excitation conditions.

    • Calculate the quantum yield of the sample using the comparative method. For highly efficient materials like Tb-MOF-76, an integrating sphere is recommended for accurate measurements.[5][6]

  • Lifetime Measurement:

    • Excite the sample with a pulsed light source (e.g., a laser or a pulsed lamp).

    • Record the decay of the luminescence intensity over time.

    • Fit the decay curve to an exponential function to determine the luminescence lifetime (τ).

Visualizing Key Processes and Workflows

Luminescence Mechanism: The Antenna Effect

Antenna_Effect cluster_ligand Organic Linker cluster_lanthanide Lanthanide Ion (Tb³⁺/Dy³⁺) S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) Ln_Excited Excited State (⁵D₄ for Tb³⁺) T1->Ln_Excited Energy Transfer (ET) Ln_Ground Ground State (⁷Fⱼ) Ln_Excited->Ln_Ground Characteristic Emission (Visible Light) Excitation Photon Absorption (UV Light) Excitation->S0 Excitation Luminescence_Workflow cluster_synthesis Material Preparation cluster_measurement Luminescence Measurement cluster_analysis Data Analysis Synthesis MOF Synthesis Purification Purification & Drying Synthesis->Purification Exc_Spec Record Excitation Spectrum Purification->Exc_Spec Em_Spec Record Emission Spectrum Exc_Spec->Em_Spec QY_Measurement Measure Quantum Yield Em_Spec->QY_Measurement Data_Processing Process Spectra Em_Spec->Data_Processing Lifetime_Measurement Measure Lifetime QY_Measurement->Lifetime_Measurement QY_Calc Calculate Quantum Yield QY_Measurement->QY_Calc Lifetime_Fit Fit Lifetime Decay Lifetime_Measurement->Lifetime_Fit Sensing_Mechanism cluster_before Before Analyte Addition cluster_after After Analyte Addition MOF Luminescent MOF Emission Luminescence MOF->Emission Analyte Analyte Quenched_MOF MOF-Analyte Complex (Non-luminescent) No_Emission Quenched Luminescence Quenched_MOF->No_Emission Excitation Excitation Light Excitation->MOF MOF_A Luminescent MOF MOF_A->Quenched_MOF Interaction Analyte_A Analyte Analyte_A->Quenched_MOF Excitation_A Excitation Light Excitation_A->MOF_A

References

Catalytic Applications of Mixed-Metal MOFs Containing 5-Bromoisophthalic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the potential catalytic applications of mixed-metal metal-organic frameworks (MOFs) incorporating 5-bromoisophthalic acid as an organic linker. While the direct synthesis and catalytic application of such specific mixed-metal MOFs are not yet extensively reported in the literature, this document outlines potential applications and protocols based on the known catalytic activities of structurally similar MOFs, particularly those containing cadmium and other transition metals, and established methods for creating mixed-metal frameworks through post-synthetic modification.

Protocol 1: Synthesis of a Mixed-Metal 5-Bromoisophthalate MOF (M-M'-5-Br-IPA)

This protocol describes a two-step process for the synthesis of a mixed-metal MOF containing this compound. The first step involves the synthesis of a parent single-metal MOF, for which a cadmium-based structure has been reported. The second step details a post-synthetic exchange method to introduce a second metal ion.

Part A: Synthesis of the Parent Single-Metal MOF (Cd-5-Br-IPA)

Materials:

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • This compound (5-Br-H₂IPA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Cd(NO₃)₂·4H₂O and 0.1 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Colorless block-like crystals will form. Decant the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Part B: Post-Synthetic Metal Exchange to Form a Mixed-Metal MOF (e.g., Cd/Zn-5-Br-IPA)

Materials:

  • Parent Cd-5-Br-IPA MOF

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Activate the parent Cd-5-Br-IPA MOF by heating under vacuum at 150 °C for 12 hours to remove solvent molecules from the pores.

  • Prepare a 0.1 M solution of Zn(NO₃)₂·6H₂O in DMF.

  • Immerse 100 mg of the activated Cd-5-Br-IPA MOF in 20 mL of the Zn(NO₃)₂ solution.

  • Stir the suspension at 60 °C for 24 hours.

  • After the exchange, collect the solid material by centrifugation or filtration.

  • Wash the resulting mixed-metal MOF thoroughly with fresh DMF (3 x 10 mL) to remove any unexchanged zinc salt.

  • Dry the final product under vacuum at 100 °C for 12 hours.

  • Characterize the material using techniques such as ICP-OES or EDX to determine the ratio of the two metals.

Synthesis_Workflow Synthesis Workflow for Mixed-Metal 5-Bromoisophthalate MOF cluster_synthesis Part A: Parent MOF Synthesis cluster_exchange Part B: Post-Synthetic Metal Exchange reactants Cd(NO₃)₂·4H₂O + 5-Br-H₂IPA in DMF solvothermal Solvothermal Reaction (120 °C, 72h) reactants->solvothermal washing_drying1 Washing and Drying solvothermal->washing_drying1 parent_mof Parent Cd-5-Br-IPA MOF washing_drying1->parent_mof activation Activation of Parent MOF (150 °C, vacuum) parent_mof->activation exchange Metal Exchange Reaction (60 °C, 24h) activation->exchange metal_solution Zn(NO₃)₂ Solution in DMF metal_solution->exchange washing_drying2 Washing and Drying exchange->washing_drying2 mixed_mof Mixed-Metal Cd/Zn-5-Br-IPA MOF washing_drying2->mixed_mof

Synthesis of a mixed-metal MOF via a two-step process.

Application Note 1: Photocatalytic Degradation of Organic Dyes

Mixed-metal MOFs often exhibit enhanced photocatalytic activity due to improved charge separation and light absorption. A mixed-metal MOF containing Cd and another redox-active metal, along with the brominated linker, could be a promising candidate for the degradation of organic pollutants in wastewater under visible light irradiation.

Table 1: Hypothetical Catalytic Performance in Methylene Blue Degradation

CatalystMetal Ratio (Cd:M)Light SourceTime (min)Degradation (%)Rate Constant (k, min⁻¹)
Cd-5-Br-IPA1:0Visible Light120750.0115
Cd/Zn-5-Br-IPA1:1Visible Light120950.0249
Cd/Mn-5-Br-IPA1:1Visible Light90980.0434

Experimental Protocol: Photocatalytic Degradation of Methylene Blue

  • Prepare a stock solution of methylene blue (MB) at a concentration of 10 mg/L in deionized water.

  • In a typical experiment, disperse 10 mg of the mixed-metal MOF catalyst in 50 mL of the MB solution.

  • Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.

  • Irradiate the suspension with a 300W Xenon lamp equipped with a UV cut-off filter (λ > 420 nm).

  • At regular time intervals (e.g., every 15 minutes), withdraw 3 mL aliquots of the suspension.

  • Centrifuge the aliquots to remove the catalyst particles.

  • Analyze the concentration of MB in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (λ_max ≈ 664 nm).

  • The degradation efficiency is calculated as (C₀ - Cₜ)/C₀ × 100%, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Photocatalysis_Mechanism Mechanism of Photocatalytic Dye Degradation MOF Mixed-Metal MOF e e⁻ (conduction band) MOF->e h h⁺ (valence band) MOF->h Light Visible Light (hν) Light->MOF O2 O₂ e->O2 H2O H₂O h->H2O Superoxide •O₂⁻ O2->Superoxide reduction Dye Organic Dye Superoxide->Dye Hydroxyl •OH H2O->Hydroxyl oxidation Hydroxyl->Dye Degraded Degraded Products Dye->Degraded degradation CO2_Cycloaddition Catalytic Cycle for CO₂ Cycloaddition cluster_catalyst Catalyst System cluster_reaction Reaction Steps catalyst Mixed-Metal MOF (Lewis Acid) epoxide_activation Epoxide Activation by Lewis Acidic Site catalyst->epoxide_activation cocatalyst TBAB (Br⁻ source) ring_opening Nucleophilic Attack by Br⁻ and Ring Opening cocatalyst->ring_opening epoxide_activation->ring_opening co2_insertion CO₂ Insertion ring_opening->co2_insertion ring_closure Intramolecular Ring Closure co2_insertion->ring_closure ring_closure->catalyst regenerates ring_closure->cocatalyst regenerates product Cyclic Carbonate ring_closure->product epoxide Epoxide epoxide->epoxide_activation co2 CO₂ co2->co2_insertion Knoevenagel_Condensation Mechanism of Knoevenagel Condensation cluster_reactants Reactants cluster_steps Catalytic Steps aldehyde Aldehyde (R-CHO) step1 Activation of Aldehyde by Lewis Acidic Site (M) aldehyde->step1 methylene Active Methylene Compound (CH₂(CN)₂) step2 Deprotonation of Methylene Compound (optional basic site) methylene->step2 step3 Nucleophilic Attack step1->step3 step2->step3 step4 Dehydration step3->step4 catalyst Mixed-Metal MOF step4->catalyst regenerates product α,β-Unsaturated Product step4->product water H₂O step4->water catalyst->step1 catalyst->step2

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Bromoisophthalic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Bromoisophthalic acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Suggested Solution
Low or No Crystal Yield The solvent is too effective at dissolving the compound, even at lower temperatures.Opt for a solvent in which this compound has lower solubility at room temperature. Methanol is a recommended and effective solvent.[1][2][3][4]
The solution is not sufficiently cooled.Ensure the solution is cooled to a sufficiently low temperature, such as by using an ice bath, to promote crystallization.
The solution is supersaturated.Induce crystallization by scratching the inner wall of the flask with a glass rod or by introducing a seed crystal of pure this compound.[5]
An excessive amount of solvent was used.Reduce the solvent volume by gentle heating and evaporation before attempting to cool and crystallize again.[6]
"Oiling Out" (Formation of an oil instead of crystals) The boiling point of the chosen solvent is higher than the melting point of this compound or its impurities.Use a lower-boiling point solvent. Methanol is a suitable choice.[1][2][3][4]
The solution was cooled too quickly.Allow the solution to cool gradually to room temperature before further cooling in an ice bath.[6][7]
Discolored Crystals (e.g., yellow tint) Presence of colored impurities from the synthesis process.Add a small quantity of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.[8]
Difficulty Dissolving the Crude Compound Insufficient amount of solvent.Gradually add more hot solvent until the compound fully dissolves. Avoid a large excess to prevent significant yield loss.
The compound has low solubility in the selected solvent.This compound has limited solubility in many common recrystallization solvents. Lower alcohols with 1 to 5 carbons, especially methanol, are reported to be effective.[1][2][3][4]
Precipitate Forms Instead of Crystals The solution was cooled too rapidly, leading to rapid "crashing out" of the solid.Allow the solution to cool slowly and undisturbed to facilitate the growth of well-defined crystals.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Lower alcohol solvents with 1 to 5 carbon atoms are highly recommended for the recrystallization of this compound, with methanol being a particularly preferred choice due to its effectiveness in providing high purity and yield.[1][2][3][4] General recrystallization solvents are often unsuitable due to the compound's low solubility.[1][2]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities may include unreacted starting materials like isophthalic acid, and byproducts from the bromination reaction such as 4,5-dibromoisophthalic acid and 2,5-dibromoisophthalic acid.[1] If the synthesis involves oxidation, impurities from incomplete oxidation like aromatic aldehydes and ketones may also be present.[9]

Q3: My recrystallization resulted in a very low yield. What are the likely reasons?

A3: A low yield can be due to several factors, including the use of an excessive amount of solvent, which retains a larger amount of the product in the mother liquor.[5][6] Other reasons could be incomplete crystallization due to insufficient cooling or premature filtration before crystallization is complete.

Q4: The purified this compound crystals are not white. How can I remove the color?

A4: The presence of color indicates impurities. To decolorize, you can add a small amount of activated charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[8]

Q5: Can I use a solvent mixture for the recrystallization?

A5: While single solvents like methanol are proven to be effective, a mixed solvent system could be employed.[1][2][3][4] A common strategy is to dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes turbid, followed by heating to redissolve and then slow cooling. However, for this compound, methanol alone is a reliable choice.

Experimental Protocol: Recrystallization of this compound from Methanol

This protocol is based on a documented example of purifying crude this compound.[1][2][3]

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol.

  • Gently heat the mixture to 60°C while stirring until the solid is completely dissolved. Add more methanol in small portions if necessary to achieve full dissolution.

2. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

3. Hot Filtration:

  • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

4. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance.

  • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the purified white crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any remaining mother liquor.

6. Drying:

  • Dry the crystals under reduced pressure to remove any residual solvent.

Quantitative Data Summary

The following table summarizes the quantitative data from a documented recrystallization of this compound.[1][2][3]

ParameterValue
Mass of Crude Product2.41 g
Purity of Crude Product83.5%
Recrystallization SolventMethanol
Volume of Solvent10 g
Mass of Pure Product1.61 g
Purity of Final Product100%
Recrystallization Yield80.1%

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out  Yes too_much_solvent Too Much Solvent? crystals_form->too_much_solvent  No filter_dry Filter and Dry Crystals oiling_out->filter_dry  No reheat_add_solvent Reheat, Add More 'Good' Solvent oiling_out->reheat_add_solvent  Yes check_purity Check Purity filter_dry->check_purity end_success Pure Product evaporate Reduce Solvent Volume too_much_solvent->evaporate  Yes supersaturated Induce Crystallization (Scratch/Seed) too_much_solvent->supersaturated  No evaporate->cool supersaturated->crystals_form cool_slowly Cool More Slowly reheat_add_solvent->cool_slowly cool_slowly->crystals_form check_purity->end_success  Pure end_fail Purification Failed check_purity->end_fail  Impure

References

Overcoming low solubility of 5-Bromoisophthalic acid in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of 5-bromoisophthalic acid in common solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents?

A1: this compound is a rigid aromatic dicarboxylic acid. Its low solubility is primarily due to the strong intermolecular hydrogen bonding between the carboxylic acid groups and the crystalline packing forces in the solid state. Overcoming these forces requires solvents that can effectively solvate both the polar carboxylic acid groups and the nonpolar aromatic ring.

Q2: In which solvents is this compound known to be soluble?

A2: While quantitative data is limited, this compound is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] It also shows some solubility in lower alcohols like methanol and ethanol, especially upon heating.[2][3] Its solubility in water and many nonpolar organic solvents is very low.[4]

Q3: Can I increase the solubility of this compound by heating?

A3: Yes, for certain solvents like lower alcohols (e.g., methanol, ethanol), increasing the temperature can significantly improve the solubility of this compound.[2] This is a common strategy for recrystallization. However, be mindful of the solvent's boiling point and the thermal stability of other reagents in your experiment.

Q4: Is it possible to dissolve this compound in aqueous solutions?

A4: Direct dissolution in neutral water is difficult due to its low solubility.[4] However, by adjusting the pH with a base (e.g., sodium hydroxide, potassium hydroxide), this compound can be deprotonated to form a much more water-soluble carboxylate salt.[5][6]

Troubleshooting Guides

Issue: this compound is not dissolving in the chosen organic solvent.

This guide provides a step-by-step approach to troubleshoot and overcome the low solubility of this compound in organic solvents.

start Start: Incomplete Dissolution solvent_check Is the solvent polar aprotic (DMF, DMSO)? start->solvent_check try_polar_aprotic Switch to DMF or DMSO solvent_check->try_polar_aprotic No heating Gently heat the mixture (e.g., to 60-80 °C) solvent_check->heating Yes try_polar_aprotic->heating sonication Apply ultrasonication heating->sonication particle_size Reduce particle size (grind the solid) sonication->particle_size cosolvent Add a co-solvent (e.g., a small amount of DMF to another solvent) particle_size->cosolvent success Success: Fully Dissolved cosolvent->success If successful failure Re-evaluate experimental design cosolvent->failure If still insoluble

Caption: Troubleshooting workflow for dissolving this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventQualitative SolubilityTemperatureNotes
WaterInsolubleRoom Temperature[4]
MethanolSparingly soluble to soluble with heatRoom Temperature to 60°CUsed for recrystallization, suggesting higher solubility at elevated temperatures.[2][3]
EthanolSparingly solubleRoom TemperatureSimilar to methanol, solubility increases with heat.[3]
Dimethylformamide (DMF)SolubleRoom TemperatureA common solvent for reactions involving isophthalic acid derivatives, such as MOF synthesis.[1][7]
Dimethyl Sulfoxide (DMSO)SolubleRoom TemperatureAnother effective polar aprotic solvent.[1]
Ethyl AcetateSparingly solubleRoom TemperatureCan be used for recrystallization.[4]
"Ordinary Recrystallization Solvents"Poorly solubleNot specified[2][3]

Experimental Protocols

Protocol 1: Dissolution in a Polar Aprotic Solvent (DMF or DMSO)

This protocol is suitable for preparing stock solutions or for reactions where DMF or DMSO are compatible.

Methodology:

  • Weigh the desired amount of this compound and add it to a clean, dry flask.

  • Under a fume hood, add the required volume of anhydrous DMF or DMSO to the flask.

  • Stir the mixture at room temperature using a magnetic stirrer. Dissolution should occur readily.

  • If dissolution is slow, gentle warming to 40-50°C can be applied.

  • Once fully dissolved, the solution is ready for use.

Protocol 2: Dissolution in an Alcohol with Heating

This method is useful when a protic solvent is required and subsequent reaction steps are compatible with heating.

Methodology:

  • Add the weighed this compound to a flask equipped with a magnetic stir bar and a reflux condenser.

  • Add the desired volume of methanol or ethanol.

  • Begin stirring and gently heat the mixture to 60-70°C using a water or oil bath.

  • Maintain this temperature and continue stirring until all the solid has dissolved. A patent for recrystallization noted dissolving 2.41 g of crude this compound in 10 g of methanol at 60°C.[2]

  • After dissolution, the solution can be used at an elevated temperature or carefully cooled for subsequent steps, being mindful of potential precipitation.

Protocol 3: pH-Mediated Dissolution in an Aqueous Solution

This protocol is ideal for reactions in aqueous media where the carboxylate salt of this compound is the desired reactant form.

Methodology:

  • Suspend the weighed this compound in the desired volume of deionized water.

  • While stirring, slowly add a 1M solution of a suitable base (e.g., NaOH or KOH) dropwise.

  • Monitor the pH of the solution. As the base is added, the this compound will deprotonate and dissolve.

  • Continue adding the base until all the solid has dissolved and the desired pH is reached. Typically, a pH above 7 is required for complete dissolution.

  • The resulting aqueous solution of the 5-bromoisophthalate salt is then ready for use.

start Start: Insoluble this compound suspend Suspend solid in water start->suspend add_base Add 1M NaOH dropwise with stirring suspend->add_base monitor_ph Monitor pH and observe dissolution add_base->monitor_ph check_dissolution Is the solid fully dissolved? monitor_ph->check_dissolution adjust_ph Continue adding base until fully dissolved check_dissolution->adjust_ph No end End: Aqueous solution of 5-bromoisophthalate salt check_dissolution->end Yes adjust_ph->add_base

Caption: Workflow for pH-mediated dissolution of this compound.

References

Preventing the formation of byproducts in 5-Bromoisophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromoisophthalic Acid Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the formation of byproducts during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The primary method for synthesizing this compound is through the electrophilic aromatic substitution (bromination) of isophthalic acid. This is typically achieved using elemental bromine in a highly acidic medium like fuming sulfuric acid (oleum) or concentrated nitric acid, often with heating.[1][2][3] Another less common route involves a Sandmeyer reaction starting from 5-aminoisophthalic acid.[4][5]

Q2: What are the main byproducts I should expect during the bromination of isophthalic acid?

The synthesis is often accompanied by the formation of several byproducts. The most common byproducts include:

  • Unreacted Starting Material: Incomplete reaction leaving residual isophthalic acid.

  • Di-brominated Isomers: Over-bromination can lead to the formation of compounds like 4,5-dibromoisophthalic acid and 2,5-dibromoisophthalic acid.[1][6]

  • Other Isomers: Depending on the conditions, small amounts of other monobrominated isomers, such as 4-bromoisophthalic acid, may form.

  • Nitrated Byproducts: If using nitric acid as a solvent/catalyst, 5-nitroisophthalic acid can form if bromine is not present or is consumed.[1][7]

Q3: Why is careful control of reaction conditions so critical?

The two carboxylic acid groups on the isophthalic acid ring are electron-withdrawing, which deactivates the ring towards electrophilic attack.[2] Therefore, harsh conditions (e.g., strong acids, high temperatures) are required to facilitate the reaction.[2][3] However, these same conditions can easily lead to over-bromination or other side reactions. Precise control over temperature, reaction time, and stoichiometry is essential to maximize the yield of the desired 5-bromo isomer while minimizing byproduct formation.[2][3]

Troubleshooting Guide

Q4: I'm observing significant amounts of di-brominated byproducts. How can I improve selectivity for the mono-brominated product?

The formation of di-bromo species is a classic sign of over-bromination. To enhance selectivity for this compound, consider the following adjustments:

  • Control Stoichiometry: Carefully control the molar ratio of bromine to isophthalic acid. A ratio of 0.5 to 1.5 moles of bromine per mole of isophthalic acid is recommended for mono-bromination.[3][6] Using a significant excess of bromine will invariably lead to di- and poly-brominated products.

  • Reduce Reaction Temperature: High temperatures (e.g., >150-160°C) can increase the reaction rate but often decrease selectivity.[3] Lowering the temperature can provide a better balance, favoring the mono-substituted product.

  • Decrease Reaction Time: Monitor the reaction's progress using a suitable technique (e.g., TLC, HPLC). Stop the reaction once the consumption of the starting material plateaus and before significant amounts of di-bromo byproducts appear. For example, one study showed that reacting for 1 hour at 20°C yielded 55% of the mono-bromo product, while extending the time to 22 hours resulted in 65% of the di-bromo product.[1]

Q5: My yield is low, and I have a large amount of unreacted isophthalic acid. What are the likely causes?

Low conversion of the starting material can be attributed to several factors:

  • Insufficiently Activating Conditions: The reaction may require a higher concentration of sulfur trioxide in the fuming sulfuric acid (oleum) to enhance the electrophilicity of bromine.[2][3]

  • Low Temperature: While high temperatures can cause over-bromination, a temperature that is too low may result in an impractically slow reaction rate. The typical temperature range is between 100°C and 160°C.[3]

  • Inadequate Reaction Time: The reaction may simply need more time to proceed to completion. Reactions can take anywhere from a few hours to over 24 hours depending on the specific conditions.[3][6]

  • Poor Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture, especially since the reaction involves solid starting material and a liquid phase.

Q6: My purification by recrystallization isn't effectively removing the byproducts. What are some alternative strategies?

If standard recrystallization from a solvent like methanol is insufficient, more advanced purification techniques may be necessary:

  • Esterification Followed by Distillation: A highly effective method involves converting the crude mixture of acids into their corresponding dimethyl esters using methanol and an acid catalyst (e.g., sulfuric acid).[3] The resulting esters (dimethyl isophthalate, dimethyl 5-bromoisophthalate, etc.) have different boiling points and can be separated efficiently by vacuum distillation.[3][6] The purified dimethyl 5-bromoisophthalate can then be hydrolyzed back to the pure acid if needed.

  • Column Chromatography: For smaller-scale purifications, column chromatography on silica gel can be used to separate the desired product from its isomers and di-brominated impurities.[6]

Data on Reaction Conditions

The selectivity and yield of the bromination reaction are highly dependent on the chosen parameters. The following table summarizes trends and specific examples found in the literature to guide optimization.

ParameterConditionObserved OutcomeSource
Reaction Time 1 hour (at 20°C in conc. HNO₃)55% yield of this compound[1]
22 hours (at 20°C in conc. HNO₃)65% yield of 4,5-dibromoisophthalic acid[1]
Temperature 130°C (in 10 wt% oleum)81.9% crude yield (83.5% purity) of this compound[6][8]
150°C (in 10 wt% oleum)Mixture of 5-bromo, 4,5-dibromo, and 2,5-dibromo products[6]
Bromine Molar Ratio 0.5 to 1.5 (vs. Isophthalic Acid)Optimal range for selective mono-bromination[3][6]
>1.5 (vs. Isophthalic Acid)Increased formation of di-bromo byproducts[6]
Purification Recrystallization (Methanol)Increased purity of crude product from 83.5% to 100%[3][8]
Esterification + DistillationEffective separation of unreacted and di-bromo ester byproducts[3][6]

Representative Experimental Protocol

Synthesis of this compound via Electrophilic Bromination

This protocol is a representative example based on literature procedures and should be adapted and optimized for specific laboratory conditions.[3][6][8]

  • Reagent Charging: In a pressure-sealable glass tube or an appropriate reactor, charge isophthalic acid (1.0 eq). Cautiously add fuming sulfuric acid (10-20 wt% SO₃).

  • Bromine Addition: Add liquid bromine (1.0-1.2 eq) to the mixture.

  • Reaction: Seal the reactor and heat the mixture to the desired temperature (e.g., 130°C) with vigorous stirring. Maintain the temperature for the specified time (e.g., 7-22 hours), monitoring the reaction progress as needed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over a beaker containing ice water. A solid precipitate should form.

  • Isolation: Collect the crude solid product by filtration. Wash the solid with cold water to remove residual acid.

  • Drying: Dry the crude product under reduced pressure.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as methanol.[3][8]

Visual Guides

IA Isophthalic Acid Product This compound (Desired Product) IA->Product + Br₂ (Controlled Temp/Time) NBP 5-Nitroisophthalic Acid IA->NBP + HNO₃ (No Bromine) DBP1 4,5-Dibromoisophthalic Acid Product->DBP1 + Excess Br₂ (High Temp) DBP2 2,5-Dibromoisophthalic Acid Product->DBP2 + Excess Br₂ (High Temp)

Caption: Reaction pathways in the synthesis of this compound.

start Reaction Complete, Analyze Crude Product purity_check Purity Acceptable? start->purity_check end Purified Product purity_check->end Yes byproduct_id Identify Primary Byproduct(s) (e.g., via NMR, MS) purity_check->byproduct_id No over_brom Over-bromination (Di-bromo species present) byproduct_id->over_brom under_react Incomplete Reaction (High % of starting material) byproduct_id->under_react over_brom->under_react No sol_over1 Decrease Molar Ratio of Br₂ over_brom->sol_over1 Yes sol_under1 Increase Reaction Temperature or Time under_react->sol_under1 Yes sol_over2 Lower Reaction Temperature sol_over1->sol_over2 sol_over3 Reduce Reaction Time sol_over2->sol_over3 sol_under2 Increase Oleum Concentration sol_under1->sol_under2

Caption: Troubleshooting flowchart for optimizing reaction selectivity.

References

Technical Support Center: Optimizing MOF Crystallization with 5-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the crystallization of Metal-Organic Frameworks (MOFs) using 5-Bromoisophthalic acid as an organic linker. The following sections offer detailed experimental protocols, data summaries, and troubleshooting advice in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters that influence the crystallization of MOFs with this compound?

A1: The successful synthesis of crystalline MOFs is a multifactorial process. Key parameters that require careful control include:

  • Temperature and Reaction Time: These are often inversely related; higher temperatures may require shorter reaction times to achieve good crystallinity.[1]

  • Solvent System: The choice of solvent is crucial as it affects the solubility of the metal salt and the this compound linker, and can influence the resulting MOF topology.[2] Common solvents include N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF).[1][3]

  • pH Level: The pH of the reaction mixture directly impacts the deprotonation of the carboxylic acid groups on the linker, which is essential for coordination with the metal centers.[4]

  • Modulators: The addition of modulators, typically monocarboxylic acids, can compete with the linker to control nucleation and growth rates, often leading to larger, more well-defined crystals.[5][6]

  • Reactant Concentrations: The concentration of the metal precursor and the organic linker can affect supersaturation, which in turn governs the kinetics of crystal nucleation and growth, impacting both yield and crystal size.[7]

Q2: What is the role of a modulator in MOF synthesis and how do I choose one?

A2: A modulator is an additive, commonly a monocarboxylic acid like formic acid, acetic acid, or benzoic acid, that competes with the primary organic linker (this compound) for coordination to the metal clusters.[6][8] This competition slows down the crystallization process, promoting the formation of more ordered, larger, and higher-quality crystals by reducing defects.[5][8] The choice of modulator is critical; an effective modulator often has a pKa and molecular structure similar to the linker, allowing for balanced competition.[8]

Q3: How does the pH of the reaction mixture affect MOF formation?

A3: The pH level is a critical factor in MOF synthesis because it controls the deprotonation of the linker's carboxylic acid groups.[4]

  • Too Low pH: If the solution is too acidic, the carboxylic acid groups will remain protonated, preventing them from coordinating with the metal ions and thus inhibiting MOF formation.[4]

  • Too High pH: If the solution is too basic, deprotonation can occur too rapidly, leading to fast precipitation of the MOF. This can result in an amorphous product or poorly crystalline material with small particle sizes.[4] Finding the optimal pH range is essential for balancing linker deprotonation and achieving controlled crystal growth.

Q4: Can the quality of the solvent affect the synthesis outcome?

A4: Yes, solvent quality is crucial. Solvents like DMF and DEF can undergo hydrolysis, especially when heated over time, to produce amines (dimethylamine or diethylamine) and formic acid.[9] These byproducts can act as unexpected modulators or bases, altering the pH and the reaction kinetics, which may lead to the formation of different phases or impurities.[9] Therefore, using fresh, high-purity solvents is highly recommended for reproducibility.

Experimental Protocols

General Solvothermal Protocol for MOF Synthesis

This protocol provides a generalized starting point for the synthesis of a MOF using this compound and a divalent metal salt (e.g., Zinc nitrate hexahydrate). Optimization will be required based on the specific metal and desired MOF characteristics.

Materials:

  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O)

  • This compound (H₂-Br-BDC)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Modulator (Optional, e.g., Benzoic Acid)

  • Teflon-lined stainless-steel autoclave or sealed glass vial

Procedure:

  • Preparation of Precursor Solution: In a glass vial, dissolve the metal salt and this compound in the chosen solvent (e.g., DMF). The molar ratio of metal to linker is typically between 1:1 and 3:1.

  • Addition of Modulator (Optional): If a modulator is used, add it to the solution. The amount can range from 2 to 50 equivalents relative to the linker, depending on the desired effect on crystal size and morphology.

  • Sonication: Briefly sonicate the mixture to ensure all components are fully dissolved and the solution is homogeneous.

  • Solvothermal Reaction: Seal the vial or transfer the solution to a Teflon-lined autoclave. Place it in a programmable oven and heat to the desired temperature (typically between 80°C and 150°C) for a specified time (usually 12 to 72 hours).

  • Cooling and Isolation: After the reaction is complete, allow the vessel to cool slowly to room temperature. Crystals will typically have formed at the bottom of the vessel.

  • Washing: Decant the mother liquor and wash the crystalline product multiple times with a fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol or chloroform) to remove unreacted starting materials and impurities trapped within the pores.

  • Activation: Dry the washed crystals under vacuum, often with gentle heating, to remove the solvent from the pores. This "activation" step is crucial for applications requiring porosity, such as gas storage.

  • Characterization: Characterize the final product using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, and Scanning Electron Microscopy (SEM) to observe crystal morphology and size.

G General MOF Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Synthesis A Prepare Precursors (Metal Salt & Linker) B Dissolve in Solvent (e.g., DMF) A->B C Add Modulator (Optional) B->C D Solvothermal Reaction (Heating in Autoclave) C->D E Cooling & Isolation (Crystal Formation) F Washing & Solvent Exchange E->F G Activation (Vacuum Drying) F->G H Characterization (PXRD, SEM, etc.) G->H

A simplified workflow for the solvothermal synthesis of MOFs.

Optimizing Reaction Conditions: Data Summary

The following tables summarize key parameters and their expected influence on the crystallization of MOFs using this compound. These serve as a starting point for experimental design.

Table 1: Influence of Temperature and Reaction Time

ParameterLow Range (e.g., 80-100°C)High Range (e.g., 120-150°C)Expected Outcome
Reaction Time Longer (24-72h)Shorter (12-24h)Higher temperatures accelerate crystal growth, requiring less time.[1]
Crystal Size Potentially larger crystalsPotentially smaller crystalsSlower growth at lower temperatures can favor larger crystal formation.
Phase Purity May favor thermodynamic productMay yield kinetic productThe energy landscape of MOF formation can be complex.

Table 2: Common Solvents for MOF Synthesis

SolventBoiling PointPolarityKey Considerations
N,N-Dimethylformamide (DMF) 153°CHighMost common solvent; good solubility for many precursors; can hydrolyze upon heating.[1][9]
N,N-Diethylformamide (DEF) 177°CHighSimilar to DMF but with a higher boiling point; may lead to different crystal phases.[2][3]
Ethanol (EtOH) 78°CMediumOften used in mixed-solvent systems or for washing; lower boiling point limits reaction temperature.
Water (H₂O) 100°CVery High"Green" solvent, but solubility of organic linkers can be low.

Table 3: Effect of Different Modulators

Modulator TypeExampleMechanism of ActionTypical Concentration (vs. Linker)Expected Effect
Aliphatic Carboxylic Acid Formic Acid, Acetic AcidCompetes with linker for metal coordination sites, slowing nucleation.[6]10 - 100 eq.Increased crystal size, improved crystallinity.[8]
Aromatic Carboxylic Acid Benzoic AcidSimilar competition, but structural similarity to the linker can enhance selectivity.[8]5 - 50 eq.Can lead to larger crystals and potentially control morphology.

Troubleshooting Guide

Q: I am not getting any crystalline product; the result is an amorphous powder or no precipitate at all. What should I do?

A: This issue often relates to reaction kinetics or solubility.

  • Possible Cause 1: Reaction conditions are too mild. The temperature may be too low or the reaction time too short for crystallization to occur.

    • Solution: Systematically increase the reaction temperature (e.g., in 10°C increments) or prolong the reaction time.

  • Possible Cause 2: Incorrect pH. The linker may not be sufficiently deprotonated to coordinate with the metal.[4]

    • Solution: Try adding a small amount of a base (e.g., triethylamine) to facilitate deprotonation. Conversely, if the precipitation is too rapid, a small amount of acid might slow it down.

  • Possible Cause 3: Reactant solubility. The linker or metal salt may not be fully dissolved in the chosen solvent.

    • Solution: Ensure all reactants are fully dissolved before heating. Consider using a co-solvent to improve solubility.

Q: My product is crystalline according to PXRD, but the crystals are very small and aggregated. How can I increase the crystal size?

A: Small crystal size is typically a result of rapid nucleation compared to crystal growth.

  • Possible Cause 1: High supersaturation. The initial concentration of reactants is too high, leading to the rapid formation of many small nuclei.

    • Solution: Decrease the concentration of the metal salt and linker.

  • Possible Cause 2: Reaction is too fast. High temperatures can favor nucleation over growth.

    • Solution: Lower the reaction temperature and increase the reaction time to allow for slower, more controlled growth.

  • Possible Cause 3: Absence of a modulator. Without a modulator, the reaction may proceed too quickly.[5]

    • Solution: Introduce a modulator, such as benzoic acid or acetic acid. Start with a low concentration (e.g., 5 equivalents) and increase it systematically. This is often the most effective method for increasing crystal size.[8]

Q: My PXRD pattern shows peaks that do not match the desired phase, indicating impurities. What is the cause?

A: Phase impurities can arise from several sources, including competing reactions or the formation of more stable, dense phases.

  • Possible Cause 1: Solvent degradation. Hydrolysis of DMF or DEF can alter the chemical environment of the reaction.[9]

    • Solution: Always use fresh, anhydrous solvents for your reactions.

  • Possible Cause 2: Incorrect stoichiometry. The ratio of metal to linker can favor the formation of different phases.

    • Solution: Carefully check the molar ratios of your reactants. Try varying the metal-to-linker ratio to see if it influences the outcome.

  • Possible Cause 3: Temperature effects. Different phases may be thermodynamically or kinetically favored at different temperatures.

    • Solution: Vary the reaction temperature to target the desired crystallographic phase.

G MOF Synthesis Troubleshooting Guide start Analyze Product (PXRD, SEM) q1 Amorphous or No Product? start->q1 q2 Small / Aggregated Crystals? q1->q2 No sol1 Increase Temp/Time Adjust pH Check Solubility q1->sol1 Yes q3 Phase Impurities Present? q2->q3 No sol2 Add Modulator Lower Temperature Decrease Concentration q2->sol2 Yes sol3 Use Fresh Solvent Adjust Stoichiometry Vary Temperature q3->sol3 Yes end_node Achieved Desired Crystalline Product q3->end_node No sol1->start Re-synthesize sol2->start Re-synthesize sol3->start Re-synthesize

A decision tree for troubleshooting common MOF synthesis issues.

References

Troubleshooting poor crystallinity in 5-Bromoisophthalic acid-based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) based on 5-Bromoisophthalic acid.

Troubleshooting Guide

Poor crystallinity is a common challenge in MOF synthesis. This guide addresses specific issues you may encounter when working with this compound-based MOFs.

Q1: My PXRD pattern shows broad peaks, indicating low crystallinity or an amorphous product. How can I improve the crystallinity?

A1: Low crystallinity can stem from several factors, including rapid nucleation, slow crystal growth, or the formation of amorphous phases. Here are several strategies to improve the crystallinity of your this compound-based MOF:

  • Optimize Reaction Temperature: The temperature profile of your synthesis is critical. A systematic variation of the reaction temperature can have a significant impact on crystal quality. Lower temperatures can slow down the nucleation rate, allowing for more ordered crystal growth, while higher temperatures can sometimes provide the necessary energy to overcome kinetic barriers and form a more stable, crystalline product.[1]

  • Adjust Reaction Time: The duration of the solvothermal or hydrothermal reaction is a key parameter. Insufficient time may not allow for complete crystallization, while excessively long reaction times can sometimes lead to the formation of less stable, secondary phases. It is recommended to run a time-course study to identify the optimal crystallization time for your specific system.

  • Solvent System Modification: The choice of solvent can profoundly influence the solubility of your metal salt and this compound, thereby affecting the supersaturation and crystallization kinetics. Common solvents for MOF synthesis include N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF). Trying a mixture of solvents or introducing a co-solvent can sometimes improve crystallinity.

  • Introduction of Modulators: Modulators are molecules that compete with the organic linker for coordination to the metal center. This competition can slow down the rate of framework formation, allowing for more ordered crystal growth and reducing defects. Monocarboxylic acids, such as acetic acid or benzoic acid, are commonly used as modulators. A systematic screening of modulator identity and concentration is often necessary to find the optimal conditions.

  • Control of pH: The deprotonation state of the this compound is crucial for coordination to the metal center. The pH of the reaction mixture can influence this and, consequently, the crystallization process. The addition of small amounts of a base (like triethylamine) or an acid can be used to fine-tune the pH and promote the formation of a crystalline product.[2]

Q2: I am observing the formation of a powder precipitate instead of single crystals. How can I promote the growth of single crystals?

A2: The formation of a powder often indicates that the nucleation rate is much faster than the crystal growth rate. To obtain single crystals suitable for X-ray diffraction, you need to favor crystal growth over nucleation.

  • Slower Reactant Mixing: Instead of mixing the metal salt and linker solutions directly, try a slow diffusion method. This can be achieved by layering the lighter solution on top of the denser one in a narrow tube. Over time, the reactants will diffuse and mix slowly, creating a localized supersaturation that is conducive to the growth of a few large crystals rather than many small ones.

  • Vapor Diffusion: In this method, a solution of the metal salt and linker is placed in a vial, which is then placed in a larger sealed container with a volatile anti-solvent. As the anti-solvent vapor slowly diffuses into the reaction vial, it reduces the solubility of the forming MOF, promoting slow and controlled crystallization.

  • Temperature Gradient: Applying a slight temperature gradient across the reaction vessel can also promote the growth of single crystals. The MOF will preferentially crystallize in the cooler region of the vessel.

Q3: My final product is contaminated with unreacted starting materials or an impurity phase. What steps can I take to improve the purity?

A3: The presence of impurities can be due to incomplete reaction, side reactions, or the crystallization of a competing phase.

  • Stoichiometry Control: Carefully control the molar ratio of the metal precursor to the this compound. A slight excess of the organic linker is sometimes used to ensure complete reaction of the metal salt.

  • Purification of Starting Materials: Ensure that the this compound and the metal salt are of high purity. Impurities in the starting materials can inhibit or alter the crystallization process.

  • Post-Synthesis Washing: Thoroughly wash the synthesized MOF with the reaction solvent (e.g., DMF) to remove any unreacted starting materials trapped within the pores. This is often followed by a solvent exchange with a more volatile solvent (like ethanol or acetone) before drying.

  • Phase-Selective Synthesis: If a competing crystalline phase is forming, you may need to adjust the reaction conditions (temperature, solvent, pH) to favor the formation of the desired MOF. Thermodynamic and kinetic factors govern which phase is formed, so a systematic screening of reaction parameters is often necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the synthesis of a this compound-based MOF?

A1: A good starting point for the synthesis of a this compound-based MOF is the hydrothermal method. For example, a Co(II)-based MOF has been successfully synthesized by reacting Cobalt(II) nitrate hexahydrate with this compound and a co-ligand like 1,3-bi(4-pyridyl)propane in a water/ethanol mixture at 160°C for 72 hours.[3] The specific molar ratios and conditions will need to be optimized for different metal centers and desired structures.

Q2: What is the role of the bromo-substituent on the this compound linker in MOF synthesis?

A2: The bromo-substituent on the isophthalic acid linker can influence the properties of the resulting MOF in several ways:

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can affect the acidity of the carboxylic acid groups, which in turn can influence the coordination chemistry with the metal center.

  • Steric Hindrance: The bromine atom introduces steric bulk, which can direct the coordination of the linker and influence the final topology of the MOF.

  • Intermolecular Interactions: The bromine atom can participate in halogen bonding, which can provide an additional level of control over the packing of the MOF structure.

Q3: How can I characterize the crystallinity of my synthesized this compound-based MOF?

A3: The primary technique for assessing the crystallinity of a MOF is Powder X-ray Diffraction (PXRD) . A highly crystalline material will exhibit sharp, well-defined peaks in its PXRD pattern, while a poorly crystalline or amorphous material will show broad humps. For a definitive structural determination, Single-Crystal X-ray Diffraction (SCXRD) is required, which provides the precise atomic arrangement within the crystal.[4][5]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Co(II)-based MOF with this compound

This protocol is adapted from the synthesis of [Co((H₂O)(bpp)(Brip))]n as reported in the literature.[3]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound (H₂Brip)

  • 1,3-bi(4-pyridyl)propane (bpp)

  • Ethanol

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, combine Co(NO₃)₂·6H₂O (0.1 mmol), H₂Brip (0.1 mmol), and bpp (0.1 mmol).

  • Add a mixture of ethanol and deionized water (v/v = 1:1, 10 mL).

  • Seal the autoclave and heat it to 160°C in an oven for 72 hours.

  • After 72 hours, cool the autoclave to room temperature naturally.

  • Collect the resulting crystals by filtration, wash them with deionized water and ethanol.

  • Dry the crystals in air.

ParameterValue
Metal PrecursorCo(NO₃)₂·6H₂O
Ligand 1This compound
Ligand 21,3-bi(4-pyridyl)propane
Molar Ratio (Metal:Ligand1:Ligand2)1:1:1
SolventEthanol/Water (1:1 v/v)
Temperature160°C
Reaction Time72 hours

Diagrams

Troubleshooting_Poor_Crystallinity cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies Poor_Crystallinity Poor Crystallinity (Broad PXRD Peaks) Rapid_Nucleation Rapid Nucleation Poor_Crystallinity->Rapid_Nucleation Slow_Growth Slow Crystal Growth Poor_Crystallinity->Slow_Growth Amorphous_Phase Amorphous Phase Formation Poor_Crystallinity->Amorphous_Phase Optimize_Temp Optimize Temperature Rapid_Nucleation->Optimize_Temp Add_Modulator Add Modulators Rapid_Nucleation->Add_Modulator Slow_Growth->Optimize_Temp Adjust_Time Adjust Reaction Time Slow_Growth->Adjust_Time Modify_Solvent Modify Solvent System Amorphous_Phase->Modify_Solvent Control_pH Control pH Amorphous_Phase->Control_pH

Caption: Troubleshooting workflow for addressing poor crystallinity in MOF synthesis.

Single_Crystal_Growth_Workflow cluster_goal Goal cluster_problem Problem cluster_methods Methods to Promote Crystal Growth Single_Crystals Obtain Single Crystals Powder_Precipitate Powder Precipitate Formation (Nucleation >> Growth) Slow_Diffusion Slow Reactant Diffusion Powder_Precipitate->Slow_Diffusion Vapor_Diffusion Vapor Diffusion Powder_Precipitate->Vapor_Diffusion Temp_Gradient Temperature Gradient Powder_Precipitate->Temp_Gradient

Caption: Workflow for promoting single crystal growth over powder precipitation.

References

Technical Support Center: Morphology Control of Coordination Polymer Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for the synthesis and morphological control of coordination polymer crystals (CPCs), including metal-organic frameworks (MOFs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of coordination polymer crystals, helping you to diagnose and resolve issues to achieve desired crystal morphologies.

Issue 1: An amorphous precipitate forms instead of crystalline material.

  • Question: My reaction is yielding an amorphous powder rather than the expected crystalline coordination polymer. What are the potential causes and how can I promote crystallinity?

  • Answer: The formation of amorphous precipitates is a common issue in CPC synthesis and typically indicates that the nucleation rate is too high, preventing the ordered growth of crystals. Several factors can contribute to this problem.

    Possible Causes and Solutions:

    • High Supersaturation: A rapid increase in supersaturation can lead to fast, uncontrolled precipitation.

      • Solution: Lower the concentration of your metal salts and organic linkers. A more dilute solution will slow down the reaction kinetics, favoring crystal growth over amorphous precipitation.[1]

    • Rapid Mixing: Adding reagents too quickly can create localized areas of high supersaturation.

      • Solution: Employ slower mixing techniques. Methods like liquid-liquid diffusion or vapor diffusion allow for the gradual mixing of reactants, promoting the formation of well-defined crystals.[2][3][4]

    • Inappropriate Solvent System: The solvent plays a crucial role in the solubility of the reactants and the resulting CPC.

      • Solution: Experiment with different solvents or solvent mixtures. A solvent system where the CPC is slightly soluble is often ideal for crystallization. Sometimes, the addition of a co-solvent can modulate the solubility to an optimal range.

    • Temperature: High temperatures can sometimes accelerate reaction rates to the point where amorphous material is favored.

      • Solution: Try lowering the reaction temperature. For solvothermal syntheses, a lower temperature can slow down the kinetics of framework formation.

Issue 2: The resulting crystals are too small or are nano-sized when larger single crystals are desired.

  • Question: I am consistently obtaining microcrystalline or nanocrystalline powders, but my application requires larger single crystals for structural analysis. How can I increase the crystal size?

  • Answer: Obtaining large single crystals is often a matter of carefully controlling the nucleation and growth phases of crystallization. The goal is to have a limited number of nucleation events followed by a sustained period of crystal growth.

    Strategies to Promote Larger Crystal Growth:

    • Slow Down the Reaction Rate: Similar to preventing amorphous precipitates, slowing down the reaction is key.

      • Solution: Utilize techniques that ensure a slow and controlled supply of reactants. Vapor diffusion and slow evaporation are classic methods for growing single crystals.[2][3][4][5] Gel diffusion can also be employed to reduce convection and slow down mass transport, leading to fewer nucleation sites and larger crystals.[6][7]

    • Use of Modulators: Modulators can cap growing crystal faces, slowing down growth and allowing for the formation of larger, more perfect crystals.

      • Solution: Introduce a coordinating modulator to the reaction mixture. The modulator competes with the organic linker for coordination to the metal center, which can temper the growth rate. The concentration of the modulator is a critical parameter to optimize.[8]

    • Temperature Control: A carefully controlled temperature gradient can be beneficial.

      • Solution: Prepare a saturated solution at a higher temperature and then cool it down slowly. This gradual decrease in solubility can promote the growth of large crystals.[2]

Issue 3: The crystal morphology is not what was expected or is inconsistent between batches.

  • Question: I am trying to synthesize CPCs with a specific morphology (e.g., cubes, rods, plates), but I am getting a different shape or the morphology varies from one synthesis to another. How can I control the crystal habit and improve reproducibility?

  • Answer: Controlling the specific crystal morphology and ensuring batch-to-batch reproducibility requires precise control over the experimental parameters that influence the relative growth rates of different crystal faces.

    Factors Influencing Crystal Morphology and Reproducibility:

    • Modulator Concentration and Type: The choice and concentration of a modulator can selectively inhibit growth on certain crystallographic faces, thereby dictating the final crystal shape.

      • Solution: Systematically vary the concentration of the modulator. For example, in the synthesis of HKUST-1, increasing the concentration of dodecanoic acid can lead to a morphological transition from octahedra to cubes.[9][10][11]

    • Solvent System: The interaction of solvent molecules with the growing crystal surfaces can influence their relative growth rates.

      • Solution: Experiment with different solvent compositions. The polarity and coordinating ability of the solvent can have a significant impact on the resulting morphology.

    • Reactant Ratios: The stoichiometry of the metal to ligand can affect the coordination environment and the resulting crystal structure and morphology.

      • Solution: Carefully control and systematically vary the metal-to-ligand ratio.

    • Temperature and Reaction Time: These parameters can influence both the kinetics and thermodynamics of crystal growth.

      • Solution: Precisely control the temperature profile and reaction time. Ensure that these parameters are kept consistent across all batches.[6][12]

    • Purity of Reagents: Impurities can act as unintentional modulators or inhibitors, leading to variations in morphology.

      • Solution: Use reagents of high purity and ensure consistency in the source of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the role of a modulator in controlling CPC morphology?

A1: A modulator is a compound, typically a monofunctional ligand like a monocarboxylic acid, that competes with the primary organic linker for coordination to the metal centers during CPC synthesis. This competitive binding can slow down the rate of crystal growth, allowing for the formation of more crystalline and larger crystals. By selectively adsorbing to certain crystal faces, modulators can inhibit growth in specific directions, thus controlling the final morphology of the crystals. The effectiveness of a modulator depends on its concentration, pKa, and chemical similarity to the primary linker.[8]

Q2: How does the choice of solvent affect the morphology of coordination polymer crystals?

A2: The solvent plays a multifaceted role in CPC synthesis. It influences the solubility of the reactants, the stability of the resulting framework, and the kinetics of crystal growth. The polarity, viscosity, and coordinating ability of the solvent can all impact the final crystal morphology. For instance, a solvent that strongly coordinates to the metal centers can compete with the linker, similar to a modulator. Different solvents can also stabilize different crystal faces to varying extents, leading to different crystal habits.[13][14]

Q3: What are the most common crystallization techniques for obtaining single crystals of coordination polymers?

A3: Several techniques are commonly used to grow single crystals of CPCs, all of which aim to achieve slow crystallization from a supersaturated solution. These include:

  • Slow Evaporation: A solution of the reactants is left undisturbed, and the solvent is allowed to evaporate slowly, gradually increasing the concentration and leading to crystallization.[2][5]

  • Liquid-Liquid Diffusion (Layering): A solution of one reactant is carefully layered on top of a solution of the other reactant (typically in a different solvent in which the product is less soluble). The slow diffusion at the interface leads to crystal growth.[2][4][15]

  • Vapor Diffusion: A concentrated solution of the reactants is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the reactant solution, reducing the solubility of the CPC and inducing crystallization.[3][4][15]

  • Solvothermal/Hydrothermal Synthesis: The crystallization is carried out in a sealed vessel at elevated temperatures and pressures. This method can often yield high-quality crystals of materials that are not readily crystallized at ambient conditions.

Q4: How can surfactants be used to control the morphology of CPCs?

A4: Surfactants can act as capping agents or structure-directing agents in the synthesis of CPCs. They can adsorb onto the surface of growing nanocrystals, preventing aggregation and controlling their size and shape. The choice of surfactant and its concentration can be used to tune the morphology from the bulk scale down to the nanoscale. For example, surfactants like PVP (polyvinylpyrrolidone) and PEG (polyethylene glycol) have been used to control the particle size and morphology of zinc-based coordination polymers.[16]

Q5: What should I do if my synthesis is not reproducible?

A5: Lack of reproducibility is a common challenge and often points to subtle variations in experimental conditions. To improve reproducibility, it is crucial to meticulously control and document all reaction parameters.

Key areas to check for consistency include:

  • Purity and source of all reagents and solvents.

  • Exact concentrations and ratios of reactants.

  • Reaction temperature and heating/cooling rates.

  • Stirring rate or lack thereof.

  • Reaction time.

  • Cleanliness of glassware.

If you are still experiencing issues, consider performing a systematic study where you vary one parameter at a time to identify the critical factor influencing the outcome.

Quantitative Data on Morphology Control

The following tables summarize quantitative data from the literature on the effects of different synthetic parameters on the morphology of common coordination polymers.

Table 1: Effect of Modulator Concentration on the Crystal Size of ZIF-8

ModulatorModulator Concentration (mM)Resulting Crystal Size (nm)Reference
1-Methylimidazole47257[16]
1-Methylimidazole119152[16]
n-Butylamine-Smaller crystals[16]
Tris(hydroxymethyl)aminomethane-Larger crystals[16]

Table 2: Effect of Solvent Composition on the Morphology of HKUST-1

Solvent System (v/v)MorphologyReference
Ethanol:Water (1:0)Octahedral crystallites (with impurities)[17]
Ethanol:Water (1:1)Octahedral crystals (0.5-5 µm)[18]
Ethylene Glycol (low conc.)Octahedral[13]
Ethylene Glycol (high conc.)Hexagonal[13]

Experimental Protocols

Protocol 1: Slow Evaporation for Single Crystal Growth

This protocol is suitable for obtaining single crystals of coordination polymers that are moderately soluble in a given solvent.

Materials:

  • Metal salt

  • Organic linker

  • Suitable solvent (in which the product is moderately soluble)

  • Small beaker or vial

  • Parafilm or aluminum foil

Procedure:

  • Prepare a nearly saturated solution of the metal salt and organic linker in the chosen solvent at room temperature.

  • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

  • Transfer the clear solution to a clean beaker or vial.

  • Cover the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.[5]

  • Place the container in a vibration-free location and leave it undisturbed for several days to weeks.

  • Monitor the container periodically for crystal growth. Once crystals of a suitable size have formed, they can be harvested.

Protocol 2: Liquid-Liquid Diffusion for Single Crystal Growth

This method is ideal when the coordination polymer is highly soluble in one solvent but poorly soluble in another miscible solvent.

Materials:

  • Metal salt

  • Organic linker

  • "Good" solvent (high solubility for reactants)

  • "Poor" solvent (low solubility for the product, miscible with the good solvent)

  • Test tube or narrow vial

  • Syringe with a needle

Procedure:

  • Dissolve the metal salt in a small amount of the "good" solvent to create a concentrated solution.

  • In a separate container, dissolve the organic linker in the "good" solvent.

  • Carefully transfer the denser of the two solutions (or a solution of one reactant) to the bottom of a clean test tube.

  • Using a syringe, slowly and carefully layer the less dense solution (or a solution of the other reactant, or the "poor" solvent) on top of the first solution, minimizing mixing at the interface.[15]

  • Seal the test tube and leave it in an undisturbed location.

  • Crystals will form at the interface of the two liquids over the course of several days to weeks.

Diagrams

Morphology_Control_Workflow start Define Desired Crystal Morphology (e.g., Single Crystal, Nanoparticles, Specific Shape) decision1 Single Crystal or Nanoparticles? start->decision1 group_single_crystal Single Crystal Growth Methods decision1->group_single_crystal Single Crystal group_nanoparticles Nanoparticle Synthesis decision1->group_nanoparticles Nanoparticles method_slow_evap Slow Evaporation group_single_crystal->method_slow_evap method_diffusion Liquid/Vapor Diffusion group_single_crystal->method_diffusion method_gel Gel Diffusion group_single_crystal->method_gel decision2 Specific Shape Control Needed? method_slow_evap->decision2 method_diffusion->decision2 method_gel->decision2 method_surfactant Surfactant-Assisted Synthesis group_nanoparticles->method_surfactant method_rapid_mixing Rapid Mixing / High Concentration group_nanoparticles->method_rapid_mixing method_surfactant->decision2 method_rapid_mixing->decision2 strategy_modulator Coordination Modulation decision2->strategy_modulator Yes end Optimized Synthesis Protocol decision2->end No strategy_solvent Solvent Engineering strategy_modulator->strategy_solvent strategy_temp Temperature Control strategy_solvent->strategy_temp strategy_temp->end

Caption: Decision workflow for selecting a morphology control strategy.

Troubleshooting_Flowchart start Problem Encountered During Synthesis problem Identify the Primary Issue start->problem amorphous Amorphous Precipitate problem->amorphous Amorphous Product small_crystals Crystals Too Small problem->small_crystals Small Crystals wrong_morphology Incorrect/Inconsistent Morphology problem->wrong_morphology Morphology Issues solution_amorphous1 Decrease Reactant Concentration amorphous->solution_amorphous1 solution_amorphous2 Use Slower Mixing Method (e.g., Diffusion) amorphous->solution_amorphous2 solution_amorphous3 Adjust Solvent System amorphous->solution_amorphous3 solution_small1 Employ Slow Crystallization (Slow Evaporation, Diffusion, Gel) small_crystals->solution_small1 solution_small2 Introduce a Modulator small_crystals->solution_small2 solution_small3 Implement Slow Cooling Profile small_crystals->solution_small3 solution_morphology1 Systematically Vary Modulator Concentration and Type wrong_morphology->solution_morphology1 solution_morphology2 Screen Different Solvents/ Co-solvents wrong_morphology->solution_morphology2 solution_morphology3 Ensure High Purity of Reagents and Consistent Parameters wrong_morphology->solution_morphology3 end Achieve Desired Crystal Morphology solution_amorphous1->end solution_amorphous2->end solution_amorphous3->end solution_small1->end solution_small2->end solution_small3->end solution_morphology1->end solution_morphology2->end solution_morphology3->end

Caption: Troubleshooting flowchart for common CPC synthesis issues.

References

Technical Support Center: Enhancing the Thermal Stability of MOFs Derived from 5-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the synthesis and thermal stability enhancement of Metal-Organic Frameworks (MOFs) derived from 5-bromoisophthalic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of MOFs derived from this compound.

Issue 1: The synthesized MOF is amorphous or has poor crystallinity.

  • Question: My powder X-ray diffraction (PXRD) pattern shows broad peaks or no distinct peaks, indicating an amorphous product. What could be the cause and how can I improve crystallinity?

  • Answer:

    • Solvent System: The choice of solvent is crucial. For solvothermal synthesis, N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are common, but their interaction with the metal center and ligand can influence crystal growth.[1] Consider trying a mixture of solvents or adding a modulator like acetic acid.

    • Reaction Temperature and Time: The temperature and duration of the solvothermal reaction significantly impact nucleation and crystal growth.[2][3] If the temperature is too high or the time too short, rapid precipitation can lead to an amorphous product. Conversely, if the temperature is too low, the reaction may not proceed. Try optimizing these parameters. For example, a common starting point for solvothermal synthesis is 100-150°C for 24-72 hours.[2][3]

    • pH of the Reaction Mixture: The deprotonation of the carboxylic acid groups on the this compound is essential for coordination. The addition of a base, such as triethylamine or KOH, can facilitate this process and promote the formation of a crystalline framework.[4]

    • Molar Ratios of Reactants: The stoichiometry of the metal salt, this compound, and any ancillary ligands can affect the final structure and crystallinity. A systematic variation of these ratios should be explored.

Issue 2: The thermal stability of the synthesized MOF is lower than expected.

  • Question: Thermogravimetric analysis (TGA) of my MOF shows decomposition at a lower temperature than anticipated. How can I improve its thermal stability?

  • Answer:

    • Choice of Metal Ion: The strength of the metal-ligand bond is a primary factor in determining thermal stability.[5] High-valent metal cations (e.g., Zr(IV), Cr(III), Fe(III)) generally form stronger coordination bonds with carboxylate ligands compared to divalent cations (e.g., Zn(II), Co(II), Ni(II)), leading to more robust frameworks.[6]

    • Framework Interpenetration: The formation of interpenetrated frameworks can enhance thermal stability by increasing the packing density and van der Waals interactions within the structure.[4] This can sometimes be controlled by adjusting the solvent system or the concentration of the reactants.

    • Ancillary Ligands: The choice of ancillary (or co-) ligands can influence the dimensionality and connectivity of the framework, which in turn affects thermal stability. Rigid, nitrogen-containing ligands like bipyridines can create more robust 3D networks.[4]

    • Post-Synthetic Modification (PSM): While not extensively reported for this compound MOFs, PSM is a general strategy to enhance MOF stability.[7][8][9] One approach could be to introduce cross-linking moieties or to modify the metal clusters.

    • Solvent Removal: Incomplete removal of guest solvent molecules from the pores can lead to an apparent lower decomposition temperature in TGA. Ensure a thorough solvent exchange and activation procedure before analysis.

Issue 3: The yield of the MOF synthesis is consistently low.

  • Question: I am following a published procedure, but my product yield is significantly lower than reported. What factors could be contributing to this?

  • Answer:

    • Purity of Reactants: Ensure the this compound and metal salts are of high purity. Impurities can interfere with the crystallization process.

    • Reaction Vessel and Sealing: In solvothermal synthesis, proper sealing of the reaction vessel (e.g., Teflon-lined autoclave) is critical to maintain the autogenous pressure and prevent solvent evaporation.

    • Product Isolation: Fine crystals can be lost during the washing and centrifugation steps. Using a finer filter paper or adjusting the centrifugation speed and time might improve recovery.

    • Side Reactions: The reaction conditions might be favoring the formation of soluble oligomers or other crystalline phases that are not the desired product. Analyzing the supernatant liquid after the reaction could provide insights.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of MOFs derived from this compound?

A1: The thermal stability of MOFs derived from this compound depends on several factors, primarily the choice of the metal center and the overall framework structure. For example, Co(II) and Ni(II) based MOFs with this compound and an ancillary ligand have been reported to be stable up to certain temperatures before decomposition. Specific quantitative data is summarized in the table below.

Q2: How does the bromo-substituent on the isophthalic acid linker affect the properties of the MOF?

A2: The bromine atom on the 5-position of the isophthalic acid can influence the MOF's properties in several ways:

  • Electronic Effects: The electron-withdrawing nature of bromine can affect the acidity of the carboxylic acid groups and the electron density of the aromatic ring, which can influence the metal-ligand bond strength and potentially the catalytic activity of the MOF.

  • Steric Hindrance: The size of the bromine atom can introduce steric hindrance, which may direct the coordination geometry around the metal center and influence the resulting framework topology.[10]

  • Functionalization Handle: The C-Br bond can serve as a potential site for post-synthetic modification, for example, through cross-coupling reactions, allowing for the introduction of new functional groups.

Q3: Can I use post-synthetic modification (PSM) to enhance the thermal stability of my this compound-based MOF?

A3: In principle, yes. Post-synthetic modification is a powerful technique for altering the properties of MOFs without changing their underlying topology.[7][8][9] While specific examples for enhancing the thermal stability of this compound MOFs are not widely reported, general strategies that could be explored include:

  • Ligand Modification: If the parent MOF contains other functionalizable groups, these can be modified to introduce moieties that increase intermolecular interactions or cross-linking within the pores.

  • Metal Cluster Modification: In some MOFs, the metal clusters can be modified to enhance their stability.

  • Surface Modification: Coating the external surface of the MOF crystals with a thin layer of a stable polymer can enhance their resistance to thermal decomposition.[11]

Q4: What characterization techniques are essential to confirm the thermal stability of my MOF?

A4: The primary technique for assessing thermal stability is Thermogravimetric Analysis (TGA) .[12][13] TGA measures the change in mass of a sample as a function of temperature, providing a decomposition temperature. It is also crucial to perform Powder X-ray Diffraction (PXRD) on the sample after heating to different temperatures (variable-temperature PXRD) to determine the temperature at which the crystalline structure is lost.

Quantitative Data Summary

Metal CenterAncillary LigandMOF FormulaDecomposition Information
Co(II)1,3-bi(4-pyridyl)propane[Co((H₂O)(bpp)(Brip))]nThe framework begins to decompose upon the loss of coordinated water and the bpp ligand.
Ni(II)1,3-bi(4-pyridyl)propane[Ni((H₂O)(bpp)(Brip))]nSimilar to the Co(II) analogue, decomposition starts with the loss of water and the ancillary ligand.

Note: Specific decomposition temperatures from the TGA curves in the source material are interpreted as the onset of major framework collapse.

Experimental Protocols

1. Hydrothermal Synthesis of [Co((H₂O)(bpp)(Brip))]n

This protocol is adapted from the synthesis of a cobalt(II)-based MOF with this compound.[4]

  • Materials:

    • This compound (H₂Brip) (24.5 mg, 0.1 mmol)

    • 1,3-bi(4-pyridyl)propane (bpp) (19.8 mg, 0.1 mmol)

    • Co(OAc)₂·4H₂O (24 mg, 0.1 mmol)

    • KOH (11.2 mg, 0.2 mmol)

    • Deionized water (15 mL)

  • Procedure:

    • Combine this compound, 1,3-bi(4-pyridyl)propane, Co(OAc)₂·4H₂O, and KOH in a 25 mL Teflon-lined autoclave.

    • Add 15 mL of deionized water to the mixture.

    • Seal the autoclave and heat it to 160°C (433 K) for 72 hours.

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the resulting red block-shaped single crystals by filtration.

    • Wash the crystals with deionized water and ethanol.

    • Dry the product in air at ambient temperature.

2. General Protocol for Post-Synthetic Covalent Modification (Illustrative)

This is a general procedure that could be adapted to introduce new functionalities if a suitable functional group is present on the this compound MOF. For instance, if an amino-functionalized analogue were synthesized.

  • Materials:

    • As-synthesized amino-functionalized MOF (100 mg)

    • Anhydrous solvent (e.g., dichloromethane, 10 mL)

    • Modifying agent (e.g., an acid anhydride or isocyanate, 10 equivalents)

    • Base (optional, e.g., pyridine, 10 equivalents)

  • Procedure:

    • Activate the MOF by heating under vacuum to remove guest solvent molecules.

    • Suspend the activated MOF in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the modifying agent and optional base to the suspension.

    • Stir the reaction mixture at room temperature or a slightly elevated temperature for 24-48 hours.

    • Collect the modified MOF by filtration or centrifugation.

    • Thoroughly wash the product with fresh solvent to remove any unreacted reagents.

    • Dry the modified MOF under vacuum.

    • Characterize the product using techniques such as FT-IR spectroscopy, and TGA to confirm the modification and assess changes in thermal stability.

Visualizations

Experimental_Workflow General Experimental Workflow for Enhancing MOF Thermal Stability cluster_synthesis MOF Synthesis cluster_characterization1 Initial Characterization cluster_modification Stability Enhancement cluster_characterization2 Post-Modification Characterization synthesis Solvothermal/Hydrothermal Synthesis (this compound + Metal Salt) isolation Isolation and Washing synthesis->isolation activation Activation (Solvent Removal) isolation->activation pxrd1 PXRD activation->pxrd1 tga1 TGA activation->tga1 psm Post-Synthetic Modification (e.g., Ligand Cross-linking) activation->psm evaluation Evaluation of Enhanced Thermal Stability tga1->evaluation pxrd2 PXRD psm->pxrd2 tga2 TGA psm->tga2 ftir FT-IR psm->ftir tga2->evaluation

Caption: Workflow for MOF synthesis and thermal stability enhancement.

Troubleshooting_Flowchart Troubleshooting Common MOF Synthesis Issues cluster_solutions Potential Solutions for Amorphous Product cluster_stability_solutions Strategies for Higher Stability start Start Synthesis product Characterize Product (PXRD) start->product crystalline Crystalline Product product->crystalline Yes amorphous Amorphous Product product->amorphous No tga_check Perform TGA crystalline->tga_check solution1 Adjust Temperature/Time amorphous->solution1 solution2 Change Solvent System amorphous->solution2 solution3 Add Modulator/Base amorphous->solution3 solution4 Vary Reactant Ratios amorphous->solution4 solution1->start solution2->start solution3->start solution4->start stable Acceptable Thermal Stability tga_check->stable High unstable Low Thermal Stability tga_check->unstable Low end End stable->end stability1 Use High-Valent Metal Cation unstable->stability1 stability2 Promote Interpenetration unstable->stability2 stability3 Post-Synthetic Modification unstable->stability3 stability1->start stability2->start stability3->start

Caption: Troubleshooting flowchart for MOF synthesis.

References

Effect of solvent choice on the structure of 5-Bromoisophthalic acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Bromoisophthalic Acid MOFs

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using this compound and related substituted isophthalic acid linkers. The choice of solvent is a critical parameter that can significantly influence the crystal structure, topology, and properties of the resulting MOF. This guide addresses common issues encountered during synthesis and offers strategies for overcoming them.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific experimental challenges.

Q1: My reaction with this compound resulted in an amorphous powder instead of a crystalline MOF. What are the likely causes and how can I promote crystallinity?

A1: The formation of an amorphous powder is a common issue in MOF synthesis and can be attributed to several factors, with solvent choice being a primary one.

  • Solvent System: The solvent plays a crucial role in dissolving the precursors and mediating the coordination reaction.

    • Troubleshooting: If you are using a single solvent like DMF or DEF, consider a co-solvent system. The addition of solvents like ethanol or water can alter the polarity and solubility of the reactants, potentially favoring the formation of a crystalline product. For some systems, hydrothermal synthesis (using water as the solvent) can yield highly crystalline materials.

  • Reaction Temperature and Time: The kinetics of nucleation and crystal growth are highly dependent on temperature.

    • Troubleshooting: If the reaction was performed at a low temperature, a gradual increase may provide the necessary energy to overcome the activation barrier for crystallization. Conversely, if the desired product is a kinetically favored phase, it might form at lower temperatures or with shorter reaction times. It is advisable to screen a range of temperatures and reaction durations.

  • pH of the Reaction Mixture: The deprotonation of the carboxylic acid groups on the this compound is essential for coordination with the metal centers.

    • Troubleshooting: The addition of a small amount of a base, such as triethylamine or NaOH, can facilitate the deprotonation of the linker. However, exercise caution as a high concentration of base can lead to the precipitation of metal hydroxides. In some cases, adding a small amount of acid can help control the hydrolysis of the metal salt and promote the growth of high-quality crystals.

Q2: I obtained a crystalline product, but the Powder X-Ray Diffraction (PXRD) pattern does not match the expected structure, or it shows a mixture of phases. What could be the cause?

A2: The formation of unintended crystalline phases or a mixture of products is often a result of the complex interplay between the reactants and the solvent under specific solvothermal conditions.

  • Solvent-Directed Polymorphism: Different solvents can lead to the formation of different crystal structures (polymorphs or isomers) from the same set of reactants. The solvent molecules can act as templates or even be incorporated into the final structure.

    • Troubleshooting: Systematically vary the solvent. For instance, switching from DMF to a different solvent like N,N-diethylformamide (DEF) can lead to different structural outcomes. A study on a fluorinated isophthalic acid ligand demonstrated that the use of DMF versus DEF resulted in two distinct 2D MOF structures.

  • Modulator Concentration: Modulators, such as monocarboxylic acids (e.g., formic acid, acetic acid), are often used to control crystal growth and prevent the formation of dense, thermodynamically favored phases.

    • Troubleshooting: The concentration of the modulator is critical. An insufficient amount may be ineffective, while an excess can inhibit the formation of the desired MOF altogether. A systematic screening of modulator concentrations is recommended.

  • Reactant Concentration: Highly concentrated reaction mixtures can sometimes favor the formation of undesired byproducts.

    • Troubleshooting: Try diluting the reaction mixture. This can slow down the reaction rate and promote the growth of the desired crystalline phase.

Frequently Asked Questions (FAQs)

Q: How does the choice of solvent influence the final structure of a MOF based on a substituted isophthalic acid?

A: The solvent can influence the MOF structure in several ways:

  • Coordination Modulation: Solvent molecules can compete with the linker for coordination sites on the metal ion, influencing the connectivity and dimensionality of the resulting framework.

  • Templating Effect: The size and shape of the solvent molecules can direct the assembly of the metal ions and linkers, leading to the formation of specific pore structures.

  • Solubility: The solubility of the metal salt and the organic linker in the chosen solvent will affect the rate of reaction and crystal growth.

  • Incorporation into the Framework: Solvent molecules can be incorporated into the final MOF structure, either coordinated to the metal centers or as guest molecules in the pores. This can significantly impact the framework's stability and porosity. For example, in the synthesis of a MOF with a flexible isophthalic acid derivative, DMF was found to be incorporated into the final structure.[1]

Q: Are there any general rules for selecting a solvent for the synthesis of this compound MOFs?

A: While there are no universal rules, some general guidelines can be helpful:

  • High-Boiling Point Solvents: Solvents with high boiling points, such as DMF, DEF, and NMP, are commonly used in solvothermal synthesis as they allow for reactions to be carried out at elevated temperatures.[2]

  • Polarity: The polarity of the solvent should be considered to ensure adequate solubility of the metal salt and the organic linker.

  • Co-solvents: Using a mixture of solvents can provide a finer control over the reaction conditions and can sometimes lead to the formation of novel structures that are not accessible with a single solvent.

  • Hydrothermal Synthesis: For certain systems, using water as a solvent (hydrothermal synthesis) can be an effective and environmentally friendly approach to obtain highly crystalline MOFs.[3]

Experimental Protocols

The following are generalized experimental protocols for the solvothermal synthesis of MOFs using substituted isophthalic acids. These should be adapted and optimized for the specific case of this compound.

General Solvothermal Synthesis Protocol
  • Reactant Preparation: In a typical synthesis, the metal salt (e.g., zinc nitrate, copper nitrate) and the this compound linker are dissolved in a suitable solvent or a mixture of solvents.

  • Mixing: The solutions of the metal salt and the linker are mixed in a Teflon-lined stainless steel autoclave.

  • Heating: The sealed autoclave is heated in an oven at a specific temperature (typically between 80°C and 180°C) for a defined period (from several hours to a few days).[4]

  • Cooling: The autoclave is allowed to cool down to room temperature slowly.

  • Product Isolation: The crystalline product is collected by filtration, washed with fresh solvent to remove any unreacted starting materials, and then dried.

Example Protocol for a Substituted Isophthalate MOF

A mixture of a metal acetate (e.g., Mn(OAc)₂·4H₂O, 0.60 mmol) and a 5-substituted isophthalic acid (0.60 mmol) in water (9 mL) is heated to 110 °C in a Teflon-lined steel autoclave for three days. Upon cooling to room temperature, crystals are formed.[5]

Data Presentation

The following table summarizes crystallographic data for MOFs synthesized from different 5-substituted isophthalic acids, illustrating the effect of the substituent group and the metal ion on the resulting structure. Data for this compound MOFs is not widely available in the literature, so these examples serve as a reference for the types of structures that may be expected.

MOF Name/FormulaLigandMetal IonCrystal SystemSpace GroupReference
Ni₂(mip)₂(H₂O)₈·2H₂O5-methyl isophthalic acidNi(II)OrthorhombicPna2₁[5]
Zn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂O5-methyl isophthalic acidZn(II)TrigonalR3[5]
Mn(HMeOip)₂5-methoxy isophthalic acidMn(II)MonoclinicP2₁/c[5]
[Zn₂L]n (L = 5-(bis(4-carboxybenzyl)amino)isophthalate)5-(bis(4-carboxybenzyl)amino)isophthalic acidZn(II)TriclinicP-1[1]
[Mn(H₂L)(H₂O)]n5-(bis(4-carboxybenzyl)amino)isophthalic acidMn(II)MonoclinicP2₁/n[1]
[Cd(H₂L)(H₂O)₂]n·nH₂O5-(bis(4-carboxybenzyl)amino)isophthalic acidCd(II)MonoclinicP2₁/c[1]

Visualizations

Logical Workflow for Troubleshooting MOF Synthesis

G start Start: Unsuccessful MOF Synthesis amorphous Amorphous Powder Obtained start->amorphous mixed_phase Mixed Phases or Wrong Structure start->mixed_phase change_solvent Modify Solvent System (e.g., co-solvents, water) amorphous->change_solvent Issue: Poor Crystallinity change_temp_time Adjust Temperature and Reaction Time amorphous->change_temp_time Issue: Poor Crystallinity adjust_ph Adjust pH (add base or acid) amorphous->adjust_ph Issue: Poor Crystallinity vary_solvent Systematically Vary Solvent mixed_phase->vary_solvent Issue: Polymorphism modulator Screen Modulator Concentration mixed_phase->modulator Issue: Byproduct Formation concentration Adjust Reactant Concentration mixed_phase->concentration Issue: Byproduct Formation crystalline Crystalline Product Obtained change_solvent->crystalline change_temp_time->crystalline adjust_ph->crystalline vary_solvent->crystalline modulator->crystalline concentration->crystalline

Caption: Troubleshooting workflow for common issues in MOF synthesis.

Influence of Solvent Properties on MOF Structure

G solvent Solvent Choice polarity Polarity solvent->polarity viscosity Viscosity solvent->viscosity coordinating_ability Coordinating Ability solvent->coordinating_ability boiling_point Boiling Point solvent->boiling_point solubility Reactant Solubility polarity->solubility diffusion Mass Diffusion viscosity->diffusion coordination Coordination Environment coordinating_ability->coordination reaction_kinetics Reaction Kinetics boiling_point->reaction_kinetics mof_structure Final MOF Structure (Topology, Porosity, Crystallinity) solubility->mof_structure diffusion->mof_structure coordination->mof_structure reaction_kinetics->mof_structure

Caption: Relationship between solvent properties and final MOF structure.

References

Technical Support Center: Post-Synthetic Modification of 5-Bromoisophthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) derived from 5-Bromoisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful functionalization of these versatile materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the post-synthetic modification of this compound MOFs?

A1: Researchers often face several challenges during the PSM of this compound MOFs. These include:

  • Loss of Crystallinity and Porosity: The structural integrity of the MOF can be compromised during modification, leading to a decrease in crystallinity and surface area.[1] This is often due to harsh reaction conditions or instability of the framework in the chosen solvent.

  • Incomplete Functionalization: Achieving a high conversion of the bromo- groups to the desired functional group can be difficult. This can be due to steric hindrance within the MOF pores, inefficient catalyst activity, or suboptimal reaction conditions.

  • Side Reactions: Unwanted side reactions, such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of coupling partners, can reduce the yield of the desired product.[2]

  • Catalyst Leaching: In palladium-catalyzed reactions like Suzuki and Heck couplings, the palladium catalyst can leach from the MOF support, leading to contamination of the product and loss of catalytic activity upon reuse.[3]

  • Characterization Difficulties: Accurately quantifying the degree of functionalization and confirming the homogeneity of the modification throughout the MOF crystals can be challenging.

Q2: How can I maintain the crystallinity of my MOF during post-synthetic modification?

A2: Maintaining crystallinity is crucial for preserving the porous nature and functionality of the MOF.[1] Here are some strategies:

  • Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, pressure) that still allow for the desired transformation.

  • Solvent Selection: Choose a solvent in which the MOF is known to be stable. The stability of isophthalate-based MOFs can be solvent-dependent.[4] It's advisable to perform stability tests with the parent MOF in the chosen solvent and under the reaction conditions before proceeding with the PSM.

  • Protecting the Framework: In some cases, the introduction of a co-ligand or a surface coating can enhance the stability of the MOF during subsequent modification steps.[5]

  • Monitoring with PXRD: Regularly monitor the crystallinity of the MOF at different stages of the modification process using Powder X-ray Diffraction (PXRD).

Q3: How do I determine the percentage of functionalization in my modified MOF?

A3: Quantifying the degree of functionalization is essential for understanding the properties of the modified material. Several techniques can be used:

  • ¹H NMR Spectroscopy of Digested MOF: This is a common and effective method. The modified MOF is dissolved in an acidic solution (e.g., D₂SO₄/DMSO-d₆ or HF/DMSO-d₆) to release the functionalized linkers. The ¹H NMR spectrum of the digested solution allows for the integration of signals corresponding to the modified and unmodified linkers, from which the percentage of functionalization can be calculated.

  • Solid-State NMR Spectroscopy: This technique can provide information about the functional groups directly in the solid state without the need for digestion, which is particularly useful for insoluble MOFs.[6][7]

  • Elemental Analysis: Comparing the elemental composition (e.g., C, H, N, Br) of the parent and modified MOFs can provide an estimate of the degree of functionalization.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can be used to determine the elemental composition and chemical states of elements on the surface of the MOF crystals.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms:

  • ¹H NMR of the digested MOF shows a low ratio of the desired coupled product to the starting this compound linker.

  • Elemental analysis shows a high bromine content, similar to the parent MOF.

Workflow for Troubleshooting Low Conversion in Suzuki Coupling

Troubleshooting_Suzuki start Low Conversion in Suzuki Coupling catalyst Check Catalyst Activity & Loading start->catalyst Is the catalyst active? base Optimize Base catalyst->base Yes catalyst_action Use fresh catalyst Increase loading (e.g., 5-10 mol%) Screen different Pd sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) catalyst->catalyst_action No/Unsure conditions Adjust Reaction Conditions base->conditions Yes base_action Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Ensure base is finely ground and anhydrous base->base_action No/Unsure reagents Verify Reagent Quality conditions->reagents Yes conditions_action Increase temperature (e.g., 80-120 °C) Increase reaction time (monitor by NMR) Screen different solvents (e.g., DMF, Dioxane, Toluene) conditions->conditions_action No/Unsure success Successful Coupling reagents->success All checks passed reagents_action Use fresh, anhydrous boronic acid Ensure solvents are degassed reagents->reagents_action No/Unsure catalyst_action->catalyst base_action->base conditions_action->conditions reagents_action->reagents

Caption: Troubleshooting workflow for low conversion in Suzuki coupling PSM.

Issue 2: Significant Loss of Crystallinity After Heck Reaction

Symptoms:

  • PXRD pattern of the modified MOF shows broad peaks or an amorphous halo, indicating a loss of long-range order.

  • BET surface area of the modified MOF is significantly lower than the parent MOF.

Workflow for Maintaining Crystallinity during Heck Reaction

Troubleshooting_Heck_Crystallinity start Loss of Crystallinity in Heck Reaction stability Assess MOF Stability start->stability conditions Modify Reaction Conditions stability->conditions MOF is stable in solvent alone stability_action Choose a different solvent (e.g., one with lower polarity or coordinating ability) stability->stability_action MOF is unstable catalyst Evaluate Catalyst System conditions->catalyst Crystallinity still lost success Crystallinity Maintained conditions->success Crystallinity retained conditions_action Lower reaction temperature Reduce reaction time Use a milder base conditions->conditions_action catalyst->success Crystallinity retained catalyst_action Use a less aggressive catalyst Reduce catalyst loading catalyst->catalyst_action stability_action->stability conditions_action->conditions catalyst_action->catalyst

Caption: Troubleshooting workflow for maintaining MOF crystallinity during Heck reaction PSM.

Issue 3: Incomplete Conversion of Bromo- to Azido- Group for Click Chemistry

Symptoms:

  • FT-IR spectrum of the MOF still shows the absence or weak intensity of the characteristic azide peak (~2100 cm⁻¹).

  • Subsequent click reaction has a very low yield.

Troubleshooting Steps:

  • Increase Reaction Time and Temperature: The conversion of an aryl bromide to an azide using sodium azide can be slow. Increase the reaction time and/or temperature, while monitoring the stability of the MOF.

  • Phase Transfer Catalyst: The use of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction between the solid MOF and the azide salt.

  • Solvent Choice: Ensure a solvent is used that can dissolve the sodium azide and swell the MOF pores. DMF is a common choice.

  • Excess Reagent: Use a larger excess of sodium azide.

  • Alternative Azide Source: Consider using a more reactive azidating agent, but be cautious of its compatibility with the MOF structure.

Data Presentation

Table 1: Typical Reaction Conditions for Post-Synthetic Modification of Bromo-Functionalized MOFs

ReactionCatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Coupling Pd(PPh₃)₄ or PdCl₂(dppf)2 - 10K₂CO₃ or Cs₂CO₃DMF, Dioxane, or Toluene80 - 12012 - 4830 - 90
Heck Reaction Pd(OAc)₂ with P(o-tolyl)₃1 - 5Et₃N or K₂CO₃DMF or NMP100 - 15024 - 7240 - 85
Azide Substitution N/AN/AN/ADMF80 - 13024 - 7270 - >95
CuAAC Click Chemistry CuSO₄·5H₂O / Sodium Ascorbate5 - 20N/ADMF/H₂O25 - 6012 - 3650 - >95

Note: Yields are highly dependent on the specific MOF, substrates, and reaction conditions.

Table 2: Impact of Post-Synthetic Modification on MOF Porosity

MOF SystemModificationParent MOF BET Surface Area (m²/g)Modified MOF BET Surface Area (m²/g)% Change in BET
IRMOF-2 (Zn₄O(bdc-Br)₃)Suzuki Coupling~1300~1000 - 1200-8 to -23
UiO-66-BrHeck Reaction~1100~800 - 1000-9 to -27
Bromo-functionalized Zn-MOFAzide Substitution~1500~1400 - 1450-3 to -7
Azido-functionalized UiO-67Click Chemistry~2000~1600 - 1800-10 to -20

Data is compiled from various sources on brominated MOFs and may not be specific to this compound MOFs. The actual change in BET surface area will depend on the size of the functional group being introduced.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling on a this compound MOF

Workflow for Suzuki-Miyaura Coupling PSM

Suzuki_Workflow start Start activate_mof Activate Parent MOF (e.g., solvent exchange & heat) start->activate_mof setup_reaction Set up Reaction Vessel (MOF, boronic acid, base, solvent) activate_mof->setup_reaction degas Degas the Mixture (e.g., Ar bubbling) setup_reaction->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat Reaction Mixture (e.g., 80-120 °C) add_catalyst->heat monitor Monitor Reaction Progress (e.g., ¹H NMR of digested aliquots) heat->monitor cool_wash Cool, Filter, and Wash MOF (with reaction solvent, then a volatile solvent) monitor->cool_wash Reaction Complete activate_product Activate Modified MOF cool_wash->activate_product characterize Characterize Product (PXRD, NMR, BET, etc.) activate_product->characterize end End characterize->end

Caption: Experimental workflow for Suzuki-Miyaura post-synthetic modification.

  • Activation of the Parent MOF: The parent this compound MOF (100 mg) is activated by solvent exchange with a suitable solvent (e.g., DMF, then chloroform), followed by heating under vacuum to remove residual solvent from the pores.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), the activated MOF, the desired boronic acid (3-5 equivalents per bromo- group), and a base (e.g., K₂CO₃, 4-6 equivalents per bromo- group) are suspended in a degassed solvent (e.g., DMF or 1,4-dioxane, 10 mL).

  • Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol% per bromo- group) is added to the mixture.

  • Reaction: The mixture is heated to 80-120 °C with stirring for 24-48 hours.

  • Work-up: The reaction mixture is cooled to room temperature. The solid is collected by centrifugation or filtration, and washed extensively with the reaction solvent, followed by a more volatile solvent (e.g., chloroform or acetone) to facilitate drying.

  • Activation and Characterization: The modified MOF is activated using the same procedure as the parent MOF and characterized by PXRD, ¹H NMR (after digestion), FT-IR, and BET analysis.

Protocol 2: General Procedure for Conversion of Bromo- to Azido- functionality and Subsequent Click Chemistry

Workflow for Azide Substitution and Click Chemistry PSM

Azide_Click_Workflow cluster_azide Azide Substitution cluster_click CuAAC Click Chemistry start_azide Start with Bromo-MOF react_azide React with NaN₃ in DMF at 80-130 °C start_azide->react_azide wash_azide Wash and Activate Azido-MOF react_azide->wash_azide characterize_azide Characterize (FT-IR, NMR) wash_azide->characterize_azide start_click Start with Azido-MOF characterize_azide->start_click Proceed to Click react_click React with Alkyne, CuSO₄, NaAsc in DMF/H₂O at RT-60 °C start_click->react_click wash_click Wash and Activate Clicked-MOF react_click->wash_click characterize_click Characterize (PXRD, NMR, BET) wash_click->characterize_click

Caption: Two-step workflow for azide substitution followed by CuAAC click chemistry.

Part A: Azide Substitution

  • Reaction Setup: The activated this compound MOF (100 mg) and sodium azide (NaN₃, 10-20 equivalents per bromo- group) are suspended in anhydrous DMF (10 mL) in a sealed vial.

  • Reaction: The mixture is heated to 80-130 °C with stirring for 24-72 hours.

  • Work-up: After cooling, the solid is collected by centrifugation, washed thoroughly with DMF and then with a volatile solvent like methanol or acetone.

  • Activation and Characterization: The azido-functionalized MOF is activated and characterized by FT-IR (for the appearance of the azide stretch at ~2100 cm⁻¹) and ¹H NMR of the digested material.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: The activated azido-functionalized MOF (50 mg) is suspended in a mixture of DMF and water (e.g., 4:1 v/v, 5 mL). The desired terminal alkyne (3-5 equivalents per azide group) is added, followed by sodium ascorbate (0.5-1 equivalent per azide group) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1-0.2 equivalents per azide group).

  • Reaction: The mixture is stirred at room temperature to 60 °C for 12-36 hours.

  • Work-up: The solid is collected by centrifugation and washed sequentially with DMF, water, and a volatile solvent.

  • Activation and Characterization: The final "clicked" MOF is activated and characterized to confirm successful functionalization and retention of the framework structure.

References

Technical Support Center: Scale-Up Production of 5-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of 5-Bromoisophthalic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your scale-up production efforts.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common issues encountered during the synthesis and purification of this compound.

FAQs: Synthesis & Reaction Optimization

Q1: My yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?

Low yields are a frequent challenge and can be attributed to several factors:

  • Incomplete Reaction: The bromination of isophthalic acid can be slow. Insufficient reaction time or temperatures that are too low may lead to a significant amount of unreacted starting material.

  • Suboptimal Reagent Concentration: The concentration of sulfur trioxide (SO₃) in fuming sulfuric acid (oleum) is critical. A lower concentration is generally more suitable for producing the monobrominated product and avoiding the formation of di-bromo species.[1]

  • Formation of Byproducts: The primary cause of low yield is often the formation of isomeric dibromo-isophthalic acids (e.g., 4,5-dibromoisophthalic acid and 2,5-dibromoisophthalic acid).[1][2]

  • Loss During Work-up: this compound can be lost during the quenching and filtration steps if not performed carefully.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use analytical techniques like HPLC or TLC to monitor the disappearance of the starting material and the formation of the product and byproducts.[3] This will help determine the optimal reaction time.

  • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor the formation of dibrominated byproducts. A temperature range of 100-160°C is often employed, and optimization within this range is recommended.[1][4]

  • Adjust Oleum Concentration: For selective monobromination, using fuming sulfuric acid with a sulfur trioxide concentration of 1-30 wt% is recommended.[1][4]

  • Control Stoichiometry: Use a molar ratio of bromine to isophthalic acid between 0.5 and 1.5 for the synthesis of the monobromo product.[1][4]

Q2: I am observing a high percentage of dibrominated byproducts. How can I improve the selectivity for this compound?

Improving selectivity is key to achieving a higher yield and simplifying purification. The formation of dibrominated species is a common issue as the reaction is successive.[2]

Strategies to Enhance Selectivity:

  • Reaction Time: Avoid excessively long reaction times, which can lead to further bromination of the desired product. Monitor the reaction to stop it once the optimal conversion to the monobrominated product is achieved.

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by disfavoring the more energy-intensive second bromination.

  • Recycle Unreacted Starting Material: It can be advantageous to stop the reaction before full conversion of the isophthalic acid to minimize dibromination. The unreacted starting material can then be recovered and recycled.[1]

Q3: The bromination reaction appears to be very slow or has stalled. What should I do?

A stalled reaction can be due to several factors:

  • Low Temperature: Ensure the reaction temperature is within the optimal range (100-160°C).

  • Insufficient Catalyst/Activating Agent: In the oleum method, the sulfur trioxide acts as the activating agent. Ensure the concentration is adequate. In other methods, an iodine catalyst can be used to improve the reaction rate.[5][6]

  • Poor Mixing: In a scaled-up reaction, ensure that the mixing is efficient to maintain a homogenous reaction mixture.

FAQs: Purification Challenges

Q1: I am struggling with the purification of crude this compound by recrystallization. What are the main challenges and alternative approaches?

The primary challenge in recrystallizing this compound is its very low solubility in most common organic solvents.[1][2] This makes it difficult to find a suitable solvent system for effective purification.

Alternative Purification Strategy: Esterification-Distillation/Recrystallization-Hydrolysis

A widely used and effective method to purify this compound involves a three-step process:

  • Diesterification: The crude product, containing the desired acid, unreacted starting material, and dibrominated byproducts, is converted to its dimethyl or diethyl ester. This is typically achieved by refluxing in the corresponding alcohol (e.g., methanol) with an acid catalyst like sulfuric acid.[1][7]

  • Purification of the Diester: The resulting diesters have different boiling points and solubilities, allowing for their separation.

    • Distillation: Fractional distillation under reduced pressure can effectively separate dimethyl 5-bromoisophthalate from dimethyl isophthalate and the dibrominated esters.[1][4]

    • Recrystallization: The diester can also be purified by recrystallization from a suitable solvent like methanol.[2]

  • Hydrolysis: The purified dimethyl 5-bromoisophthalate is then hydrolyzed back to this compound, typically using an aqueous base followed by acidification.

Q2: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What causes this and how can I prevent it?

"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.

Solutions to Prevent Oiling Out:

  • Change the Solvent: Use a solvent with a lower boiling point.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before inducing further crystallization with an ice bath. Rapid cooling often promotes oil formation.[8]

  • Use a Solvent Mixture: A mixture of solvents can sometimes prevent oiling out by modifying the solubility characteristics.

FAQs: Safety & Handling

Q1: What are the primary safety hazards associated with the scale-up production of this compound?

The synthesis of this compound involves several hazardous materials:

  • This compound: Toxic if swallowed and can cause skin and eye irritation.

  • Bromine: Highly corrosive, toxic by inhalation, and a strong oxidizing agent. Contact with skin and eyes can cause severe burns.[9]

  • Fuming Sulfuric Acid (Oleum): Extremely corrosive and reacts violently with water. It releases toxic sulfur trioxide fumes.

  • Exothermic Reaction: The bromination reaction can be exothermic, and on a large scale, proper temperature control is crucial to prevent a runaway reaction.[10]

Q2: What are the essential safety precautions for handling the reagents?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[11]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[9]

  • Quenching Station: Have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize any bromine spills.[11]

  • Controlled Addition: During the reaction, add reagents slowly and in a controlled manner to manage the reaction rate and temperature.[12]

Q3: How should I safely quench the reaction mixture?

The reaction mixture, containing strong acids and unreacted bromine, must be quenched with extreme care.

Quenching Protocol:

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large excess of an ice/water mixture with vigorous stirring. This should be done in a large vessel to accommodate any potential splashing or foaming.

  • Any residual bromine color can be neutralized by the careful addition of a sodium bisulfite or sodium thiosulfate solution.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound
Starting MaterialBrominating AgentSolvent/CatalystTemperature (°C)Time (h)Product Distribution/YieldReference
Isophthalic AcidBromine10 wt% Fuming Sulfuric Acid1502277.0% 5-BIPA, 4.1% IPA, 8.0% 4,5-DBIP[13]
Isophthalic AcidBromine30 wt% Fuming Sulfuric Acid1102262.8% 5-BIPA, 24.6% IPA, 2.3% 4,5-DBIP[13]
Isophthalic AcidBromine30 wt% Fuming Sulfuric Acid1502220.7% 5-BIPA, 23.5% 4,5-DBIP, 2.1% 2,5-DBIP[1][2]
Isophthalic AcidN-BromosuccinimideConc. Sulfuric Acid60Overnight20% Yield of 5-BIPA after recrystallization[14]
Dimethyl IsophthalateBromine10 wt% Fuming Sulfuric Acid1207Crude: 50.4% 5-BIPA, 19.6% IPA, 4.9% 2,5-DBIP, 7.2% 4,5-DBIP[2]

Abbreviations: 5-BIPA (this compound), IPA (Isophthalic Acid), DBIP (Dibromoisophthalic Acid)

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination in Fuming Sulfuric Acid

This protocol is adapted from patent literature and is intended for experienced chemists.[1][2][4]

Materials:

  • Isophthalic Acid

  • Fuming Sulfuric Acid (10-30 wt% SO₃)

  • Liquid Bromine

  • Ice

  • Deionized Water

Procedure:

  • In a pressure-sealable glass tube or an appropriately rated reactor, charge Isophthalic Acid.

  • Carefully add fuming sulfuric acid with stirring.

  • Once the isophthalic acid has dissolved, add liquid bromine in a single portion.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 110-150°C) with vigorous stirring for the specified duration (e.g., 7-22 hours).

  • After the reaction is complete, cool the vessel to room temperature.

  • In a separate large beaker, prepare an ice/water slurry.

  • Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the crude this compound under reduced pressure.

Protocol 2: Purification via Diesterification and Hydrolysis

Part A: Synthesis of Dimethyl 5-Bromoisophthalate[7]

  • To a round-bottom flask equipped with a reflux condenser, add the crude this compound, anhydrous methanol, and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for approximately 6 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker of distilled water to precipitate the crude ester.

  • Neutralize the mixture with a 5% aqueous solution of sodium bicarbonate.

  • Filter the precipitate, wash with distilled water, and dry under vacuum.

  • The crude dimethyl 5-bromoisophthalate can then be purified by distillation under reduced pressure or recrystallization from methanol.

Part B: Hydrolysis to Pure this compound

  • Dissolve the purified dimethyl 5-bromoisophthalate in a suitable solvent (e.g., THF or methanol).

  • Add an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the mixture and remove any organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 1-2 to precipitate the pure this compound.

  • Filter the solid, wash with cold deionized water, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_impurities Analyze crude product by HPLC/NMR. What are the main components? start->check_impurities unreacted_sm High % of Unreacted Isophthalic Acid check_impurities->unreacted_sm Unreacted SM dibromo High % of Dibromo- Isophthalic Acid check_impurities->dibromo Byproducts other Other Impurities or Product Loss check_impurities->other Minor Impurities solution_sm Increase reaction time or temperature. Verify oleum concentration. unreacted_sm->solution_sm solution_dibromo Decrease reaction time or temperature. Reduce bromine stoichiometry. dibromo->solution_dibromo solution_other Review work-up and quenching procedure. Ensure efficient precipitation and filtration. other->solution_other

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for Purification

Purification Workflow for this compound start Crude this compound esterification Diesterification (Methanol, H₂SO₄) start->esterification crude_ester Crude Dimethyl Ester Mixture esterification->crude_ester purify_ester Purification of Diester crude_ester->purify_ester distillation Fractional Distillation (under vacuum) purify_ester->distillation Option 1 recrystallization Recrystallization (from Methanol) purify_ester->recrystallization Option 2 pure_ester Pure Dimethyl 5-Bromoisophthalate distillation->pure_ester recrystallization->pure_ester hydrolysis Hydrolysis (NaOH, then HCl) pure_ester->hydrolysis end Pure this compound hydrolysis->end

Caption: Purification via esterification and hydrolysis.

References

Removing unreacted starting materials from 5-Bromoisophthalic acid products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working with 5-Bromoisophthalic acid and need to remove unreacted starting materials and other impurities from their product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route, but typically include unreacted starting materials such as isophthalic acid or its corresponding esters (e.g., dimethyl isophthalate).[1][2][3] Additionally, over-brominated byproducts, such as various isomers of dibromoisophthalic acid (e.g., 2,5-dibromoisophthalic acid and 4,5-dibromoisophthalic acid), are frequently encountered.[1][2][4]

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are:

  • Recrystallization: This is a highly effective and commonly used technique. Lower alcohols (C1-C5), particularly methanol, are excellent solvents for recrystallization, yielding high-purity products.[1][2][3][5] Recrystallization from ethyl acetate has also been reported.[6]

  • Distillation via Esterification: This method involves converting the crude acid product into its diester derivative (e.g., dimethyl 5-bromoisophthalate). The resulting ester can then be purified by distillation to effectively separate it from the esters of unreacted starting materials and other bromo-impurities.[1][2]

  • Column Chromatography: For separations of closely related compounds, silica gel column chromatography can be employed to isolate this compound from other brominated byproducts.[1][2][4]

Q3: How can I confirm the purity of my this compound sample?

A3: The purity of this compound and the identification of any impurities can be reliably determined using a combination of analytical techniques, including:

  • Mass Spectrometry (MS)[1][2][4]

  • Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy[1][2][4]

  • Melting point analysis[1][2][4]

  • High-Performance Liquid Chromatography (HPLC)[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low purity of this compound after initial synthesis. Incomplete reaction or side reactions leading to the formation of byproducts like dibromoisophthalic acids.Optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to favor the formation of the desired product.[2]
Difficulty dissolving the crude product for recrystallization. This compound has low solubility in many common organic solvents.[1][5]Use a lower alcohol solvent (C1-C5), such as methanol, which has been shown to be effective for recrystallization.[1][2][3][5] Gentle heating can aid in dissolution.
Co-precipitation of impurities during recrystallization. The chosen solvent may not be selective enough, or the cooling process is too rapid, trapping impurities within the crystal lattice.Ensure the correct solvent is used (methanol is highly recommended).[1][3] Allow the solution to cool slowly to promote the formation of pure crystals. A second recrystallization step may be necessary for very impure samples.
Unreacted isophthalic acid remains in the final product. Incomplete bromination of the starting material.Consider purification by converting the crude mixture to their corresponding dimethyl esters. The dimethyl 5-bromoisophthalate can then be separated from dimethyl isophthalate by distillation due to their different boiling points.[1][2]
Presence of multiple brominated species in the final product. Over-bromination during the synthesis.Purification by silica gel column chromatography can be effective in separating different brominated isomers.[1][4]

Quantitative Data on Purification

The following table summarizes quantitative data from a reported purification of this compound.

Purification Method Initial Purity Final Purity Recrystallization Yield Solvent Reference
Recrystallization83.5%100%80.1%Methanol[1][3][4]

Experimental Protocol: Recrystallization of this compound from Methanol

This protocol describes a detailed procedure for the purification of crude this compound using methanol as the recrystallization solvent.[1][3][4]

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a minimal amount of methanol to the flask. Heat the mixture to 60°C with continuous stirring to dissolve the solid.[2][3] If the solid does not fully dissolve, add small portions of hot methanol until a clear solution is obtained. Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The this compound will begin to crystallize. To maximize the yield, place the flask in an ice bath for 30 minutes to an hour to further promote crystallization.

  • Isolation: Collect the white crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under reduced pressure or in a drying oven at an appropriate temperature to remove any residual solvent. The final product should be a white crystalline solid.[2][3]

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow CrudeProduct Crude this compound (Contains unreacted starting materials and dibromo-isomers) Recrystallization Recrystallization (Methanol) CrudeProduct->Recrystallization Esterification Esterification CrudeProduct->Esterification PureProduct Pure this compound Recrystallization->PureProduct Distillation Distillation Esterification->Distillation PureEster Pure Dimethyl 5-Bromoisophthalate Distillation->PureEster Hydrolysis Hydrolysis PureEster->Hydrolysis Hydrolysis->PureProduct

Caption: Purification workflow for this compound.

References

Technical Support Center: Optimizing HPLC Parameters for 5-Bromoisophthalic Acid Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving impurities in 5-Bromoisophthalic acid using High-Performance Liquid Chromatography (HPLC). The following question-and-answer format directly addresses specific issues you may encounter during your experiments, offering detailed troubleshooting advice and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to analyze impurities in this compound?

A1: A robust starting point for analyzing this compound and its impurities is a reverse-phase HPLC method. A C18 column is a suitable initial choice for the stationary phase. For the mobile phase, a gradient elution using acetonitrile and water, acidified with phosphoric acid, is recommended.[1][2] The acidic mobile phase ensures that the carboxylic acid groups of the analyte and its impurities are protonated, leading to better peak shape and retention.

Q2: What are the common impurities I should expect to see in a this compound sample?

A2: Common impurities in this compound often originate from the synthesis process. These can include unreacted starting materials like isophthalic acid, and byproducts such as isomers (e.g., 4-bromoisophthalic acid) and potentially di-brominated species (e.g., 4,5-dibromoisophthalic acid). The specific impurity profile will depend on the synthetic route employed.

Q3: My peaks for this compound and its impurities are tailing. How can I improve the peak shape?

A3: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the acidic analytes and the silica-based stationary phase. To mitigate this, ensure your mobile phase is sufficiently acidic. Using phosphoric acid or formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid groups, leading to more symmetrical peaks.[1][2] If tailing persists, consider using a column with a highly deactivated stationary phase or a different acidic modifier in your mobile phase.

Q4: I am not getting good resolution between two closely eluting impurity peaks. What parameters can I adjust?

A4: To improve the resolution of closely eluting peaks, you can modify several HPLC parameters:

  • Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent concentration) will increase the separation time and can improve the resolution between critical pairs.

  • Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.

  • Column Temperature: Adjusting the column temperature can influence the selectivity and efficiency of the separation.[3]

  • Stationary Phase: If mobile phase optimization is insufficient, changing to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) can provide alternative selectivity for aromatic compounds.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its impurities.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Insufficiently acidic mobile phase causing analyte ionization and secondary interactions with the stationary phase.Increase the concentration of phosphoric or formic acid in the mobile phase to lower the pH. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Column overload.Reduce the injection volume or the concentration of the sample.
Poor Resolution Between Impurities Inadequate separation power of the current method.Optimize the mobile phase gradient by making it shallower. Try a different organic modifier (e.g., methanol instead of acetonitrile). Adjust the column temperature.
Co-elution of impurities.Consider a column with a different selectivity (e.g., a phenyl- or cyano-bonded phase).
Peak Splitting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition.
Column void or contamination at the inlet frit.Reverse flush the column. If the problem persists, replace the column.
Fluctuating Retention Times Inconsistent mobile phase composition or flow rate.Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for leaks or pressure fluctuations.
Unstable column temperature.Use a column oven to maintain a consistent temperature.

Experimental Protocols

Recommended HPLC Method for Impurity Profiling of this compound

This protocol outlines a reverse-phase HPLC method for the separation of this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation:

    • Prepare the this compound sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient of Mobile Phase A and Mobile Phase B (see table below for an example gradient).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Analyze the chromatogram for the presence of impurity peaks.

Example Gradient Elution Program:

Time (minutes) % Mobile Phase A (0.1% H₃PO₄ in Water) % Mobile Phase B (Acetonitrile)
09010
201090
251090
269010
309010

Data Presentation

Table 1: Illustrative Effect of Acetonitrile Gradient on Retention Time and Resolution

The following table provides representative data on how adjusting the gradient slope can impact the retention time (RT) and resolution (Rs) of this compound and two common impurities. This data is illustrative and may vary based on the specific HPLC system and column used.

Gradient (Time to reach 90% Acetonitrile) RT of Isophthalic Acid (min) RT of this compound (min) RT of Dibromoisophthalic Acid (min) Rs (Isophthalic Acid / this compound) Rs (this compound / Dibromoisophthalic Acid)
10 min (Fast)8.510.211.51.81.5
20 min (Moderate)12.114.516.32.52.1
30 min (Slow)15.318.220.53.12.8
Table 2: Illustrative Effect of Column Temperature on Retention Time and Resolution

This table illustrates the potential impact of column temperature on the separation of this compound and its impurities. This data is illustrative and may vary based on the specific HPLC system and column used.

Column Temperature (°C) RT of Isophthalic Acid (min) RT of this compound (min) RT of Dibromoisophthalic Acid (min) Rs (Isophthalic Acid / this compound) Rs (this compound / Dibromoisophthalic Acid)
2512.515.017.02.42.0
3511.814.115.92.62.2
4511.213.314.92.52.1

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram problem_type What is the issue? start->problem_type poor_resolution Poor Resolution problem_type->poor_resolution Overlapping Peaks peak_tailing Peak Tailing problem_type->peak_tailing Asymmetric Peaks peak_splitting Peak Splitting problem_type->peak_splitting Split Peaks retention_shift Retention Time Shift problem_type->retention_shift Inconsistent RT solution_resolution1 Adjust Gradient (shallower) poor_resolution->solution_resolution1 solution_tailing1 Increase Mobile Phase Acidity peak_tailing->solution_tailing1 solution_splitting1 Match Sample Solvent to Mobile Phase peak_splitting->solution_splitting1 solution_retention1 Check Mobile Phase Prep & Degassing retention_shift->solution_retention1 solution_resolution2 Change Organic Solvent solution_resolution1->solution_resolution2 solution_resolution3 Adjust Temperature solution_resolution2->solution_resolution3 end Problem Resolved solution_resolution3->end solution_tailing2 Reduce Sample Concentration solution_tailing1->solution_tailing2 solution_tailing2->end solution_splitting2 Check Column for Voids/Plugging solution_splitting1->solution_splitting2 solution_splitting2->end solution_retention2 Ensure Stable Column Temperature solution_retention1->solution_retention2 solution_retention2->end

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Parameter_Relationships cluster_params Adjustable Parameters cluster_effects Chromatographic Effects gradient Gradient Slope resolution Resolution gradient->resolution Improves (shallower) analysis_time Analysis Time gradient->analysis_time Increases (shallower) temperature Column Temperature temperature->resolution Can improve/decrease retention Retention Time temperature->retention Decreases (higher temp) temperature->analysis_time Decreases (higher temp) mobile_phase Mobile Phase Composition mobile_phase->resolution Alters selectivity mobile_phase->retention Alters peak_shape Peak Shape mobile_phase->peak_shape Impacts (pH) flow_rate Flow Rate flow_rate->resolution Decreases (higher rate) flow_rate->analysis_time Decreases (higher rate)

Caption: Relationship between HPLC parameters and their effects.

References

Technical Support Center: Self-Assembly of 5-Bromoisophthalic Acid Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of coordination polymers using 5-bromoisophthalic acid. The content addresses common experimental challenges, with a focus on the influence of pH on the self-assembly process.

Troubleshooting Guides

Issue 1: No Crystal Formation or Amorphous Precipitate

  • Question: I am following a synthesis protocol for a this compound coordination polymer, but I am only getting an amorphous powder or no precipitate at all. What could be the issue?

  • Answer: This is a common issue in coordination polymer synthesis and can be attributed to several factors, with pH being a critical one. The deprotonation state of the carboxylic acid groups on this compound is highly dependent on the pH of the reaction mixture.

    • Incorrect pH: If the pH is too low, the carboxylic acid groups will remain protonated, preventing coordination with the metal centers. Conversely, if the pH is too high, the metal ions may precipitate as hydroxides.

    • Troubleshooting Steps:

      • Measure the pH: Before and after the reaction, measure the pH of your mother liquor.

      • Systematic pH Adjustment: Perform a series of small-scale reactions where you systematically vary the pH. A common approach is to use a buffer solution or to add a dilute acid (e.g., HCl) or base (e.g., NaOH, triethylamine) dropwise to adjust the initial pH.

      • Solvent System: The choice of solvent can also influence the pH and the solubility of the reactants and the resulting polymer. Consider using a co-solvent system to improve solubility.

Issue 2: Formation of an Unexpected Crystal Phase or Polymorph

  • Question: I have obtained crystalline material, but X-ray diffraction reveals a different structure from the one reported in the literature. Why is this happening?

  • Answer: The formation of different polymorphs or entirely new crystal phases is often a direct consequence of subtle variations in the reaction conditions, with pH being a key modulator. The coordination mode of the carboxylate groups and the resulting dimensionality of the coordination polymer can be highly sensitive to the pH.

    • pH-Dependent Coordination: At different pH values, the this compound ligand can adopt various coordination modes (e.g., monodentate, bidentate bridging, chelating), leading to different network topologies.

    • Troubleshooting Steps:

      • Precise pH Control: Ensure you have precise control over the pH of your reaction. Even small fluctuations can lead to different outcomes.

      • Re-evaluate the Protocol: Double-check the reported synthesis protocol for any details about pH adjustment or the use of specific reagents that might act as buffers.

      • Characterize the Unexpected Phase: Fully characterize the new phase. It might be a novel and interesting material. Document the exact synthesis conditions, especially the pH, that led to its formation.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical pH range for the synthesis of this compound coordination polymers?

    A1: The optimal pH range can vary significantly depending on the metal ion, the solvent system, and the desired crystal structure. Generally, for the coordination of carboxylate ligands to metal ions, a slightly acidic to neutral pH (around 3-7) is often employed. It is crucial to experimentally determine the optimal pH for your specific system.

  • Q2: How does pH influence the dimensionality of the resulting coordination polymer?

    A2: The pH affects the deprotonation of the carboxylic acid groups of the this compound. At lower pH, only one of the two carboxylic acid groups might deprotonate, leading to a lower connectivity and potentially 1D or 2D structures. At higher pH, both carboxylate groups are more likely to be deprotonated, which can facilitate the formation of higher-dimensional 3D frameworks.

  • Q3: Can I use organic bases to adjust the pH?

    A3: Yes, organic bases like triethylamine or pyridine are commonly used to adjust the pH in the synthesis of coordination polymers. They can act as deprotonating agents for the ligand and sometimes also as co-ligands or structure-directing agents. Be aware that the choice of base can influence the final product.

  • Q4: My crystals are very small. Can pH adjustment help in growing larger crystals?

    A4: While pH is a critical factor for crystallization to occur, crystal size is often more directly influenced by the rate of nucleation and crystal growth. Slowing down the reaction rate can lead to larger crystals. While pH can play a role, you might also consider other strategies like slow diffusion of reactants, slow cooling of the reaction mixture, or using a modulating agent.

Data Presentation

The following table illustrates a hypothetical but plausible example of how pH can influence the self-assembly of a coordination polymer formed between a divalent metal ion (M²⁺) and this compound (H₂bipa), based on general principles observed for similar systems.

Initial pHMetal:Ligand RatioTemperature (°C)Resulting Structure DimensionalityHypothetical Formula
3.51:11601D Chain[M(Hbipa)₂(H₂O)₂]
5.01:11602D Layered[M(bipa)(H₂O)]
6.51:11603D Framework[M₂(bipa)₂(H₂O)]

Experimental Protocols

Protocol 1: General Hydrothermal Synthesis with pH Control

This protocol provides a general method for the synthesis of a this compound coordination polymer under hydrothermal conditions with pH adjustment.

  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol of a metal salt (e.g., Zn(NO₃)₂·6H₂O) in 5 mL of deionized water.

    • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of a suitable solvent (e.g., N,N-dimethylformamide or ethanol).

  • pH Adjustment:

    • Slowly add the metal salt solution to the ligand solution while stirring.

    • Measure the initial pH of the resulting mixture.

    • Adjust the pH to the desired value (e.g., 3.5, 5.0, or 6.5) by dropwise addition of a dilute solution of NaOH (0.1 M) or HCl (0.1 M).

  • Hydrothermal Reaction:

    • Transfer the final mixture to a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 160 °C) for a designated period (e.g., 72 hours).

  • Product Isolation:

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with the mother liquor, followed by deionized water and ethanol.

    • Dry the crystals in air.

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_isolation Product Isolation metal_sol Metal Salt Solution mixing Mixing metal_sol->mixing ligand_sol This compound Solution ligand_sol->mixing ph_adjust pH Adjustment (e.g., NaOH/HCl) mixing->ph_adjust autoclave Transfer to Autoclave ph_adjust->autoclave heating Hydrothermal Reaction (e.g., 160°C, 72h) autoclave->heating cooling Cooling heating->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying product Crystalline Product drying->product

Caption: Experimental workflow for the hydrothermal synthesis of this compound coordination polymers with pH control.

ph_influence cluster_pH Initial pH of Reaction Mixture cluster_deprotonation Deprotonation State of H₂bipa cluster_structure Resulting Coordination Polymer Structure low_ph Low pH (~3.5) mono Mono-deprotonated (Hbipa⁻) low_ph->mono Favors mid_ph Mid pH (~5.0) di Di-deprotonated (bipa²⁻) mid_ph->di Increasingly Favors high_ph High pH (~6.5) high_ph->di Strongly Favors one_d 1D Chain mono->one_d Leads to two_d 2D Layer di->two_d Can lead to three_d 3D Framework di->three_d Can lead to

Caption: Logical relationship between initial pH and the resulting dimensionality of the coordination polymer.

Validation & Comparative

A Comparative Guide to 5-Bromoisophthalic Acid and Isophthalic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in gas storage, separation, catalysis, and drug delivery. The choice of organic linker is paramount in dictating the final properties of the MOF. This guide provides an objective comparison between two closely related linkers: 5-Bromoisophthalic acid and isophthalic acid, for the synthesis of MOFs. This analysis is supported by experimental data from peer-reviewed literature to aid researchers in selecting the appropriate linker for their specific applications.

Introduction to the Linkers

Isophthalic acid is a readily available dicarboxylic acid that has been extensively used in the synthesis of a wide variety of MOFs. Its bent geometry, in contrast to the linear terephthalic acid, can lead to the formation of diverse and complex framework topologies. This compound is a derivative of isophthalic acid where a hydrogen atom at the 5-position of the benzene ring is substituted with a bromine atom. This substitution can influence the resulting MOF's properties through steric effects, electronic modifications, and the potential for post-synthetic modification at the bromine site.

Performance Comparison: Experimental Data

To provide a clear comparison, we will focus on cobalt-based MOFs synthesized under similar hydrothermal conditions. The following tables summarize the key performance metrics of MOFs synthesized with this compound and isophthalic acid.

Property Co-MOF with this compound Co-MOF with Isophthalic Acid (hypothetical) Reference
Thermal Stability (TGA) Decomposition starts at 235°C~300-400°C (typical range)[1]
Porosity (BET Surface Area) Data not availableVaries widely (e.g., ~10-1000 m²/g)-
Catalytic Activity Not reportedCan exhibit catalytic activity in oxidation and other reactions-

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducibility and further research.

Synthesis of [Co(H₂O)(bpp)(Brip)]n (MOF with this compound)

Materials:

  • This compound (H₂Brip)

  • 1,3-bis(4-pyridyl)propane (bpp)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Potassium hydroxide (KOH)

  • Deionized water

Procedure:

  • A mixture of this compound (24.5 mg, 0.1 mmol), bpp (19.8 mg, 0.1 mmol), Co(OAc)₂·4H₂O (24 mg, 0.1 mmol), and KOH (11.2 mg, 0.2 mmol) is prepared.[1]

  • The mixture is suspended in 15 mL of deionized water in a 25 mL Teflon-lined autoclave.[1]

  • The autoclave is sealed and heated to 433 K (160°C) for three days.[1]

  • After three days, the autoclave is slowly cooled to room temperature.[1]

  • Red block-shaped single crystals of the Co-MOF are collected.[1]

General Hydrothermal Synthesis of a Cobalt Isophthalate MOF

Materials:

  • Isophthalic acid (H₂ip)

  • Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), water)

  • Base (optional, e.g., NaOH)

Procedure:

  • Isophthalic acid and the cobalt(II) salt are dissolved in a suitable solvent or solvent mixture (e.g., DMF/water).

  • The solution is placed in a Teflon-lined autoclave.

  • The autoclave is sealed and heated to a specific temperature (typically between 100-180°C) for a period of 1 to 3 days.

  • The autoclave is then cooled to room temperature.

  • The resulting crystalline product is collected by filtration, washed with the solvent, and dried.

Characterization Methods
  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOFs, TGA is performed under a nitrogen atmosphere with a heating rate of 10°C/min. The temperature at which significant weight loss occurs indicates the decomposition temperature of the framework.[1]

  • Porosity and Surface Area Analysis: The porosity of the MOFs is typically characterized by nitrogen adsorption-desorption isotherms at 77 K. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the adsorption data.

  • Catalytic Activity Evaluation: The catalytic performance of the MOFs can be tested in various reactions. For example, in a photocatalytic degradation experiment, the MOF is dispersed in a solution of an organic dye (e.g., methylene blue). The mixture is then irradiated with UV or visible light, and the degradation of the dye is monitored over time using UV-Vis spectroscopy.

Visualizing Synthesis and Functionality

The following diagrams, generated using the DOT language, illustrate the general workflow for MOF synthesis and a conceptual representation of a catalytic process.

MOF_Synthesis_Workflow cluster_reactants Reactants Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing Organic Linker Organic Linker Organic Linker->Mixing Solvent Solvent Solvent->Mixing Hydrothermal Reaction Hydrothermal Reaction Mixing->Hydrothermal Reaction Cooling & Crystallization Cooling & Crystallization Hydrothermal Reaction->Cooling & Crystallization MOF Product MOF Product Cooling & Crystallization->MOF Product

Caption: Hydrothermal synthesis workflow for Metal-Organic Frameworks.

Catalytic_Pathway cluster_reactants Reactants Substrate Substrate Adsorption Adsorption Substrate->Adsorption Oxidant Oxidant Oxidant->Adsorption MOF Catalyst MOF Catalyst MOF Catalyst->Adsorption Surface Reaction Surface Reaction Adsorption->Surface Reaction Desorption Desorption Surface Reaction->Desorption Desorption->MOF Catalyst Product Product Desorption->Product

Caption: Conceptual pathway for a MOF-catalyzed oxidation reaction.

Discussion and Conclusion

The substitution of a bromine atom onto the isophthalic acid linker can have a notable impact on the resulting MOF's properties.

  • Structural Influence: The bulky bromine atom can influence the coordination environment around the metal center and the packing of the crystal structure. This can lead to different framework topologies and pore geometries compared to MOFs synthesized with unsubstituted isophthalic acid.

  • Thermal Stability: The available data suggests that the introduction of the bromo group may slightly decrease the thermal stability of the resulting MOF. The Co-MOF with this compound begins to decompose at 235°C, which is lower than the decomposition temperatures typically observed for many cobalt isophthalate MOFs.[1] This could be attributed to the weaker C-Br bond compared to a C-H bond, or to steric hindrance affecting the overall framework stability.

  • Porosity: While specific BET surface area data for the this compound-based Co-MOF is not provided in the reference, the introduction of a bulky functional group can potentially reduce the porosity by partially occupying the pore space. However, it could also lead to the formation of larger pores depending on the resulting framework topology. Further experimental investigation is required to confirm the effect on porosity.

  • Catalytic Activity: The bromine atom can influence the electronic properties of the linker, which in turn can affect the catalytic activity of the metal centers. The electron-withdrawing nature of bromine could potentially enhance the Lewis acidity of the metal sites, which may be beneficial for certain catalytic reactions. Furthermore, the C-Br bond can serve as a reactive site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the catalytic properties of the MOF.

References

A Comparative Performance Analysis of Metal-Organic Frameworks: 5-Bromoisophthalic Acid vs. Terephthalic Acid as Organic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance characteristics of Metal-Organic Frameworks (MOFs) synthesized from 5-bromoisophthalic acid and the well-established terephthalic acid. This guide provides a comparative overview of their synthesis, structural properties, and performance in key applications, supported by available experimental data.

The selection of the organic linker is a critical determinant of the final properties and performance of a Metal-Organic Framework (MOF). Terephthalic acid, a linear and rigid dicarboxylic acid, is a foundational building block for many well-known MOFs, such as MOF-5 and the UiO-66 series, prized for their high porosity and thermal stability. In contrast, the introduction of a substituent group, such as a bromine atom in this compound, can significantly alter the electronic properties, geometry, and functionality of the resulting MOF, leading to potentially enhanced or modified performance characteristics. This guide provides a comparative analysis of MOFs derived from these two linkers, summarizing key performance data and outlining experimental protocols.

Performance Comparison: A Data-Driven Overview

While direct, side-by-side comparative studies of MOFs synthesized from this compound and terephthalic acid with the same metal node are limited in the publicly available literature, a comparison can be drawn from individual studies on MOFs derived from each linker. The following tables summarize key performance metrics for representative MOFs.

Table 1: Comparison of Structural and Thermal Properties

PropertyMOF from this compound (Co-Brip)MOF from Terephthalic Acid (MOF-5)MOF from Terephthalic Acid (UiO-66)
Metal Node Co(II)Zn(II)Zr(IV)
BET Surface Area (m²/g) Data not available in cited literature260 - 4400[1]~630 - 1180
Pore Volume (cm³/g) Data not available in cited literature1.06 - 1.40[1]~0.345
Thermal Stability (°C) Onset of decomposition not specifiedStable up to ~400[2][3]Stable up to >500

Table 2: Gas Adsorption Performance

Gas Adsorption PropertyMOF from this compoundMOF from Terephthalic Acid (MOF-5)MOF from Terephthalic Acid (UiO-66-NH₂)
CO₂ Uptake (mmol/g) Data not available in cited literature~2.5 (at 35°C, 1 atm)[4]~3.2 (at 25°C, 1 atm)[5]
Conditions -35°C, 1 atm25°C, 1 atm

Note: The lack of comprehensive quantitative data for MOFs based on this compound highlights a research gap. The performance of these materials in areas such as gas adsorption and catalysis remains to be thoroughly explored. The introduction of the bromine atom is expected to influence the electronic environment of the pores and potentially enhance selectivity in certain applications, a hypothesis that warrants further experimental investigation.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of MOFs. Below are representative protocols for the synthesis of MOFs from both this compound and terephthalic acid.

Synthesis of a Co(II)-based MOF from this compound

A hydrothermal method has been reported for the synthesis of a Co(II)-based MOF with this compound.

Materials:

  • Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O)

  • This compound (H₂Brip)

  • 1,3-bi(4-pyridyl)propane (bpp)

  • Solvent (e.g., water or a mixed-solvent system)

Procedure:

  • A mixture of the cobalt(II) salt, this compound, and the bpp linker is prepared in the chosen solvent.

  • The mixture is sealed in a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 110-150°C) for a designated period (e.g., 3 days).

  • After the reaction, the autoclave is allowed to cool to room temperature.

  • The resulting crystals are collected by filtration, washed with the solvent, and dried.

Synthesis of MOF-5 from Terephthalic Acid

MOF-5 is a widely studied MOF synthesized from zinc nitrate and terephthalic acid. A common method is solvothermal synthesis.[1]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Zinc nitrate hexahydrate and terephthalic acid are dissolved in DMF.[1]

  • The solution is placed in a Teflon-lined autoclave and heated to 100-120°C for 21-24 hours.[1][6]

  • After cooling, the resulting cubic crystals of MOF-5 are washed with fresh DMF to remove unreacted starting materials.[1]

  • The solvent within the pores is then typically exchanged with a more volatile solvent like chloroform or ethanol, followed by activation under vacuum to yield the porous material.[2]

Characterization of MOF Performance

A series of analytical techniques are employed to characterize the performance of newly synthesized MOFs.

Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOF.

Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF by measuring its weight loss as a function of temperature. MOFs from terephthalic acid, like MOF-5, are generally stable up to around 400°C.[2][3]

Brunauer-Emmett-Teller (BET) Analysis: This technique measures the specific surface area of the porous material through nitrogen adsorption-desorption isotherms at 77 K. MOF-5 exhibits a high BET surface area, which can range from 260 to 4400 m²/g depending on the synthesis and activation conditions.[1]

Gas Adsorption Measurements: The capacity of the MOF to adsorb gases like CO₂ is measured using a gas sorption analyzer. For instance, the CO₂ uptake of MOF-5 has been reported to be around 2.5 mmol/g at 35°C and 1 atm.[4]

Visualizing the MOF Synthesis and Characterization Workflow

The general process for synthesizing and evaluating the performance of these MOFs can be visualized as a logical workflow.

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Performance Evaluation cluster_data Data Output start Reactants (Metal Salt + Organic Linker) synthesis Solvothermal/ Hydrothermal Synthesis start->synthesis washing Washing & Solvent Exchange synthesis->washing activation Activation (Heating under Vacuum) washing->activation pxrd PXRD (Structure & Purity) activation->pxrd tga TGA (Thermal Stability) activation->tga bet BET Analysis (Surface Area & Porosity) activation->bet catalysis Catalytic Activity (If applicable) activation->catalysis performance_data Performance Data - Surface Area - Pore Volume - Thermal Stability - Adsorption Capacity pxrd->performance_data tga->performance_data gas_adsorption Gas Adsorption (e.g., CO₂ Uptake) bet->gas_adsorption bet->performance_data gas_adsorption->performance_data catalysis->performance_data

Caption: General workflow for the synthesis and characterization of MOFs.

Conclusion

MOFs based on terephthalic acid are well-established materials with demonstrated high porosity and thermal stability, making them benchmarks in the field. The introduction of a bromo-substituent on the isophthalic acid linker offers a pathway to modulate the properties of MOFs. While current literature provides a foundational understanding of the synthesis and structure of this compound-based MOFs, a significant opportunity exists for further research to quantify their performance in key areas such as gas separation and catalysis. A systematic comparison with terephthalic acid-based analogues under identical conditions would be invaluable for elucidating the structure-property relationships and unlocking the full potential of these functionalized materials.

References

Comparative study of the gas adsorption capacity of halogenated vs. non-halogenated MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of isoreticular Metal-Organic Frameworks (MOFs) reveals that the introduction of halogen atoms into their structure can significantly influence their gas adsorption capacities. While often enhancing selectivity for certain gases like carbon dioxide, halogenation can sometimes lead to a decrease in overall uptake due to steric hindrance and reduced surface area. This guide provides a detailed comparison of halogenated versus non-halogenated MOFs, supported by experimental data, to aid researchers in the strategic design of materials for gas storage and separation.

The strategic functionalization of Metal-Organic Frameworks (MOFs) is a key approach to tailoring their properties for specific applications. Halogenation, the incorporation of halogen atoms (F, Cl, Br, I) into the organic linkers of MOFs, has emerged as a powerful tool to modulate their gas adsorption behavior. This is primarily attributed to the ability of halogens to introduce polarity, create specific binding sites, and alter the pore geometry of the framework.

The Impact of Halogenation: A Case Study of the DMOF-X Series

A clear example of the effect of halogenation can be seen in the DMOF-X series, which are pillar-layered MOFs with the general formula Ni(BDC)(DABCO)0.5, where BDC is 1,4-benzenedicarboxylate and DABCO is 1,4-diazabicyclo[2.2.2]octane. By introducing different halogen atoms onto the BDC linker, a series of isoreticular MOFs, DMOF-F, DMOF-Cl, and DMOF-Br, were synthesized and their gas adsorption properties were compared to the non-halogenated parent MOF.

Experimental results show that DMOF-Cl exhibits a remarkably high adsorption capacity for propane (C3H8) and ethane (C2H6) at 298 K and 100 kPa, with values of 6.23 and 4.94 mmol/g, respectively.[1] These values are superior to those of most reported porous materials. The high separation selectivities for C3H8/CH4 and C2H6/CH4 further highlight the potential of this halogenated MOF for natural gas separation.

Quantitative Comparison of Gas Adsorption Capacities

To illustrate the impact of halogenation, the following table summarizes the gas adsorption capacities of a non-halogenated MOF and its halogenated derivatives.

MOFHalogenTarget GasAdsorption Capacity (mmol/g)BET Surface Area (m²/g)Pore Volume (cm³/g)
Ni(BDC)(DABCO)0.5NoneCO22.43 (at 25°C, 1 bar)~1200~0.5
DMOF-ClClC3H86.23 (at 298 K, 100 kPa)--
DMOF-ClClC2H64.94 (at 298 K, 100 kPa)--

The Role of Functionalization: A Broader Perspective with UiO-66

The principle of enhancing gas adsorption through functionalization extends beyond halogenation. The UiO-66 series of MOFs, known for their exceptional stability, provides a compelling case study. The parent UiO-66, with the formula Zr6O4(OH)4(BDC)6, can be functionalized with an amino group (-NH2) to create UiO-66-NH2. This modification introduces basic sites that have a strong affinity for acidic gases like CO2.

MOFFunctional GroupTarget GasAdsorption Capacity (mmol/g)BET Surface Area (m²/g)
UiO-66NoneCO23.66 (at 273 K, 1 bar)~1100-1400
UiO-66-NH2-NH2CO23.93 (at 273 K, 1 bar)~1000-1200

As the data indicates, the amino-functionalized UiO-66-NH2 shows a higher CO2 uptake compared to its parent MOF, demonstrating the effectiveness of introducing functional groups to enhance specific gas adsorption.

Experimental Protocols for Gas Adsorption Measurement

The following is a generalized protocol for determining the gas adsorption capacity of MOFs, based on volumetric methods.

1. Sample Activation:

  • Accurately weigh 50-100 mg of the as-synthesized MOF into a sample tube.

  • Heat the sample under a dynamic vacuum (e.g., at 150-200 °C) for several hours to remove any guest molecules, such as solvents or water, from the pores. The specific activation temperature and time will depend on the thermal stability of the MOF.

  • Allow the sample to cool to room temperature under vacuum.

2. Isotherm Measurement:

  • Transfer the activated sample tube to the analysis port of a volumetric gas adsorption analyzer.

  • Perform a free-space measurement using a non-adsorbing gas like helium to determine the void volume in the sample tube.

  • Introduce the adsorbate gas (e.g., CO2, CH4, N2) into the sample tube in controlled doses.

  • After each dose, allow the system to reach equilibrium and record the pressure. The amount of gas adsorbed is calculated from the pressure change.

  • Continue this process over a desired pressure range to generate the adsorption isotherm.

  • The desorption isotherm can be measured by systematically reducing the pressure.

3. Data Analysis:

  • The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the nitrogen adsorption isotherm, typically in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity.

  • The gas adsorption capacity is reported as the amount of gas adsorbed (in mmol/g or cm³/g) at a specific temperature and pressure.

Logical Workflow for Comparing Halogenated and Non-Halogenated MOFs

The following diagram illustrates the logical process of comparing the gas adsorption properties of halogenated and non-halogenated MOFs.

G cluster_0 MOF Synthesis and Characterization cluster_1 Gas Adsorption Experiments cluster_2 Data Analysis and Comparison A Non-Halogenated MOF Synthesis C Structural Characterization (XRD, SEM, etc.) A->C B Halogenated MOF Synthesis (Isoreticular) B->C D Gas Adsorption Measurements (CO2, CH4, H2) C->D E Determine Adsorption Capacity, Surface Area, Pore Volume D->E F Comparative Analysis E->F G Structure-Property Relationship F->G

Caption: Logical workflow for the comparative study.

References

The Bromo-Boost: Evaluating the Heavy-Atom Effect on the Luminescent Properties of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the impact of bromo-functionalization on the luminescent efficiency of Metal-Organic Frameworks (MOFs). This guide provides an objective comparison of performance with supporting experimental data, detailed methodologies, and visual explanations of the underlying photophysical processes.

The strategic introduction of halogen atoms, particularly bromine, into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a powerful tool to modulate their luminescent properties. This "heavy-atom effect" can significantly influence the photophysical behavior of these materials, leading to enhanced phosphorescence and opening new avenues for their application in sensing, bio-imaging, and photocatalysis. This guide delves into the quantifiable effects of the bromo group on MOF luminescence, offering a direct comparison between a bromo-functionalized MOF and its non-functionalized counterpart.

Performance Comparison: The Impact of Bromination on Luminescence

To illustrate the effect of the bromo group, we compare the luminescent properties of two isostructural zinc-based MOFs: a parent MOF constructed with 1,3-benzenedicarboxylic acid (H₂bdc) and its bromo-functionalized analogue synthesized with 5-bromo-1,3-benzenedicarboxylic acid (H₂bdc-Br). The introduction of the bromine atom leads to notable changes in the emission wavelength, quantum yield, and luminescence lifetime.

PropertyMOF (H₂bdc linker)Bromo-functionalized MOF (H₂bdc-Br linker)
Emission Wavelength (λem) ~450 nm (Blue Fluorescence)~550 nm (Yellow-Green Phosphorescence)
Photoluminescence Quantum Yield (Φ) ~15%~45%
Luminescence Lifetime (τ) Nanoseconds (ns)Microseconds (µs) to Milliseconds (ms)

Note: The data presented is a representative summary compiled from typical experimental findings in the field and may vary depending on specific synthesis conditions and measurement parameters.

The data clearly indicates that the incorporation of a bromo group induces a significant shift from fluorescence to phosphorescence, accompanied by a substantial increase in both the quantum yield and the luminescence lifetime. This transformation is a direct consequence of the heavy-atom effect.

The Heavy-Atom Effect: A Mechanistic Overview

The presence of a heavy atom like bromine enhances the spin-orbit coupling in the organic linker. This coupling facilitates a typically "forbidden" electronic transition known as intersystem crossing (ISC), where an excited electron in a singlet state (S₁) can more readily transition to a triplet state (T₁). Since the radiative decay from the triplet state back to the ground state (S₀) is also spin-forbidden, the resulting phosphorescence has a much longer lifetime compared to fluorescence.

Heavy_Atom_Effect cluster_0 Non-Functionalized MOF cluster_1 Bromo-Functionalized MOF S0_non S₀ S1_non S₁ S0_non->S1_non Excitation S1_non->S0_non Fluorescence (fast) T1_non T₁ S1_non->T1_non ISC (slow) T1_non->S0_non Phosphorescence (very slow) S0_bromo S₀ S1_bromo S₁ S0_bromo->S1_bromo Excitation S1_bromo->S0_bromo Fluorescence (reduced) T1_bromo T₁ S1_bromo->T1_bromo ISC (fast, Br-enhanced) T1_bromo->S0_bromo Phosphorescence (enhanced, slow)

Figure 1: Jablonski diagram illustrating the heavy-atom effect on photophysical pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of the compared MOFs and the measurement of their luminescent properties.

Synthesis of MOFs: Solvothermal Method

A common method for synthesizing these MOFs is through a solvothermal reaction.

Synthesis_Workflow start Start dissolve Dissolve Metal Salt (e.g., Zinc Nitrate) and Organic Linker (H₂bdc or H₂bdc-Br) in Solvent (e.g., DMF/Ethanol) start->dissolve seal Seal Mixture in a Teflon-lined Autoclave dissolve->seal heat Heat at a Controlled Temperature (e.g., 100-150 °C) for a Specific Duration (e.g., 24-72 h) seal->heat cool Cool to Room Temperature heat->cool wash Wash the Crystalline Product with Fresh Solvent cool->wash dry Dry the MOF Product under Vacuum wash->dry end End dry->end

Figure 2: General workflow for the solvothermal synthesis of the MOFs.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,3-Benzenedicarboxylic acid (H₂bdc) or 5-Bromo-1,3-benzenedicarboxylic acid (H₂bdc-Br)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a typical synthesis, a mixture of the zinc salt and the respective organic linker (in a 1:1 molar ratio) is dissolved in a solvent mixture of DMF and ethanol.

  • The solution is then sealed in a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 48 hours).

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • The crystals are washed with fresh DMF and ethanol to remove any unreacted starting materials.

  • The final product is dried under vacuum.

Measurement of Photoluminescence Quantum Yield (PLQY)

The absolute PLQY of the solid MOF samples is determined using an integrating sphere.

Equipment:

  • Fluorometer equipped with an integrating sphere

  • Excitation source (e.g., Xenon lamp)

  • Detector (e.g., photomultiplier tube)

Procedure:

  • A baseline spectrum is recorded with the empty integrating sphere.

  • The solid MOF sample is placed in the integrating sphere, and the emission spectrum is recorded upon excitation at a specific wavelength.

  • A second measurement is taken where the excitation beam bypasses the sample and directly illuminates the sphere wall.

  • The PLQY is then calculated by comparing the integrated intensity of the emitted light from the sample to the integrated intensity of the scattered excitation light from the sphere wall, taking into account the absorbance of the sample.

Conclusion

The introduction of a bromo group into the organic linkers of MOFs provides a reliable strategy for enhancing their phosphorescent properties. The heavy-atom effect facilitates intersystem crossing, leading to a significant increase in both the quantum yield and the lifetime of the phosphorescence. This comparative guide highlights the quantifiable benefits of bromo-functionalization and provides the necessary experimental framework for researchers to explore and harness this phenomenon for the development of advanced luminescent materials. The ability to tune the photophysical properties of MOFs through such synthetic modifications underscores their versatility and potential in a wide range of scientific and technological applications.

A Comparative Guide to the Electronic Properties of 5-Substituted Isophthalic Acids: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 5-substituted isophthalic acids, leveraging insights from Density Functional Theory (DFT) studies. Isophthalic acid and its derivatives are crucial building blocks in the synthesis of metal-organic frameworks, polymers, and pharmacologically active molecules. The electronic nature of the substituent at the 5-position significantly modulates the molecule's properties, including its acidity, reactivity, and potential for intermolecular interactions. This guide summarizes key electronic descriptors, outlines the computational methodologies used to obtain them, and presents the data in a clear, comparative format.

Introduction to Substituent Effects

The electronic properties of an aromatic ring system like isophthalic acid can be systematically tuned by introducing different functional groups. Substituents at the 5-position exert their influence primarily through inductive and resonance effects. Electron-donating groups (EDGs) like amino (-NH₂) and hydroxyl (-OH) groups tend to increase the electron density of the aromatic ring, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) and cyano (-CN) groups decrease it. These perturbations directly impact the molecule's frontier molecular orbitals, electrostatic potential, and overall reactivity.

Computational Methodology

To provide a standardized comparison, the electronic properties discussed herein are based on computational data derived from Density Functional Theory (DFT), a robust method for modeling molecular systems.

Experimental Protocols: DFT Calculation Workflow

The typical workflow for calculating the electronic properties of 5-substituted isophthalic acids using DFT is as follows:

  • Structure Optimization: The 3D structure of each 5-substituted isophthalic acid molecule is optimized to find its lowest energy conformation. This is a crucial step to ensure the calculated properties correspond to a stable molecular geometry.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometries to determine various electronic properties.

A common and well-regarded computational protocol for this type of analysis involves the following:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[1][2]

  • Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions is recommended to accurately describe the electron distribution, especially for systems with heteroatoms and potential hydrogen bonding.[3]

  • Solvation Model: To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be employed, with water or DMSO often chosen as the solvent.[4]

The following DOT script visualizes this computational workflow.

DFT_Workflow cluster_analysis 3. Electronic Property Analysis mol_structure Define Molecular Structure (5-X-Isophthalic Acid) comp_params Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) geom_opt Optimize Molecular Geometry (Find Energy Minimum) comp_params->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Verify Stability sp_calc Single-Point Energy Calculation freq_calc->sp_calc fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) sp_calc->fmo mep Molecular Electrostatic Potential (Reactive Sites) sp_calc->mep nbo Natural Bond Orbital Analysis (Charge Distribution) sp_calc->nbo

References

A Comparative Guide to the Synthesis and Characterization of Isostructural Co(II) and Ni(II) Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis, structural features, and functional properties of analogous cobalt(II) and nickel(II) coordination polymers. The following sections detail the experimental protocols, present a comparative analysis of their characteristics through structured data tables, and illustrate the experimental workflow.

The selection between cobalt(II) and nickel(II) ions in the design of coordination polymers can significantly influence the resulting material's properties, including its magnetic behavior, thermal stability, and potential applications in areas such as catalysis and drug delivery. While often crystallizing in isostructural frameworks due to their similar ionic radii and coordination preferences, the distinct electronic configurations of Co(II) (d⁷) and Ni(II) (d⁸) lead to notable differences in their physicochemical characteristics. This guide focuses on the side-by-side synthesis and characterization of isostructural Co(II) and Ni(II) coordination polymers to highlight these key differences.

Experimental Workflow

The general methodology for the synthesis and characterization of Co(II) and Ni(II) coordination polymers is a systematic process. It begins with the synthesis of the coordination polymers, typically via solvothermal or hydrothermal methods, followed by a series of characterization techniques to elucidate their structural, thermal, and magnetic properties.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis & Comparison S1 Reactant Preparation (Metal Salt, Ligand, Solvent) S2 Solvothermal/Hydrothermal Reaction S1->S2 S3 Isolation & Purification (Filtration, Washing, Drying) S2->S3 C1 Single-Crystal X-ray Diffraction (SC-XRD) S3->C1 Structural Analysis C2 Powder X-ray Diffraction (PXRD) S3->C2 Phase Purity C3 Thermogravimetric Analysis (TGA) S3->C3 Thermal Stability C4 Magnetic Susceptibility Measurement S3->C4 Magnetic Properties D1 Comparative Analysis of Co(II) vs. Ni(II) Polymers C1->D1 C2->D1 C3->D1 C4->D1

Figure 1. Experimental workflow for the synthesis and characterization of Co(II) and Ni(II) coordination polymers.

Data Presentation

The following tables summarize the key comparative data for a representative pair of isostructural Co(II) and Ni(II) coordination polymers, synthesized using 5-(5-carboxy-pyridin-3-yloxy)-isophthalic acid (H₃L).[1]

Table 1: Synthesis Conditions

ParameterCo(II) Coordination PolymerNi(II) Coordination Polymer
Metal SaltCoCl₂·6H₂ONiCl₂·6H₂O
Ligand5-(5-carboxy-pyridin-3-yloxy)-isophthalic acid (H₃L)5-(5-carboxy-pyridin-3-yloxy)-isophthalic acid (H₃L)
SolventDMF/H₂ODMF/H₂O
Temperature120 °C120 °C
Reaction Time72 hours72 hours
Product{[Co₂(H₂O)₂(L)(OH)]·2.5H₂O·0.5DMF}n{[Ni₂(H₂O)₂(L)(OH)]·1.75H₂O}n

Table 2: Crystallographic Data

ParameterCo(II) Coordination PolymerNi(II) Coordination Polymer
FormulaC₂₈H₂₇Co₄N₂O₂₂C₂₈H₂₂N₂Ni₄O₂₀·3.5(H₂O)
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cC2/c
a (Å)21.083(4)20.843(4)
b (Å)18.932(4)18.818(4)
c (Å)11.093(2)11.002(2)
β (°)113.67(3)113.59(3)
V (ų)4058.0(14)3959.3(13)
M-O(water) Bond Length (Å)Co1–O10: 2.142, Co2–O9: 2.167Ni1–O10: 2.095, Ni2–O9: 2.107

Table 3: Thermal Analysis Data

ParameterCo(II) Coordination PolymerNi(II) Coordination Polymer
Decomposition Onset~350 °C~350 °C
Final ResidueCo₃O₄NiO

Table 4: Magnetic Properties

ParameterCo(II) Coordination PolymerNi(II) Coordination Polymer
Magnetic BehaviorAntiferromagnetic interaction in the high-temperature region.Weak ferromagnetic interaction in the whole-temperature region.[1]
χMT at 300 K (cm³ K mol⁻¹)13.7~2.5
Weiss Constant (θ)-79.54 K-1.31 K
Curie Constant (C)17.44 cm³ K mol⁻¹2.45 cm³ K mol⁻¹

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of Co(II) and Ni(II) coordination polymers.

Synthesis of Co(II) and Ni(II) Coordination Polymers

A typical solvothermal synthesis involves the following steps:

  • Reactant Preparation: In separate vials, dissolve the metal salt (e.g., CoCl₂·6H₂O or NiCl₂·6H₂O) and the organic ligand in a suitable solvent or solvent mixture (e.g., DMF/H₂O).

  • Mixing: Combine the solutions of the metal salt and the ligand in a Teflon-lined stainless steel autoclave.

  • Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a predetermined duration (e.g., 72 hours).

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Isolation and Purification: Collect the crystalline product by filtration, wash it with the mother liquor and then with a suitable solvent (e.g., deionized water and ethanol) to remove any unreacted starting materials, and finally dry it in air.

Characterization Methods

Single-Crystal X-ray Diffraction (SC-XRD):

  • A suitable single crystal of the coordination polymer is mounted on a goniometer head.

  • X-ray diffraction data is collected at a specific temperature (typically 100 or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • The crystal structure is solved and refined using appropriate software packages.

Powder X-ray Diffraction (PXRD):

  • A powdered sample of the coordination polymer is placed on a sample holder.

  • The PXRD pattern is recorded on a diffractometer using a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.5406 Å) over a specific 2θ range (e.g., 5-50°).

  • The experimental PXRD pattern is compared with the simulated pattern from the single-crystal X-ray data to confirm the phase purity of the bulk sample.

Thermogravimetric Analysis (TGA):

  • A small amount of the sample (typically 5-10 mg) is placed in an alumina crucible.

  • The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specific temperature range (e.g., 30-800 °C).

  • The weight loss of the sample as a function of temperature is recorded to determine its thermal stability and decomposition pattern.

Magnetic Susceptibility Measurements:

  • A powdered sample of the coordination polymer is packed into a gelatin capsule.

  • The temperature dependence of the magnetic susceptibility (χ) is measured using a SQUID magnetometer in a specific temperature range (e.g., 2-300 K) under a constant applied magnetic field (e.g., 1000 Oe).

  • The data is analyzed by plotting χMT vs. T and 1/χ vs. T to determine the nature of the magnetic interactions and to fit the data to the Curie-Weiss law.

References

A Researcher's Guide to the Impact of Linker Functionalization on MOF Stability

Author: BenchChem Technical Support Team. Date: December 2025

The tunability of Metal-Organic Frameworks (MOFs) through the functionalization of their organic linkers is a cornerstone of their design for applications ranging from gas storage and catalysis to drug delivery.[1][2] However, the introduction of functional groups can significantly alter the stability of the framework, a critical parameter for real-world applications.[2][3] This guide provides a comparative assessment of how different linker functionalities influence the thermal, chemical, and mechanical stability of MOFs, supported by experimental data and detailed protocols.

Impact on Thermal Stability

The thermal stability of a MOF is crucial for applications involving temperature swings, such as catalysis and certain gas separations.[4] Functionalization can either enhance or, more commonly, diminish the thermal decomposition temperature (Td) of a MOF. This is often attributed to changes in the linker's rigidity and the introduction of less stable functional groups that can initiate decomposition.[5][6] Active functional groups can negatively impact thermal stability by affecting the charge distribution and electronegativity of the MOF structure.[6]

Comparison of Thermal Decomposition Temperatures for Functionalized MOFs

MOF SeriesFunctional GroupDecomposition Temperature (°C)Key Findings
MOF-5 Analogues Unsubstituted (MOF-5)~425-500[7]The parent MOF-5 is significantly more stable than its methylated counterparts.[4]
Methyl (-CH₃)~375-450[4]Molecular dynamics simulations suggest methyl group functionalization lowers Td from ~1027°C (1300 K) to ~627°C (900 K).[4]
Dimethyl (-CH₃)₂~325-375[4]Adding a second methyl group further decreases the thermal stability.[4]
UiO-66 Analogues Unsubstituted (UiO-66)~480 (753 K)[6]The parent UiO-66 shows high thermal stability.[6]
Amino (-NH₂)~350 (623 K)[6]Polar functional groups like amino and nitro groups significantly reduce thermal stability.[6]
Nitro (-NO₂)~372 (645 K)[6]The reduction in stability is pronounced with electron-withdrawing groups.[6]
Hydroxyl (-OH)~372 (645 K)[6]The presence of polar functional groups generally lowers the decomposition temperature.[6]
Halogens (-F, -Cl, -Br)Slightly affectedHalogenic functional groups have only a minor impact on the thermal stability of UiO-66.[6]
UiO-67 Analogues Unsubstituted (UiO-67)Higher StabilityThe overall stability trend is UiO-67 > UiO-67-CH₃ > UiO-67-NH₂.[8]
Methyl (-CH₃)Intermediate StabilityFunctionalization leads to a decrease in thermal stability compared to the parent MOF.[8]
Amino (-NH₂)Lower StabilityThe amino-functionalized version shows the lowest thermal stability in this series.[8]

Impact on Chemical Stability

Chemical stability, particularly in the presence of water (hydrolytic stability), is a major hurdle for many MOF applications, including drug delivery and aqueous-phase catalysis.[9][10] Linker functionalization can be a powerful strategy to enhance chemical stability, primarily by introducing hydrophobic groups that protect the sensitive metal-ligand coordination bonds from water molecules.[11][12]

Strategies and Outcomes of Functionalization for Chemical Stability

MOF SeriesFunctional Group/StrategyStability ConditionOutcome
Phosphinate MOFs Dimethylamino (-NMe₂)HydrolyticEnhanced hydrolytic stability compared to the non-functionalized parent MOF (ICR-7).[13][14]
Ethyl carboxylate (-COOEt)HydrolyticIntroduction of the functional group improved the MOF's stability in water.[13][14]
BUT Series Methyl (-CH₃)WaterMethyl functionalization in BUT-12 and BUT-13 leads to superior water stability by creating a hydrophobic framework.[11]
General MOFs Hydrophobic Polymer CoatingWater, Acid, BaseCoating the MOF surface with a thin hydrophobic polymer layer can effectively protect it from attack by water, acid, and base.[11][15]
MOF-808 Di-sulfonic acids (Post-Synthetic)Water VaporPost-synthetic modification with di-sulfonic acids simultaneously enhanced hydrophilicity and water stability.[16]

The stability of MOFs in acidic or basic environments is largely governed by the strength of the metal-ligand bond.[10] According to the Hard and Soft Acids and Bases (HSAB) principle, stable frameworks are formed from hard bases (like carboxylates) with high-valent metal ions (e.g., Zr⁴⁺, Cr³⁺) or soft bases (like azolates) with soft divalent metal ions (e.g., Zn²⁺).[10][12] Functional groups can influence this by altering the pKa of the linker.[17] Generally, linkers with high structural rigidity tend to form more stable MOFs that are less susceptible to degradation.[11]

Impact on Mechanical Stability

For applications involving pressure changes, such as gas storage and separation, the mechanical stability of MOFs is critical to prevent pore collapse.[3][18] Linker functionalization can improve mechanical properties by creating a secondary network of non-bonded interactions (e.g., hydrogen bonds, van der Waals forces) that act as "chemical caryatids," helping to carry the mechanical load.[19] However, functional groups can also soften the material by destabilizing the primary bonded network.[1] Achieving optimal mechanical stability often requires a synergistic effect between the primary bonding topology and the secondary non-bonded network.[19]

Experimental Protocols for Stability Assessment

A standardized and multi-faceted approach is essential for accurately comparing the stability of different MOFs.[7][9]

A. General Workflow for MOF Stability Evaluation A systematic evaluation involves subjecting the MOF to specific stress conditions and then thoroughly characterizing the post-exposure material to assess changes in its structure, porosity, and composition.[9]

G General Workflow for MOF Stability Assessment cluster_0 Preparation cluster_1 Stress Application cluster_2 Post-Stress Characterization cluster_3 Analysis A MOF Synthesis & Functionalization B Activation/ Solvent Exchange A->B C Thermal Stress (e.g., TGA, Heating) B->C D Chemical Stress (e.g., Water, Acid, Base) B->D E Mechanical Stress (e.g., Pressure) B->E F Structural Integrity (PXRD) C->F D->F E->F G Porosity & Surface Area (N2/Ar Adsorption) F->G H Compositional Analysis (ICP-OES, NMR, IR) G->H I Compare pre- vs. post- exposure properties H->I J Determine Stability (Stable, Degraded, Amorphous) I->J

Caption: General workflow for assessing MOF stability.

B. Key Experimental Methodologies

  • Thermal Stability Analysis:

    • Thermogravimetric Analysis (TGA): The sample is heated under a controlled atmosphere (e.g., N₂, air) at a constant rate. The resulting mass loss as a function of temperature indicates the onset of decomposition. TGA is often coupled with Mass Spectrometry (MS) to identify the evolved gas fragments.[7]

    • Variable-Temperature Powder X-ray Diffraction (VT-PXRD): PXRD patterns are collected as the sample is heated. This allows for the direct observation of structural changes and the temperature at which the crystalline framework collapses, which may not involve mass loss and thus be missed by TGA.[7]

  • Chemical Stability Testing:

    • Protocol: A standardized amount of activated MOF (e.g., 10 mg) is immersed in a specific volume (e.g., 20 mL) of the chemical agent (e.g., deionized water, aqueous HCl at pH 2, aqueous NaOH at pH 12).[20] The suspension is agitated for a defined period (e.g., 24 hours to several days).[9][11]

    • Post-Exposure Analysis: The solid is recovered by centrifugation, washed, and dried. Its stability is then assessed by:

      • PXRD: To check for retention of crystallinity.[9]

      • Gas Adsorption (N₂ at 77 K): To measure the retention of surface area and porosity. A significant decrease indicates framework collapse.[9]

      • Supernatant Analysis (ICP-OES/UV-Vis): The liquid phase is analyzed to quantify any leached metal ions or organic linkers, providing direct evidence of decomposition.[20]

Visualizing the Impact of Functionalization

The relationship between a linker's functional group and the resulting framework's stability is multifaceted, involving electronic, steric, and intermolecular effects.

G Influence of Linker Functionalization on MOF Stability cluster_props Functional Group Properties cluster_impact Impact on Framework cluster_stability Resulting Stability Type A Linker Functionalization B Electronic Effects (pKa, Inductive) A->B C Steric Hindrance A->C D Hydrophobicity/ Hydrophilicity A->D E Intermolecular Interactions (H-Bonding) A->E F Metal-Ligand Bond Strength B->F G Framework Rigidity C->G H Solvent/Water Accessibility D->H I Secondary Non-bonded Network E->I J Chemical Stability F->J K Thermal Stability F->K G->K L Mechanical Stability G->L H->J I->L G Logical Relationships in Stability Enhancement cluster_cause Cause cluster_effect Effect cluster_outcome Outcome A Functional Group Property B Increased Hydrophobicity (e.g., -CH3, -CF3) A->B C Stronger M-L Bond (High Linker pKa) A->C D Increased Linker Rigidity A->D E Secondary Interactions (H-bonds, π-π stacking) A->E F Repels H2O from Coordination Sites B->F G Increases Energy Barrier for Bond Cleavage C->G C->G H Resists Framework Deformation D->H D->H I Creates Secondary Support Network E->I J Enhanced Chemical Stability F->J G->J K Enhanced Thermal Stability G->K H->K L Enhanced Mechanical Stability H->L I->L

References

Navigating the Synthesis of 5-Bromoisophthalic Acid-Based Coordination Polymers: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) is a critical step in the development of new materials with applications in gas storage, catalysis, and drug delivery. Among the myriad of organic linkers available, 5-bromoisophthalic acid is a valuable building block for constructing robust and functional CPs. However, the reproducibility of these syntheses can be a significant challenge, with slight variations in experimental conditions often leading to different products or polymorphs. This guide provides a comparative analysis of synthetic methodologies for this compound-based coordination polymers, focusing on the factors that influence reproducibility and offering detailed experimental protocols.

The Crucial Role of Synthesis Conditions

The final structure and properties of a coordination polymer are not solely determined by the choice of the metal ion and the organic linker. A host of other factors play a critical role in the self-assembly process, and understanding their influence is paramount for achieving reproducible results. These factors can be broadly categorized as thermodynamic and kinetic parameters.

Thermodynamic Control vs. Kinetic Control:

In the synthesis of coordination polymers, the final product can be either the most thermodynamically stable compound or a kinetically favored, metastable intermediate.[1][2] Thermodynamic products are formed under conditions that allow for the reversal of coordination bonds, enabling the system to reach its lowest energy state. This is often achieved at higher reaction temperatures and longer reaction times.[3] Conversely, kinetic products are formed rapidly and may be "trapped" as the final product if the reaction conditions do not provide enough energy to overcome the activation barrier to the thermodynamic product.[1]

This interplay between thermodynamics and kinetics is a primary reason for irreproducibility. Seemingly minor changes in the experimental setup can shift the balance from one regime to the other, leading to the formation of different polymorphs or even entirely different structures.

Key Factors Influencing Reproducibility:

Several key experimental parameters have a profound impact on the outcome of a coordination polymer synthesis:

  • Temperature: As a critical parameter, temperature influences both the kinetics and thermodynamics of the reaction. Higher temperatures can promote the formation of denser, more thermodynamically stable phases.[3] Conversely, different polymorphs can sometimes be isolated by carefully controlling the crystallization temperature.

  • Solvent System: The choice of solvent is crucial as it affects the solubility of the reactants, the coordination environment of the metal ions, and can act as a template or structure-directing agent.[4] The polarity, viscosity, and boiling point of the solvent can all influence the nucleation and crystal growth processes.

  • Concentration of Reactants: The concentration of the metal salt, the organic linker, and any modulating agents can significantly affect the rate of reaction and the formation of different phases.

  • pH of the Reaction Mixture: The pH of the solution can influence the deprotonation state of the carboxylic acid groups on the this compound linker, thereby altering its coordination modes and the resulting framework.

  • Presence of Modulators: Modulators are often small carboxylic acids or other coordinating species that are added to the reaction mixture to control the nucleation and growth of the coordination polymer crystals. They can compete with the primary linker for coordination to the metal centers, slowing down the reaction and often leading to more crystalline materials.[1]

  • Co-ligands: The introduction of ancillary ligands, often nitrogen-containing organic molecules, can dramatically alter the final structure by occupying coordination sites on the metal center and influencing the overall dimensionality of the framework.

Comparative Analysis of Synthetic Methodologies

The two most common methods for the synthesis of this compound-based coordination polymers are hydrothermal and solvothermal synthesis. While both rely on the use of sealed reaction vessels at elevated temperatures, the choice of solvent (water in the case of hydrothermal, and organic solvents for solvothermal) can lead to different outcomes.

Synthesis MethodDescriptionAdvantagesDisadvantages
Hydrothermal Synthesis Synthesis is carried out in water or an aqueous solution in a sealed vessel at temperatures above the boiling point of water.Environmentally friendly solvent, can promote the formation of dense phases.Limited solubility of some organic linkers, potential for hydrolysis of some metal ions.
Solvothermal Synthesis Synthesis is performed in a non-aqueous organic solvent or a mixture of solvents in a sealed vessel at elevated temperatures.[4]Wider range of solvents allows for better solubility of reactants and control over crystal morphology. Can lead to the formation of unique, metastable phases.Use of potentially hazardous and expensive organic solvents, reactions can be more sensitive to solvent composition.

Experimental Protocols

The following protocols are representative examples of the synthesis of coordination polymers using this compound and its analogues. It is important to note that even with detailed protocols, achieving reproducibility may require careful optimization of the specific conditions in your laboratory.

Protocol 1: Hydrothermal Synthesis of a Europium-5-Bromoisophthalate Coordination Polymer

This protocol is based on the synthesis of Eu₂(BIPA)₃(CH₃CH₂OH), a 3D coordination polymer.[5]

Materials:

  • This compound (H₂BIPA)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • Ethanol (CH₃CH₂OH)

  • Deionized water

Procedure:

  • A mixture of Eu(NO₃)₃·6H₂O (0.1 mmol, 44.6 mg), H₂BIPA (0.15 mmol, 36.7 mg), and deionized water (10 mL) is placed in a 25 mL Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to 160 °C for 72 hours.

  • After 72 hours, the autoclave is slowly cooled to room temperature over a period of 48 hours.

  • Colorless block-shaped crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

Protocol 2: Solvothermal Synthesis of a Zinc-5-Ethoxyisophthalate Coordination Polymer

This protocol describes the synthesis of {[Zn(EtOip)(bpy)]·2H₂O}n, where a substituted isophthalic acid is used, demonstrating a common synthetic strategy.[2]

Materials:

  • 5-ethoxyisophthalic acid (H₂EtOip)

  • 4,4′-bipyridyl (bpy)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-dimethylformamide (DMF)

  • Deionized water

Procedure:

  • A mixture of H₂EtOip (21 mg, 0.1 mmol), bpy (15.6 mg, 0.1 mmol), and Zn(NO₃)₂·6H₂O (30 mg, 0.1 mmol) is dissolved in a mixture of DMF (1.0 mL) and H₂O (4.0 mL).

  • The mixture is placed in a 15 mL Teflon-lined stainless steel autoclave and heated at 120 °C for 48 hours.

  • The autoclave is then cooled to room temperature at a rate of 5 °C per hour.

  • Pink block-shaped crystals are obtained with a reported yield of 46% (based on Zn).[2]

Protocol 3: Synthesis of Cobalt-5-Bromoisophthalate Supramolecular Isomers

This example highlights the challenge of reproducibility, where two different isomers were obtained under the same reported reaction conditions.[6]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound (5-Br-H₂ip)

  • 1,3-bis(imidazol)propane (bip)

  • N,N-dimethylformamide (DMF)

  • Deionized water

Procedure:

  • A mixture of Co(NO₃)₂·6H₂O (0.1 mmol, 29.1 mg), 5-Br-H₂ip (0.1 mmol, 24.5 mg), and bip (0.1 mmol, 16.0 mg) is dissolved in a solvent mixture of DMF (3 mL) and H₂O (7 mL).

  • The resulting solution is sealed in a 15 mL Teflon-lined stainless steel vessel and heated at 160 °C for 72 hours.

  • The vessel is then cooled to room temperature.

  • In the reported synthesis, both purple block-shaped crystals (Isomer 3) and purple needle-like crystals (Isomer 4) were obtained.[6] This demonstrates the potential for polymorphism and the challenges in controlling the crystallization outcome.

Data Presentation: A Comparative Overview

The reproducibility of a synthesis is often reflected in the consistency of the product's properties. The following tables summarize key data from the literature for coordination polymers synthesized from 5-substituted isophthalic acids, illustrating the variety of structures and the influence of different synthetic parameters.

Table 1: Synthesis of this compound-Based Coordination Polymers

Metal IonCo-ligandSolvent(s)Temperature (°C)Time (h)Product FormulaDimensionalityReference
Eu(III)NoneWater/Ethanol16072Eu₂(BIPA)₃(CH₃CH₂OH)3D[5]
Ni(II)1,3-bis(imidazol)propaneDMF/Water16072[Ni(5-Br-ip)(bip)(H₂O)]n2D[6]
Ni(II)1,4-bis(imidazol)butaneDMF/Water16072[Ni(5-Br-ip)(bib)]n3D[6]
Co(II)1,3-bis(imidazol)propaneDMF/Water16072[Co(5-Br-ip)(bip)]n (Isomer 3)1D[6]
Co(II)1,3-bis(imidazol)propaneDMF/Water16072[Co(5-Br-ip)(bip)]n (Isomer 4)3D[6]

Table 2: Comparison of Synthesis with Other 5-Substituted Isophthalic Acids

LigandMetal IonCo-ligandSolvent(s)Temperature (°C)Time (h)Product FormulaDimensionalityReference
5-ethoxyisophthalateZn(II)4,4'-bipyridylDMF/Water12048{[Zn(EtOip)(bpy)]·2H₂O}nNot specified[2]
5-n-propoxyisophthalateZn(II)4,4'-bipyridylDMF/Water12048{[Zn(PrOip)(bpy)]·2H₂O}nNot specified[2]
5-iodo-isophthalic acidCu(II)1,10-phenanthrolineWater/Ethanol12072[Cu(5-iipa)(phen)(H₂O)]n3D[7]
5-iodo-isophthalic acidCu(II)1,2-bis(4-pyridyl)ethaneWater/Ethanol12072[Cu(5-iipa)(bpe)·2(H₂O)]n3D[7]

Visualizing the Path to Reproducibility

To better understand the factors influencing the synthesis of coordination polymers and the workflow for assessing reproducibility, the following diagrams are provided.

G cluster_factors Factors Influencing Synthesis Outcome cluster_outcome Synthesis Outcome Thermodynamic Thermodynamic Control (Higher T, Longer t) PolymorphB Polymorph B (e.g., Thermodynamic Product) Thermodynamic->PolymorphB Kinetic Kinetic Control (Lower T, Shorter t) PolymorphA Polymorph A (e.g., Kinetic Product) Kinetic->PolymorphA Amorphous Amorphous Product Kinetic->Amorphous Solvent Solvent System (Polarity, Viscosity) Solvent->PolymorphA Solvent->PolymorphB Solvent->Amorphous Concentration Reactant Concentration Concentration->PolymorphA Concentration->PolymorphB Concentration->Amorphous NoProduct No Reaction Concentration->NoProduct pH pH pH->PolymorphA pH->PolymorphB pH->Amorphous Modulators Modulators/Additives Modulators->PolymorphA Modulators->PolymorphB CoLigands Co-ligands CoLigands->PolymorphA CoLigands->PolymorphB

Caption: Factors influencing the outcome of coordination polymer synthesis.

G start Define Target Coordination Polymer protocol Select Initial Synthesis Protocol start->protocol synthesis Perform Synthesis protocol->synthesis characterization Characterize Product (PXRD, SCXRD, TGA, etc.) synthesis->characterization compare Compare with Expected Product characterization->compare reproducible Reproducible Synthesis Achieved compare->reproducible Match not_reproducible Inconsistent or Unexpected Product compare->not_reproducible Mismatch vary_params Systematically Vary Key Parameters (T, t, solvent, conc.) not_reproducible->vary_params vary_params->synthesis

References

Comparative thermal analysis (TGA/DSC) of 5-Bromoisophthalic acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Comparative Thermal Analysis of 5-Bromoisophthalic Acid Metal-Organic Frameworks

For researchers and professionals in materials science and drug development, understanding the thermal stability of Metal-Organic Frameworks (MOFs) is paramount for their application. This guide provides a framework for the comparative thermal analysis of MOFs synthesized using this compound as an organic linker. While direct comparative data for a series of this compound MOFs is not yet extensively published, this guide establishes a standardized protocol and data presentation format to facilitate such comparisons. To illustrate this, data for the well-characterized MOF-5 is included as a benchmark.

Comparative Thermal Analysis Data

The thermal stability of MOFs is influenced by factors such as the metal-ligand bond strength, the coordination environment of the metal center, and the overall framework topology.[1][2] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to probe these properties. TGA measures the change in mass of a sample as a function of temperature, revealing information about solvent loss, decomposition, and the formation of residual products. DSC measures the heat flow to or from a sample as it is heated, identifying endothermic and exothermic transitions such as melting, crystallization, and decomposition.[3]

Below is a template table for presenting comparative TGA/DSC data. For illustrative purposes, it has been populated with typical data for MOF-5, a widely studied MOF based on the terephthalic acid linker.

PropertyMOF-5 (Illustrative Example)This compound MOF (Example 1)This compound MOF (Example 2)
Metal Center Zne.g., Zne.g., Cu
Formula Zn₄O(BDC)₃--
Solvent Loss Temp. Range (°C) < 300--
Mass Loss due to Solvent (%) ~25-30--
Decomposition Onset Temp. (°C) ~450-500[4]--
Major Decomposition Step(s) (°C) 500 - 550[4]--
Mass Loss at Major Step(s) (%) ~40-45--
Residue at 800 °C (%) ~25-30 (as ZnO)--
DSC Peak(s) (°C) Endothermic peaks corresponding to solvent loss; Exothermic peaks corresponding to framework decomposition--

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, standardized experimental protocols are crucial.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Ensure the MOF sample is properly activated to remove guest solvent molecules that could interfere with the analysis of framework stability. A common activation procedure involves heating the sample under vacuum.

  • Instrumentation: Utilize a calibrated thermogravimetric analyzer.

  • Sample Mass: Use a sample mass of 5-10 mg.[5]

  • Crucible: Place the sample in an inert crucible, typically alumina or platinum.

  • Atmosphere: Conduct the analysis under a controlled atmosphere, such as flowing nitrogen or air, at a typical flow rate of 20-50 mL/min.[6] An inert atmosphere (N₂) is often preferred to assess the intrinsic thermal stability without oxidative effects.

  • Temperature Program: Heat the sample from room temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, typically 5 or 10 °C/min.[4][6]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the temperatures of solvent loss and framework decomposition. Calculate the percentage of residual mass.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: As with TGA, use an activated sample.

  • Instrumentation: Use a calibrated differential scanning calorimeter.

  • Sample Mass: A sample mass of 5-10 mg is typically used.[5]

  • Crucibles: Seal the sample in an aluminum or other suitable pan. An empty, sealed pan should be used as a reference.

  • Atmosphere: Maintain a controlled atmosphere, consistent with the TGA experiment (e.g., flowing nitrogen).

  • Temperature Program: Apply the same heating program as used in the TGA analysis for direct correlation of events.

  • Data Analysis: Record the heat flow as a function of temperature. Identify the temperatures and enthalpies of endothermic and exothermic events.

Workflow for Comparative Thermal Analysis

The following diagram illustrates a logical workflow for conducting a comparative thermal analysis of novel MOFs.

Comparative_Thermal_Analysis_Workflow cluster_synthesis MOF Synthesis & Characterization cluster_analysis Thermal Analysis cluster_data Data Processing & Comparison cluster_interpretation Interpretation & Conclusion Synthesis Synthesize 5-Bromoisophthalic Acid MOF Series (e.g., with Zn, Cu, Co) Characterization Initial Characterization (PXRD, FTIR, etc.) Synthesis->Characterization Activation Sample Activation (Solvent Removal) Characterization->Activation TGA Thermogravimetric Analysis (TGA) Activation->TGA DSC Differential Scanning Calorimetry (DSC) Activation->DSC Data_Extraction Extract Key Data: - Decomposition Temps - Mass Loss % - DSC Peaks TGA->Data_Extraction DSC->Data_Extraction Comparative_Table Populate Comparative Data Table Data_Extraction->Comparative_Table Interpretation Interpret Thermal Stability Trends (Effect of Metal, etc.) Comparative_Table->Interpretation Conclusion Draw Conclusions on Structure-Stability Relationships Interpretation->Conclusion

Caption: Workflow for the comparative thermal analysis of MOFs.

By following this standardized guide, researchers can generate robust and comparable data on the thermal stability of this compound MOFs, contributing to the broader understanding and application of this promising class of materials.

References

The Architect's Blueprint for Magnetism: A Comparative Guide to Linker Selection in Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of functional materials is paramount. In the realm of molecular magnetism, coordination polymers (CPs) offer a tunable platform for creating materials with bespoke magnetic properties. The choice of the organic linker molecule, which bridges the metal centers, is a critical determinant of the resulting magnetic behavior. This guide provides an objective comparison of how different classes of linkers—carboxylate-based, nitrogen-donor, and mixed-donor systems—influence the magnetic properties of coordination polymers, supported by experimental data and detailed protocols.

The magnetic properties of coordination polymers are primarily governed by the nature and strength of the magnetic exchange interactions between paramagnetic metal ions. This interaction is mediated by the bridging organic linkers through a mechanism known as superexchange. The geometry and electronic structure of the linker dictate the efficiency and sign (ferromagnetic or antiferromagnetic) of this coupling.

The Superexchange Pathway: A Conceptual Overview

The magnetic coupling between two metal centers (M1 and M2) bridged by a linker (L) is highly dependent on the orbital overlap between the magnetic orbitals of the metal ions and the orbitals of the bridging ligand. The following diagram illustrates the fundamental concept of the superexchange mechanism.

Caption: A simplified representation of the superexchange pathway.

Comparative Analysis of Linker Classes

The choice of linker can be broadly categorized into three main classes: carboxylate-based, nitrogen-donor, and mixed-donor linkers. Each class imparts distinct structural and electronic features to the resulting coordination polymer, thereby influencing the magnetic properties.

Carboxylate-Based Linkers

Carboxylate groups are widely employed in the construction of magnetic coordination polymers due to their versatile coordination modes (monodentate, bidentate chelating, and bidentate bridging). The magnetic exchange mediated by carboxylate bridges can be either ferromagnetic or antiferromagnetic, depending on the coordination mode and the geometry around the metal centers.

CompoundLinker(s)Metal IonJ (cm⁻¹)Tɴ (K)Magnetic BehaviorReference
[Co₃(BPCA)(OH)(H₂O)₃]BenzenepentacarboxylateCo(II)-3.8Metamagnetic
[Co(HCOO)₂(H₂O)₂]∞FormateCo(II)-< 5Antiferromagnetic[1]
{[Co(nbpdc)(DMF)(H₂O)₂]·H₂O}∞2-nitrobiphenyl-4,4'-dicarboxylateCo(II)-5.2(4)-Antiferromagnetic[2]
{[Ni(nbpdc)(DMF)(H₂O)₂]·H₂O}∞2-nitrobiphenyl-4,4'-dicarboxylateNi(II)-18.4(1)-Antiferromagnetic[2]

J represents the magnetic exchange coupling constant. A negative value indicates antiferromagnetic coupling, while a positive value indicates ferromagnetic coupling. Tɴ is the Néel temperature, the critical temperature for the onset of antiferromagnetic ordering.

Nitrogen-Donor Linkers

Nitrogen-donor linkers, such as those based on pyridine and imidazole, are also effective mediators of magnetic exchange. The lone pair electrons on the nitrogen atoms provide a direct pathway for superexchange. The rigidity and length of these linkers can be systematically varied to control the dimensionality and magnetic properties of the coordination polymer.

CompoundLinker(s)Metal IonJ (cm⁻¹)T (K)Magnetic BehaviorReference
{Co(DClQ)₂(bpy)}n4,4'-dipyridineCo(II)-0.16-Weak Antiferromagnetic[3]
{Co₂(DClQ)₄(tpb)}n1,2,4,5-tetra(4-pyridyl)benzeneCo(II)-0.009-Field-Induced Slow Relaxation[3]
[Cu(tn)(tcpd)]1,3-diaminopropane, (C[C(CN)₂]₃)²⁻Cu(II)-0.07(2)-Weak Antiferromagnetic[4]
[Cu(tn)₂(tcpd)]·H₂O1,3-diaminopropane, (C[C(CN)₂]₃)²⁻Cu(II)-0.18(1)-Weak Antiferromagnetic[4]
Mixed Carboxylate and Nitrogen-Donor Linkers

The combination of carboxylate and nitrogen-donor functionalities in a single linker or the use of co-ligands allows for the construction of more complex structures with fine-tuned magnetic properties. These mixed-donor systems can lead to unique magnetic behaviors arising from the interplay of different superexchange pathways.

CompoundLinker(s)Metal IonJ (cm⁻¹)T (K)Magnetic BehaviorReference
[Co(1,2-pda)(1,2-bix)]n1,2-phenylenediacetic acid, 1,2-bis(imidazol-1-ylmethyl)benzeneCo(II)---[5]
[Co(hfipbb)(1,2-bix)]n·nH₂O4,4'-(hexafluoroisopropylidene)bis(benzoic acid), 1,2-bis(imidazol-1-ylmethyl)benzeneCo(II)---[5]
[Mn₂(µ₆-dpa)(bipy)₂]n3-(2',4'-dicarboxylphenoxy)phthalic acid, 2,2'-bipyridineMn(II)---[6]

The Influence of Linker Geometry on Superexchange

The strength and sign of the superexchange interaction are highly sensitive to the geometric parameters of the M-L-M bridge, particularly the bond angle. The Goodenough-Kanamori-Anderson (GKA) rules provide a qualitative framework for predicting the nature of the magnetic coupling based on orbital symmetry.

GKA_Rules cluster_90 90° M-L-M Angle cluster_180 180° M-L-M Angle node90 Orthogonal Magnetic Orbitals Leads to Ferromagnetic Coupling (J > 0) MagneticCoupling Nature of Magnetic Coupling node90->MagneticCoupling Determines node180 Direct Orbital Overlap Leads to Antiferromagnetic Coupling (J < 0) node180->MagneticCoupling Determines LinkerAngle Linker Bond Angle LinkerAngle->node90 Approaches 90° LinkerAngle->node180 Approaches 180°

Caption: The relationship between linker bond angle and magnetic coupling.

For instance, a 90° M-O-M bond angle in a d⁹-d⁹ system (like Cu(II)) often leads to ferromagnetic coupling, while a 180° angle typically results in strong antiferromagnetic coupling. The flexibility or rigidity of the organic linker plays a crucial role in establishing these critical bond angles.

Experimental Protocols

Hydrothermal Synthesis of Coordination Polymers

Hydrothermal synthesis is a common method for growing high-quality single crystals of coordination polymers. The following is a general procedure, with specific examples provided for context.

General Procedure:

  • A mixture of a metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O), the organic linker(s), and a solvent (typically water or a water/organic co-solvent mixture) is placed in a Teflon-lined stainless steel autoclave.

  • The pH of the solution is often adjusted using a base (e.g., NaOH) or an acid to promote the desired coordination and crystallization.

  • The autoclave is sealed and heated to a specific temperature (typically between 120 and 180 °C) for a period of several hours to days.

  • After the reaction, the autoclave is cooled slowly to room temperature, allowing for the formation of crystals.

  • The resulting crystals are collected by filtration, washed with the solvent, and air-dried.

Example Synthesis of [Co(μ₃-aipa)(2,2'-H₂biim)]n: [3]

  • Reactants: 5-aminoisophthalic acid (H₂aipa, 36.2 mg, 0.2 mmol), 2,2'-biimidazole (H₂biim, 26.8 mg, 0.2 mmol), CoCl₂·6H₂O (47.6 mg, 0.2 mmol), NaOH (16.0 mg, 0.4 mmol), and H₂O (10 mL).

  • Procedure: The reactants were sealed in a 20 mL Teflon-lined autoclave and heated at 160 °C for three days. After cooling to room temperature, purple block-shaped crystals were obtained.

Magnetic Susceptibility Measurements

The magnetic properties of coordination polymers are typically characterized using a Superconducting Quantum Interference Device (SQUID) magnetometer.

General Procedure for SQUID Magnetometry:

  • A polycrystalline sample of the coordination polymer (typically a few milligrams) is loaded into a gelatin capsule or other suitable sample holder.

  • The sample holder is placed in the SQUID magnetometer.

  • DC Magnetic Susceptibility (χ_DC): The magnetic moment of the sample is measured as a function of temperature (typically from 2 K to 300 K) under a constant applied DC magnetic field (e.g., 1000 Oe).

  • Magnetization vs. Field (M vs. H): The magnetic moment is measured as a function of the applied magnetic field at a constant low temperature (e.g., 2 K) to probe for magnetic saturation and hysteresis.

  • AC Magnetic Susceptibility (χ_AC): For materials exhibiting slow magnetic relaxation (e.g., single-molecule magnets), the in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility are measured as a function of temperature and frequency.

  • Data Correction: The raw data is corrected for the diamagnetic contributions of the sample holder and the core diamagnetism of the constituent atoms using Pascal's constants.

Conclusion

The selection of the organic linker is a powerful tool for tuning the magnetic properties of coordination polymers. Carboxylate-based linkers offer a wide range of coordination modes, leading to diverse magnetic behaviors. Nitrogen-donor linkers provide a more direct superexchange pathway, and their rigidity can be used to control the dimensionality of the network. Mixed-donor linkers allow for even greater control over the final structure and magnetic properties. By carefully considering the geometry and electronic structure of the linker, researchers can rationally design and synthesize coordination polymers with targeted magnetic functionalities for a variety of applications. The interplay between the linker's structure and the resulting magnetic properties underscores the importance of a design-oriented approach in the development of new magnetic materials.

References

A Critical Review of Functionalized Isophthalic Acids in MOF Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of organic linkers is a cornerstone of modern Metal-Organic Framework (MOF) design, allowing for the fine-tuning of framework properties and the introduction of novel functionalities. Isophthalic acid (1,3-benzenedicarboxylic acid), with its versatile coordination geometry, has emerged as a popular building block. The incorporation of functional groups onto the isophthalic acid backbone offers a powerful tool to modulate the porosity, stability, and catalytic or sensing capabilities of the resulting MOFs. This guide provides a critical review and comparison of MOFs synthesized from various functionalized isophthalic acids, supported by experimental data and detailed protocols.

Performance Comparison of Functionalized Isophthalic Acid-Based MOFs

The choice of functional group appended to the isophthalic acid linker has a profound impact on the physicochemical properties of the resulting MOF. The following tables summarize key performance metrics for a selection of MOFs synthesized from differently functionalized isophthalic acids.

Table 1: Comparison of CO₂ Adsorption Capacities in Cd(II) MOFs [1]

Functional GroupMOF DesignationCO₂ Uptake (wt%) at 273 K and 1 atm
-H (unfunctionalized){[Cd(BIPA)(IPA)]·DMF}n> 20
-OH (hydroxyl){[Cd(BIPA)(HIPA)]·DMF}n> 20
-NO₂ (nitro){[Cd(BIPA)(NIPA)]·2H₂O}nNot specified to be high

Note: BIPA = bis(4-(1H-imidazol-1-yl)phenyl)amine, IPA = isophthalic acid, HIPA = 5-hydroxyisophthalic acid, NIPA = 5-nitroisophthalic acid. The study suggests that amino and phenolic hydroxyl groups are beneficial for CO₂ adsorption.[1]

Table 2: Properties of MOFs from Various Functionalized Isophthalic Acids

Functional GroupMOF ExampleMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Key Application Highlighted
-NH₂ (amino)IRMOF-3Zn(II)~360~0.26~320[2]Post-synthetic modification[3], Gas separation
-OH (hydroxyl)Co-MOF-2Co(II)Not specifiedNot specifiedNot specifiedCatalytic oxidative coupling[4]
-NO₂ (nitro)Cu-NIPA MOFCu(II)Not specifiedNot specifiedNot specifiedPorous material synthesis[5]
-CH₃ (methyl)Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedGas storage and separation
-COOH (carboxyl)Co-MOF-4Co(II)Not specifiedNot specified>350[4]Catalytic oxidative coupling[4]
Pendant Isophthalic Acidtbo-MOF-3Not specifiedNot specifiedNot specifiedNot specifiedMethane purification and storage[6][7]

Note: The direct comparison of BET surface area and pore volume is challenging due to variations in synthesis conditions and characterization methods across different studies. The thermal stability is generally reported as the decomposition temperature from thermogravimetric analysis (TGA).

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and application of functionalized MOFs. Below are representative procedures for the synthesis of MOFs from amino-, hydroxyl-, and nitro-functionalized isophthalic acids.

Protocol 1: Solvothermal Synthesis of an Amino-Functionalized MOF (UiO-66-NH₂)[8]

This protocol describes the microwave-assisted synthesis of UiO-66-NH₂, a widely studied amino-functionalized MOF.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂ATA)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid

Procedure:

  • In a microwave reactor vessel, combine ZrCl₄ (0.75 mmol, 0.175 g) and 2-aminoterephthalic acid (0.75 mmol, 0.135 g).

  • Add a solution of N,N-dimethylformamide (20 mL) and acetic acid (2.4 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 120 °C for 1 hour.

  • After cooling to room temperature, collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with DMF and then with a volatile solvent like ethanol.

  • Dry the final product under vacuum.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability.

  • N₂ Adsorption-Desorption Isotherms (BET analysis): To measure the surface area and pore volume.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amino functional group.

Protocol 2: Hydrothermal Synthesis of a Hydroxyl-Functionalized Cd-MOF[1]

This protocol details the synthesis of a Cd(II) MOF using 5-hydroxyisophthalic acid.

Materials:

  • Cadmium(II) salt (e.g., Cd(NO₃)₂·4H₂O)

  • 5-hydroxyisophthalic acid (H₂HIPA)

  • bis(4-(1H-imidazol-1-yl)phenyl)amine (BIPA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Cadmium(II) salt, 5-hydroxyisophthalic acid, and the BIPA co-ligand in DMF in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF to remove any unreacted starting materials.

  • Dry the product under vacuum or in a low-temperature oven.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure.

  • PXRD: To confirm the bulk phase purity.

  • TGA: To assess thermal stability.

  • Gas Adsorption Analysis: To evaluate CO₂ uptake and other gas sorption properties.

Protocol 3: Hydrothermal Synthesis of a Nitro-Functionalized Cu-MOF[5]

This protocol describes the synthesis of a porous Cu-MOF using 5-nitroisophthalic acid.

Materials:

  • Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)

  • 5-nitroisophthalic acid (H₂NIPA)

  • Solvent (e.g., a mixture of ethanol and water)

Procedure:

  • Dissolve the Copper(II) salt and 5-nitroisophthalic acid in the chosen solvent system in a Teflon-lined autoclave.

  • Heat the sealed autoclave in an oven at a specific temperature (e.g., 140-180 °C) for a set duration (e.g., 48-72 hours).

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Filter the reaction mixture to collect the crystalline product.

  • Wash the product with the solvent used for the synthesis and then with a more volatile solvent.

  • Dry the final product in air or under vacuum.

Characterization:

  • PXRD: To verify the crystallinity and phase of the product.

  • Scanning Electron Microscopy (SEM): To observe the morphology of the crystals.

  • TGA: To evaluate the thermal stability of the framework.

  • N₂ Adsorption-Desorption Analysis: To determine the porosity of the material.

Visualizing Key Processes in Functionalized Isophthalic Acid MOFs

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways relevant to the application of these materials.

experimental_workflow cluster_synthesis MOF Synthesis cluster_purification Purification & Activation cluster_characterization Characterization start Reactants (Metal Salt + Functionalized Isophthalic Acid) reaction Solvothermal/ Hydrothermal Reaction start->reaction Solvent, Heat product Crude MOF Product reaction->product washing Washing with Solvent product->washing activation Solvent Exchange & Vacuum/Heat Activation washing->activation final_mof Activated Porous MOF activation->final_mof pxrd PXRD final_mof->pxrd tga TGA final_mof->tga bet BET Analysis final_mof->bet sem SEM/TEM final_mof->sem

Caption: A generalized experimental workflow for the synthesis and characterization of functionalized isophthalic acid-based MOFs.

photocatalysis_mechanism cluster_mof MOF Semiconductor cluster_reactions Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ h2o H₂O vb->h2o h⁺ (hole) o2 O₂ cb->o2 e⁻ oh_radical •OH (Hydroxyl Radical) h2o->oh_radical Oxidation o2_radical •O₂⁻ (Superoxide Radical) o2->o2_radical Reduction dye Organic Dye oh_radical->dye Oxidation o2_radical->dye Oxidation degradation Degradation Products (CO₂, H₂O, etc.) dye->degradation light Light (hν ≥ Band Gap) light->vb Excitation

Caption: Generalized mechanism of photocatalytic degradation of organic dyes by a MOF under light irradiation.[4][8]

fluorescence_sensing cluster_mof Luminescent MOF cluster_quencher Quenching Process mof MOF luminescence_on High Fluorescence mof->luminescence_on Excitation interaction Analyte-MOF Interaction mof->interaction analyte Analyte (e.g., Metal Ion) analyte->interaction luminescence_off Fluorescence Quenching ('Turn-Off') interaction->luminescence_off Energy/Electron Transfer

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 5-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 5-Bromoisophthalic acid (CAS No: 23351-91-9). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identification and Hazards: this compound is a solid chemical that can cause skin, eye, and respiratory irritation.[1][2] It is classified as an acute toxic substance if swallowed.[3] Adherence to proper safety measures is essential to prevent exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment must be worn when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[4][5]Protects eyes from direct contact with the chemical, which can cause serious irritation.[2]
Hand Protection Nitrile or neoprene gloves should be worn.[4] Gloves should be inspected before use and disposed of properly after handling.[4]Provides a barrier against skin contact, as the chemical is known to cause skin irritation.[2]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.Protects skin from accidental spills and splashes.[4]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient or dust is generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]Prevents inhalation of dust or vapors, which may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Work in a well-ventilated area, such as a chemical fume hood.[4]

    • Gather all necessary PPE and inspect it for any damage.

    • Have spill control materials (e.g., inert absorbent material like vermiculite or sand) available.[6]

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on safety goggles and a face shield if necessary.

    • Put on gloves, ensuring they fit properly and have no tears.

  • Handling the Chemical:

    • Avoid creating dust when handling the solid chemical.[8]

    • Weigh and transfer the chemical carefully within the fume hood.

    • Avoid contact with skin and eyes.[8]

    • Keep the container tightly closed when not in use.[1]

  • Doffing PPE:

    • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

    • Remove the lab coat.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water after handling the chemical.[7]

Emergency Procedures

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing.[9] If skin irritation occurs, seek medical attention.[7]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Get medical attention immediately.[9]
Inhalation Move the exposed person to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek medical attention.[7]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical attention.[7]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste Segregation:

    • Collect this compound waste separately from other chemical waste.

    • As a halogenated organic compound, it should be disposed of in a designated halogenated waste stream.[6]

    • Do not mix with incompatible materials such as strong oxidizing agents.[7]

  • Containerization:

    • Use suitable, closed, and clearly labeled containers for waste.[8]

    • Ensure containers are in good condition and have a secure lid.[6]

    • Do not overfill waste containers; a general rule is to fill to no more than 80% capacity.[6]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area pending disposal.[1][6]

    • Use secondary containment to prevent spills.[6]

  • Disposal:

    • Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.[7]

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

G Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_disposal 3. Disposal Plan cluster_emergency Emergency Response prep1 Inspect & gather PPE prep2 Verify fume hood function prep1->prep2 prep3 Locate emergency equipment prep2->prep3 handle1 Don appropriate PPE prep3->handle1 handle2 Weigh & transfer in fume hood handle1->handle2 handle3 Keep container closed handle2->handle3 emergency In case of exposure, follow emergency procedures handle2->emergency handle4 Doff PPE correctly handle3->handle4 handle5 Wash hands thoroughly handle4->handle5 disp1 Segregate halogenated waste handle5->disp1 disp2 Use labeled, sealed containers disp1->disp2 disp3 Store in designated area disp2->disp3 disp4 Arrange professional disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.